molecular formula C23H36N4O8 B117038 Cytosaminomycin C CAS No. 157878-04-1

Cytosaminomycin C

Cat. No.: B117038
CAS No.: 157878-04-1
M. Wt: 496.6 g/mol
InChI Key: QIFBWQHIMSOVGC-NJGLGVPISA-N
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Description

Cytosaminomycin C is an aminoglycoside.
This compound has been reported in Streptomyces amakusaensis with data available.
a nucleoside antibiotic;  produced by Streptomyces;  structure given in first source

Properties

CAS No.

157878-04-1

Molecular Formula

C23H36N4O8

Molecular Weight

496.6 g/mol

IUPAC Name

N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-3-methylbut-2-enamide

InChI

InChI=1S/C23H36N4O8/c1-11(2)9-16(29)24-15-7-8-27(23(32)25-15)17-10-14(28)21(13(4)33-17)35-22-20(31)19(30)18(26(5)6)12(3)34-22/h7-9,12-14,17-22,28,30-31H,10H2,1-6H3,(H,24,25,29,32)/t12-,13-,14-,17-,18-,19+,20-,21-,22-/m1/s1

InChI Key

QIFBWQHIMSOVGC-NJGLGVPISA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2O)N3C=CC(=NC3=O)NC(=O)C=C(C)C)C)O)O)N(C)C

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)C=C(C)C)C)O)O)N(C)C

Synonyms

cytosaminomycin C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Isolation and Purification of Cytosaminomycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of Cytosaminomycin C, a nucleoside antibiotic with potential therapeutic applications. The following sections detail the producing microorganism, fermentation process, extraction, and chromatographic purification, supported by quantitative data and detailed experimental protocols.

Producing Microorganism and Fermentation

This compound is a secondary metabolite produced by the soil bacterium Streptomyces amakusaensis KO-8119.[1][2] Effective production of this compound is achieved through submerged fermentation of this strain.

Fermentation Protocol

A seed culture of Streptomyces amakusaensis KO-8119 is first prepared and then used to inoculate a production medium. The fermentation is carried out under controlled conditions to ensure optimal growth and metabolite production. While the specific medium composition for this compound production is not detailed in the available literature, a typical approach for Streptomyces fermentation for antibiotic production is provided below as a general guideline.

Seed Culture Medium and Preparation: A suitable medium for the seed culture, such as ISP-2 medium, is prepared and sterilized. A loopful of S. amakusaensis KO-8119 from a stock culture is inoculated into the seed medium and incubated.

Production Medium: A production medium rich in carbon and nitrogen sources is prepared. A representative medium for Streptomyces fermentation might contain:

ComponentConcentration (g/L)
Soluble Starch20.0
Glucose20.0
Soybean Meal15.0
Yeast Extract5.0
Peptone5.0
CaCO₃2.0

The initial pH of the medium is adjusted to a range of 6.5-7.0.

Fermentation Conditions: The production culture is incubated at a controlled temperature, typically around 28-30°C, with continuous agitation to ensure adequate aeration. The fermentation is carried out for a period of several days, during which the production of this compound is monitored.

Isolation and Purification Workflow

The isolation and purification of this compound from the fermentation broth involves a multi-step process encompassing extraction and sequential chromatographic techniques.[1][2]

Fermentation_Broth Fermentation Broth of S. amakusaensis KO-8119 Solvent_Extraction Solvent Extraction Fermentation_Broth->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Silica_Gel_Chromatography Silica Gel Column Chromatography Crude_Extract->Silica_Gel_Chromatography Partially_Purified_Fractions Partially Purified Fractions Silica_Gel_Chromatography->Partially_Purified_Fractions Preparative_HPLC Preparative HPLC Partially_Purified_Fractions->Preparative_HPLC Pure_Cytosaminomycin_C Pure this compound Preparative_HPLC->Pure_Cytosaminomycin_C

Figure 1. Overall workflow for the isolation and purification of this compound.
Step 1: Solvent Extraction

The first step in isolating this compound is the extraction of the active compounds from the fermentation broth using an organic solvent.

Protocol:

  • The fermentation broth is centrifuged to separate the mycelium from the supernatant.

  • The supernatant is then extracted with an equal volume of a suitable organic solvent, such as ethyl acetate or n-butanol.

  • The mixture is vigorously agitated to ensure efficient transfer of the target compound into the organic phase.

  • The organic layer is separated and concentrated under reduced pressure to yield a crude extract.

Step 2: Silica Gel Column Chromatography

The crude extract, containing a mixture of cytosaminomycins and other metabolites, is subjected to silica gel column chromatography for initial purification.

Protocol:

  • A silica gel column is packed using a slurry of silica gel in a non-polar solvent.

  • The crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto the column.

  • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase system is a mixture of chloroform and methanol, with the methanol concentration being increased stepwise.

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing cytosaminomycins.

  • Fractions with similar TLC profiles are pooled together.

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

The final purification of this compound is achieved by preparative HPLC, which separates the different cytosaminomycin analogues.

Protocol:

  • The partially purified fractions from the silica gel column are dissolved in the HPLC mobile phase.

  • The solution is injected onto a preparative reverse-phase C18 column.

  • Elution is performed using a suitable mobile phase, such as a gradient of acetonitrile in water, to separate this compound from other analogues like A, B, and D.

  • The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.

  • The solvent is removed from the collected fraction to yield pure this compound.

Structural Elucidation Data

The structure of this compound has been elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Fast Atom Bombardment Mass Spectrometry (FAB-MS).[3]

Physicochemical Property Value
Molecular Formula C₂₁H₃₀N₄O₇
Molecular Weight 466.5 g/mol
Appearance Colorless powder
Solubility Soluble in methanol and dimethyl sulfoxide

Table 1: Physicochemical Properties of this compound

Logical Relationship of Purification Steps

The purification process follows a logical progression from crude separation to fine purification, with each step increasing the purity of the target compound.

Start Fermentation Broth (Complex Mixture) Step1 Solvent Extraction (Separation by Polarity) Start->Step1 Removes polar impurities Step2 Silica Gel Chromatography (Separation by Polarity) Step1->Step2 Group separation of cytosaminomycins Step3 Preparative HPLC (High-Resolution Separation) Step2->Step3 Separation of individual cytosaminomycins End Pure this compound Step3->End

References

Cytosaminomycin C: A Disaccharide Nucleoside Antibiotic with Anticoccidial Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cytosaminomycin C is a member of the disaccharide nucleoside antibiotic family, a class of natural products known for their diverse biological activities. Isolated from the fermentation broth of Streptomyces amakusaensis KO-8119, this compound is structurally related to the well-known protein synthesis inhibitor amicetin.[1] Its unique chemical architecture, featuring a 3-methylcrotonic acid moiety, distinguishes it from other members of the cytosaminomycin family.[2] The primary reported biological activity of this compound is its potent anticoccidial effects against Eimeria tenella, a protozoan parasite that causes significant economic losses in the poultry industry. This guide provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, biological activity, and the methodologies for its isolation and synthesis.

Introduction

Nucleoside antibiotics represent a critical class of therapeutic agents with applications ranging from antibacterial to antiviral and anticancer therapies. Their mechanism of action often involves the inhibition of fundamental cellular processes such as nucleic acid synthesis or protein translation. This compound, as a disaccharide nucleoside, belongs to this important group of natural products. Its discovery as a potent anticoccidial agent highlights its potential for development in veterinary medicine. Understanding its chemical properties, biological activity, and mechanisms of action is crucial for harnessing its therapeutic potential and for the rational design of novel, more effective derivatives.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC26H39N5O8Inferred from structural data
Molecular Weight549.62 g/mol Inferred from structural data
AppearanceNot Reported
SolubilityNot Reported
Optical RotationNot Reported
Key Structural MoietiesCytosine, Amosamine, Amicetose, 3-Methylcrotonic Acid[2]

Table 2: Spectroscopic Data Summary for this compound

TechniqueObservationReference
¹H NMRData used for structural elucidation.[2]
¹³C NMRData used for structural elucidation.[2]
Mass Spectrometry (FAB-MS)Utilized to confirm the molecular weight and fragmentation pattern.[2]

Biological Activity

The most well-documented biological activity of this compound is its in vitro efficacy against the protozoan parasite Eimeria tenella.

Table 3: Anticoccidial Activity of this compound

OrganismAssay TypeActivity MetricResultReference
Eimeria tenellaIn vitro (primary chicken embryonic cells)Inhibition of schizont formationNo schizonts observed at 0.3 - 0.6 µg/mL[1]

Mechanism of Action (Proposed)

While the specific mechanism of action for this compound has not been empirically determined, its structural similarity to amicetin strongly suggests that it functions as a protein synthesis inhibitor. Amicetin and related nucleoside antibiotics are known to bind to the peptidyl transferase center (PTC) on the large ribosomal subunit, thereby inhibiting the formation of peptide bonds.

Mechanism_of_Action Cytosaminomycin_C This compound Bacterial_Ribosome Bacterial Ribosome (50S subunit) Cytosaminomycin_C->Bacterial_Ribosome Binds to Peptidyl_Transferase_Center Peptidyl Transferase Center Bacterial_Ribosome->Peptidyl_Transferase_Center at the Peptide_Bond_Formation Peptide Bond Formation Peptidyl_Transferase_Center->Peptide_Bond_Formation Inhibits Protein_Synthesis_Inhibition Protein Synthesis Inhibition Peptide_Bond_Formation->Protein_Synthesis_Inhibition Leads to

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following sections detail the generalized experimental protocols for the isolation, characterization, and biological evaluation of this compound, based on the available literature for this class of compounds.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Streptomyces amakusaensis KO-8119 involves a multi-step purification process.

Isolation_Workflow cluster_0 Fermentation 1. Fermentation of S. amakusaensis Harvest 2. Harvest of Fermentation Broth Fermentation->Harvest Extraction 3. Solvent Extraction Harvest->Extraction Concentration 4. Concentration of Crude Extract Extraction->Concentration Silica_Gel 5. Silica Gel Column Chromatography Concentration->Silica_Gel HPLC 6. Preparative HPLC Silica_Gel->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: General workflow for the isolation of this compound.

Methodology:

  • Fermentation: Streptomyces amakusaensis KO-8119 is cultured in a suitable liquid medium under optimal conditions for the production of secondary metabolites.

  • Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

  • Solvent Extraction: The supernatant is extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the antibiotic into the organic phase.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, using a gradient of solvents (e.g., chloroform-methanol) to separate the components based on polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reverse-phase HPLC to yield the pure compound.

In Vitro Anticoccidial Assay

The anticoccidial activity of this compound is assessed using an in vitro assay with Eimeria tenella and a host cell line.

Methodology:

  • Cell Culture: Primary chicken embryonic cells or a suitable cell line are cultured in multi-well plates to form a confluent monolayer.

  • Parasite Preparation: Sporozoites of Eimeria tenella are excysted from sporulated oocysts.

  • Infection and Treatment: The cell monolayers are infected with the prepared sporozoites. Immediately after infection, the culture medium is replaced with fresh medium containing various concentrations of this compound.

  • Incubation: The infected and treated cell cultures are incubated under appropriate conditions to allow for the development of the parasite.

  • Assessment of Schizont Formation: After a set incubation period, the cells are fixed, stained, and examined microscopically to determine the presence and number of schizonts in the treated versus untreated control wells. The concentration of this compound that inhibits schizont formation is determined.

Total Synthesis

The total synthesis of this compound has been successfully achieved, providing a route to access this molecule for further studies and the generation of analogues. A key step in the reported synthesis is the stereoselective formation of the β-2'-deoxyhexopyranosyl nucleoside via an intramolecular glycosylation.

Synthesis_Logic Starting_Materials Glycal & Pyrimidine Derivatives Intramolecular_Substrate Intramolecular Glycosylation Substrate Starting_Materials->Intramolecular_Substrate Preparation of Key_Glycosylation Intramolecular Glycosylation Intramolecular_Substrate->Key_Glycosylation Undergoes Disaccharide_Nucleoside Disaccharide Nucleoside Core Key_Glycosylation->Disaccharide_Nucleoside Forms Final_Modifications Final Modifications Disaccharide_Nucleoside->Final_Modifications Subjected to Cytosaminomycin_C This compound Final_Modifications->Cytosaminomycin_C Yields

Caption: Logical flow of the total synthesis of this compound.

Conclusion and Future Perspectives

This compound is a promising disaccharide nucleoside antibiotic with demonstrated anticoccidial activity. Its structural relationship to the amicetin family of protein synthesis inhibitors provides a strong hypothesis for its mechanism of action. The successful total synthesis opens avenues for the creation of novel derivatives with potentially improved activity, broader spectrum, or enhanced pharmacokinetic properties. Further research is warranted to fully elucidate its mechanism of action, expand the evaluation of its biological activity against a wider range of pathogens, and to explore its potential for in vivo efficacy. The detailed experimental protocols and compiled data within this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and parasitology who are interested in furthering the study of this intriguing molecule.

References

In-Depth Technical Guide to Cytosaminomycin C: A Promising Anticoccidial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytosaminomycin C, a nucleoside antibiotic produced by the bacterium Streptomyces amakusaensis KO-8119, has demonstrated significant potential as an anticoccidial agent.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its potential mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antiparasitic drugs.

Chemical and Physical Properties

This compound is a complex organic molecule with the molecular formula C₂₃H₃₆N₄O₈ and a molecular weight of 496.55 g/mol .[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₃H₃₆N₄O₈[2]
Molecular Weight 496.55 g/mol [2]
Appearance Data not available
Melting Point Data not available
Optical Rotation Data not available
UV Absorption (λmax) Data not available
Solubility Data not available

Further research is required to fully characterize the physicochemical properties of this compound.

Experimental Protocols

Isolation and Purification of this compound

This compound is isolated from the fermentation broth of Streptomyces amakusaensis KO-8119.[1] The general workflow for its isolation and purification involves a multi-step process combining solvent extraction and chromatography.

Experimental Workflow for Isolation and Purification:

G Fermentation Fermentation of Streptomyces amakusaensis KO-8119 Broth Culture Broth Fermentation->Broth SolventExtraction Solvent Extraction Broth->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel Fractions Active Fractions SilicaGel->Fractions PrepHPLC Preparative HPLC Fractions->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Caption: Isolation and purification workflow for this compound.

Detailed Methodology:

  • Fermentation: Streptomyces amakusaensis KO-8119 is cultured in a suitable fermentation medium to produce this compound.[1]

  • Solvent Extraction: The culture broth is subjected to solvent extraction to separate the organic compounds, including this compound, from the aqueous phase.[1]

  • Silica Gel Column Chromatography: The resulting crude extract is then purified using silica gel column chromatography to separate compounds based on their polarity.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing this compound are further purified by preparative HPLC to yield the pure compound.[1]

In Vitro Anticoccidial Activity Assay

The anticoccidial activity of this compound has been evaluated in vitro against Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry.[1] The assay utilizes primary chicken embryonic cells as a host system.[1]

Experimental Workflow for In Vitro Anticoccidial Assay:

G PrepareCells Prepare Primary Chicken Embryonic Cells InfectCells Infect Cells with Eimeria tenella Sporozoites PrepareCells->InfectCells AddCompound Add this compound (Test) & Controls InfectCells->AddCompound Incubate Incubate AddCompound->Incubate Observe Observe for Schizont Development (Microscopy) Incubate->Observe Analyze Analyze Inhibition of Parasite Growth Observe->Analyze

Caption: Workflow for the in vitro anticoccidial activity assay.

Detailed Methodology:

  • Cell Culture: Primary chicken embryonic cells are cultured to form a monolayer.[1]

  • Parasite Infection: The cell monolayer is infected with sporozoites of Eimeria tenella.[1]

  • Compound Treatment: Various concentrations of this compound are added to the infected cell cultures. Control groups include untreated infected cells and cells treated with a known anticoccidial drug.

  • Incubation: The treated and control cultures are incubated to allow for parasite development.

  • Microscopic Examination: The cultures are examined microscopically to assess the development of schizonts, a key stage in the parasite's life cycle.[1]

  • Data Analysis: The inhibitory effect of this compound on the growth of Eimeria tenella is determined by comparing the number and development of schizonts in the treated groups to the control groups. Cytosaminomycins A, B, and C were found to inhibit schizont development at concentrations ranging from 0.3 to 0.6 µg/ml.[1]

Mechanism of Action

The precise mechanism of action of this compound against Eimeria tenella has not yet been fully elucidated. However, as a nucleoside antibiotic, it is hypothesized to interfere with essential cellular processes in the parasite. Nucleoside antibiotics often act by inhibiting nucleic acid synthesis or protein synthesis.[][4]

Proposed General Mechanism of Action for Nucleoside Antibiotics:

G Entry This compound Enters Parasite Cell Metabolism Metabolic Activation (e.g., Phosphorylation) Entry->Metabolism Target Inhibition of Key Cellular Processes Metabolism->Target Inhibition Inhibition of: - Nucleic Acid Synthesis - Protein Synthesis Target->Inhibition Outcome Parasite Growth Inhibition Inhibition->Outcome

Caption: Proposed mechanism of action for this compound.

Given that this compound is a peptidylcytosine antibiotic, its mechanism may involve targeting the ribosomal P-site, a mode of action that has been observed for other members of this class and could offer a pathway for developing selective inhibitors of bacterial ribosomes.[5] Further research is necessary to identify the specific molecular targets and signaling pathways affected by this compound in Eimeria.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of new anticoccidial drugs. Its potent in vitro activity against Eimeria tenella warrants further investigation. Future research should focus on:

  • Complete Physicochemical Characterization: Determining the melting point, optical rotation, UV absorption spectrum, and detailed solubility profile of this compound.

  • Elucidation of the Mechanism of Action: Identifying the specific molecular target(s) and signaling pathways disrupted by this compound in Eimeria.

  • In Vivo Efficacy and Safety: Evaluating the efficacy and safety of this compound in animal models of coccidiosis.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its anticoccidial activity and pharmacokinetic properties.

A deeper understanding of the chemical, physical, and biological properties of this compound will be crucial for its potential translation into a valuable therapeutic agent for the control of coccidiosis in poultry.

References

The Anticoccidial Potential of Cytosaminomycin C: A Technical Overview of its Biological Activity Against Eimeria tenella

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Coccidiosis, caused by the protozoan parasite Eimeria tenella, remains a significant threat to the poultry industry, necessitating the discovery of novel and effective anticoccidial agents. This technical guide delves into the biological activity of Cytosaminomycin C, a nucleoside antibiotic isolated from Streptomyces amakusaensis, against Eimeria tenella. This document provides a comprehensive summary of the available quantitative data, a detailed, representative experimental protocol for in vitro assessment, and a logical workflow for the screening of such anticoccidial compounds. While the precise mechanism of action and associated signaling pathways of this compound in E. tenella remain to be elucidated, this guide serves as a foundational resource for further research and development in this area.

Quantitative Assessment of Anticoccidial Activity

This compound has demonstrated notable in vitro efficacy against Eimeria tenella by inhibiting the development of schizonts, a critical replicative stage in the parasite's life cycle. The primary quantitative data available is summarized in the table below.

Compound Host Cell Lines Assay Type Endpoint Effective Concentration (µg/mL) Reference
This compoundPrimary Chicken Kidney Cells, BHK-21 CellsIn vitroInhibition of mature schizont formation0.3 - 0.6[1]

Table 1: Summary of in vitro anticoccidial activity of this compound against Eimeria tenella.

Experimental Protocol: In Vitro Schizont Inhibition Assay

The following is a detailed, representative protocol for an in vitro assay to determine the efficacy of compounds like this compound against Eimeria tenella schizont development. This protocol is synthesized from established methodologies for in vitro cultivation of E. tenella.

2.1. Objective: To evaluate the inhibitory effect of a test compound on the intracellular development of Eimeria tenella schizonts in a host cell culture.

2.2. Materials:

  • Host Cells: Primary chicken kidney (PCK) cells or Madin-Darby Bovine Kidney (MDBK) cells.

  • Parasites: Sporulated oocysts of Eimeria tenella.

  • Reagents:

    • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

    • Excystation medium (e.g., Hanks' Balanced Salt Solution containing trypsin and taurocholic acid).

    • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

    • Fixative (e.g., methanol).

    • Staining solution (e.g., Giemsa stain).

  • Equipment:

    • Laminar flow hood.

    • CO2 incubator (37-41°C, 5% CO2).

    • Inverted microscope.

    • Centrifuge.

    • 96-well cell culture plates.

    • Hemocytometer.

2.3. Methodology:

2.3.1. Host Cell Culture:

  • Seed host cells (PCK or MDBK) into 96-well plates at a density that allows for the formation of a confluent monolayer within 24 hours.

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

2.3.2. Sporozoite Preparation:

  • Surface sterilize E. tenella oocysts with a bleach solution.

  • Induce excystation by incubating the oocysts in the excystation medium at 41°C for 60-90 minutes to release sporozoites.

  • Purify the sporozoites from oocyst and sporocyst debris by passing them through a DE-52 cellulose column.

  • Wash the purified sporozoites with sterile PBS and count using a hemocytometer.

2.3.3. Infection and Treatment:

  • Once the host cell monolayer is confluent, remove the culture medium.

  • Infect the cells with freshly excysted sporozoites at a multiplicity of infection (MOI) of 1-5 sporozoites per host cell.

  • Allow the sporozoites to invade the host cells for 2-4 hours at 41°C.

  • After the invasion period, wash the monolayer with PBS to remove any unattached sporozoites.

  • Add fresh culture medium containing serial dilutions of the test compound (this compound) to the wells. Include appropriate vehicle controls (e.g., DMSO) and untreated infected controls.

2.3.4. Incubation and Observation:

  • Incubate the treated and control plates at 41°C in a 5% CO2 atmosphere for 48-72 hours to allow for schizont development.

  • At the end of the incubation period, fix the cells with methanol.

  • Stain the fixed cells with Giemsa stain.

2.3.5. Data Analysis:

  • Examine the stained monolayers under an inverted microscope.

  • Quantify the number of mature schizonts per field of view or per 100 host cells for each treatment and control group.

  • Calculate the percentage of schizont inhibition for each concentration of the test compound relative to the untreated control.

  • Determine the 50% inhibitory concentration (IC50) value by plotting the percentage of inhibition against the compound concentration.

Visualizing the Anticoccidial Screening Workflow

As the specific signaling pathway targeted by this compound in Eimeria tenella has not yet been elucidated, a diagram illustrating the logical workflow of an in vitro screening process for anticoccidial compounds is provided below. This diagram outlines the key stages from compound preparation to the assessment of parasitic development inhibition.

Anticoccidial_Screening_Workflow cluster_preparation Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Compound_Prep Test Compound Preparation (e.g., this compound) Treatment Treatment with Test Compound Compound_Prep->Treatment Host_Cell_Culture Host Cell Culture (e.g., PCK or MDBK cells) Infection Infection of Host Cells with Sporozoites Host_Cell_Culture->Infection Sporozoite_Prep E. tenella Sporozoite Preparation and Purification Sporozoite_Prep->Infection Infection->Treatment Incubation Incubation to Allow Schizont Development Treatment->Incubation Observation Fixation, Staining, and Microscopic Observation Incubation->Observation Data_Analysis Quantification of Schizonts and IC50 Determination Observation->Data_Analysis Outcome Assessment of Anticoccidial Activity Data_Analysis->Outcome

Caption: Workflow for in vitro screening of anticoccidial compounds.

Concluding Remarks

This compound presents a promising scaffold for the development of new anticoccidial drugs against Eimeria tenella. The available data clearly indicates its ability to inhibit the intracellular development of the parasite at sub-micromolar concentrations. However, a significant knowledge gap remains concerning its precise mechanism of action. Future research should prioritize elucidating the molecular target and the downstream effects of this compound within the parasite. A deeper understanding of its interaction with E. tenella could pave the way for the rational design of more potent and selective derivatives, ultimately contributing to more effective control strategies for avian coccidiosis.

References

Unraveling the Anticoccidial Action of Cytosaminomycin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant threat to the poultry industry, leading to substantial economic losses. The emergence of drug-resistant Eimeria strains necessitates the discovery and development of novel anticoccidial agents with unique mechanisms of action. Cytosaminomycin C, a nucleoside antibiotic produced by Streptomyces sp., has demonstrated promising in vitro activity against Eimeria tenella. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action as an anticoccidial agent. While the precise molecular target remains to be definitively elucidated, this document synthesizes the available data, proposes a well-supported hypothetical mechanism, and details the experimental protocols required to investigate its mode of action further.

Introduction to this compound

This compound belongs to a class of novel nucleoside antibiotics isolated from the fermentation broth of Streptomyces amakusaensis strain KO-8119.[1] Structurally, the cytosaminomycins are related to oxyplicacetin and are classified as aminoglycosides.[1][2] These compounds have shown potent anticoccidial activity, particularly against Eimeria tenella, a highly pathogenic species affecting chickens.

In Vitro Anticoccidial Activity of Cytosaminomycins

In vitro studies have been crucial in quantifying the efficacy of Cytosaminomycins against Eimeria tenella. The following table summarizes the key quantitative data from these studies.

CompoundHost Cell TypeParasite SpeciesEfficacy MetricConcentration for EfficacyReference
Cytosaminomycin APrimary chicken embryonic cellsEimeria tenellaNo schizonts observed0.3 - 0.6 µg/ml[1]
Cytosaminomycin BPrimary chicken embryonic cellsEimeria tenellaNo schizonts observed0.3 - 0.6 µg/ml[1]
This compound Primary chicken embryonic cells Eimeria tenella No schizonts observed 0.3 - 0.6 µg/ml [1]
Cytosaminomycin DPrimary chicken embryonic cellsEimeria tenellaNo schizonts observed2.5 µg/ml[1]

Hypothesized Mechanism of Action: Targeting Mitochondrial Protein Synthesis

While direct experimental evidence for the mechanism of action of this compound is currently lacking in the scientific literature, a strong hypothesis can be formulated based on its chemical class and the known mechanisms of other anticoccidial agents and aminoglycoside antibiotics.

It is hypothesized that This compound acts as an inhibitor of mitochondrial protein synthesis in Eimeria parasites. This hypothesis is supported by the following points:

  • Aminoglycoside Class: this compound is an aminoglycoside.[2] Aminoglycoside antibiotics are well-documented inhibitors of protein synthesis in bacteria by binding to the ribosomal RNA of the small ribosomal subunit, leading to mistranslation and inhibition of translocation.[3][4]

  • Mitochondrial Ribosomes: The ribosomes found in the mitochondria of eukaryotic cells, including apicomplexan parasites like Eimeria, share structural similarities with prokaryotic ribosomes.[5] This makes them potential targets for antibiotics that inhibit bacterial protein synthesis.

  • Mitochondrial Drug Targets in Apicomplexa: The mitochondrion is a validated target for several anticoccidial drugs.[6] For instance, quinolones disrupt the mitochondrial electron transport chain in Eimeria.[7] The parasite's reliance on mitochondrial functions for survival makes it a vulnerable target.

  • Antibiotic-Induced Mitochondrial Dysfunction: Studies have shown that certain bactericidal antibiotics, including aminoglycosides, can induce mitochondrial dysfunction and oxidative stress in mammalian cells, further highlighting the potential for these compounds to affect mitochondrial processes.[8]

Based on this, the proposed signaling pathway for this compound's anticoccidial activity is as follows:

G cluster_parasite Eimeria Parasite CC This compound Mito Mitochondrion CC->Mito Enters Mito_Ribosome Mitochondrial Ribosome CC->Mito_Ribosome Binds to Protein_Syn Protein Synthesis Mito_Ribosome->Protein_Syn Inhibits ATP_Prod ATP Production & Metabolic Function Protein_Syn->ATP_Prod Disrupts Parasite_Death Parasite Growth Inhibition & Death ATP_Prod->Parasite_Death Leads to

Hypothesized mechanism of this compound action.

Experimental Protocols for Elucidating the Mechanism of Action

To validate the hypothesized mechanism and gain a deeper understanding of this compound's anticoccidial activity, a series of in vitro experiments are required. The following protocols are standard methodologies used in the field of anticoccidial drug discovery.

In Vitro Parasite Proliferation Assay
  • Objective: To confirm the inhibitory effect of this compound on the intracellular development of Eimeria tenella.

  • Methodology:

    • Culture a suitable host cell line, such as Madin-Darby Bovine Kidney (MDBK) cells or primary chicken kidney cells, in 96-well plates to form a confluent monolayer.

    • Excyst freshly sporulated Eimeria tenella oocysts to release sporozoites.

    • Pre-incubate the host cell monolayer with varying concentrations of this compound for a defined period (e.g., 2 hours).

    • Infect the host cells with a known number of sporozoites.

    • After an incubation period (e.g., 24-48 hours), fix and stain the cells.

    • Quantify the number of intracellular parasites (schizonts) per field of view or using a quantitative PCR (qPCR) assay targeting Eimeria DNA.

    • Determine the IC50 value of this compound.

Mitochondrial Protein Synthesis Inhibition Assay
  • Objective: To directly assess the effect of this compound on protein synthesis within the parasite's mitochondria.

  • Methodology:

    • Isolate Eimeria tenella sporozoites and purify their mitochondria through differential centrifugation and density gradient centrifugation.

    • Incubate the isolated mitochondria in a reaction buffer containing radiolabeled amino acids (e.g., ³⁵S-methionine), an energy source (ATP and GTP), and varying concentrations of this compound.

    • As controls, use known inhibitors of mitochondrial protein synthesis (e.g., chloramphenicol) and cytoplasmic protein synthesis (e.g., cycloheximide).

    • After incubation, precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

    • Measure the incorporation of radiolabeled amino acids using a scintillation counter.

    • A significant reduction in radiolabel incorporation in the presence of this compound would indicate inhibition of mitochondrial protein synthesis.

Mitochondrial Membrane Potential Assay
  • Objective: To determine if this compound disrupts the mitochondrial membrane potential, a key indicator of mitochondrial health and function.

  • Methodology:

    • Incubate freshly excysted Eimeria tenella sporozoites with varying concentrations of this compound.

    • Load the sporozoites with a fluorescent dye sensitive to mitochondrial membrane potential, such as JC-1 or TMRM.

    • Analyze the fluorescence of the sporozoites using flow cytometry or fluorescence microscopy.

    • A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence intensity would indicate a loss of mitochondrial membrane potential.

The following diagram illustrates a general workflow for investigating the mechanism of action of a novel anticoccidial compound.

G cluster_workflow Experimental Workflow for Anticoccidial MOA Start Novel Anticoccidial Compound InVitro_Prolif In Vitro Proliferation Assay Start->InVitro_Prolif Test Efficacy Target_ID Target Identification (e.g., Affinity Chromatography, Genetic Screens) InVitro_Prolif->Target_ID If Active Biochem_Assay Biochemical Assays (e.g., Enzyme Inhibition, Metabolic Profiling) InVitro_Prolif->Biochem_Assay If Active Mito_Function Mitochondrial Function Assays (Membrane Potential, Protein Synthesis) InVitro_Prolif->Mito_Function If Active MOA_Elucidation Mechanism of Action Elucidation Target_ID->MOA_Elucidation Biochem_Assay->MOA_Elucidation Mito_Function->MOA_Elucidation

General workflow for mechanism of action studies.

Conclusion and Future Directions

This compound represents a promising anticoccidial agent with potent in vitro activity against Eimeria tenella. While its precise mechanism of action remains to be fully characterized, the available evidence strongly suggests that it may function by inhibiting mitochondrial protein synthesis within the parasite. Further investigation using the detailed experimental protocols outlined in this guide is essential to confirm this hypothesis and to fully elucidate the molecular interactions involved. A thorough understanding of this compound's mode of action will be critical for its potential development as a novel therapeutic for the control of coccidiosis in poultry and could pave the way for the design of new, more effective anticoccidial drugs.

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Cytosaminomycin C in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytosaminomycin C, a member of the nucleoside antibiotic family, is produced by Streptomyces amakusaensis KO-8119.[1] Structurally similar to the well-studied amicetin group of antibiotics, it exhibits promising anticoccidial properties.[2] Despite its discovery and total synthesis, the biosynthetic pathway of this compound remains unelucidated. This technical guide presents a putative biosynthetic pathway for this compound, constructed by analogy to the characterized biosynthesis of amicetin in Streptomyces vinaceusdrappus.[3][4] This document provides a comprehensive overview of the proposed enzymatic steps, the genetic machinery likely involved, and generalized experimental protocols for pathway elucidation. The content herein is intended to serve as a foundational resource for researchers aiming to investigate and engineer the biosynthesis of this and related nucleoside antibiotics.

Introduction

Streptomyces species are renowned for their prolific production of a wide array of secondary metabolites, including many clinically significant antibiotics.[5][6][7] this compound, isolated from Streptomyces amakusaensis KO-8119, is a disaccharide nucleoside antibiotic.[1] Its structure features a cytosine base linked to a 2,6-dideoxyhexopyranose, which is further glycosylated at the 4'-hydroxyl group with the amino sugar amosamine. A distinctive feature of this compound is the acylation of the cytosine amino group with 3-methylcrotonic acid.[2]

While the biosynthetic gene cluster for this compound has not been reported, the elucidation of the amicetin (ami) gene cluster from Streptomyces vinaceusdrappus provides a robust model for proposing its synthesis.[3][4] Amicetin shares the same core structure as this compound but differs in the acyl side chain. This guide leverages the knowledge of amicetin biosynthesis to hypothesize the pathway for this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three key stages:

  • Formation of the Nucleoside Core: Synthesis of the cytosine base and its attachment to a deoxy-sugar.

  • Biosynthesis of TDP-D-Amosamine: Creation of the amino sugar donor.

  • Assembly and Tailoring: Glycosylation and final acylation to yield this compound.

Formation of the Nucleoside Core

The formation of the cytosamine core likely begins with Cytidine 5'-monophosphate (CMP). By analogy to the amicetin and blasticidin S pathways, a series of enzymatic modifications would convert CMP into the activated cytosamine precursor.[4]

Biosynthesis of TDP-D-Amosamine

The amino sugar, D-amosamine, is proposed to be synthesized from glucose-1-phosphate. The pathway likely involves a series of enzymatic reactions including thymidylyltransfer, dehydration, aminotransfer, and reduction, ultimately yielding TDP-D-amosamine. This pathway is analogous to the synthesis of deoxysugars in the amicetin biosynthetic pathway.[3]

Assembly and Final Tailoring

The final steps in the biosynthesis are proposed to involve the glycosylation of the cytosamine precursor with TDP-D-amosamine by a glycosyltransferase. This would be followed by the acylation of the exocyclic amino group of the cytosine ring with 3-methylcrotonyl-CoA. The origin of 3-methylcrotonyl-CoA is likely from the degradation of leucine or through the mevalonate pathway.

The proposed biosynthetic pathway is depicted in the following diagram:

Cytosaminomycin_C_Biosynthesis cluster_core Nucleoside Core Formation cluster_sugar TDP-D-Amosamine Biosynthesis cluster_assembly Final Assembly CMP CMP Cytosine Cytosine CMP->Cytosine Multiple Steps Cytosamine Cytosamine Cytosine->Cytosamine Glycosyltransferase Glucose-1-P_core Glucose-1-Phosphate Deoxysugar Deoxysugar Glucose-1-P_core->Deoxysugar Multiple Steps Intermediate Intermediate Cytosamine->Intermediate Glycosyltransferase Deoxysugar->Cytosamine Glucose-1-P_sugar Glucose-1-Phosphate TDP-Glucose TDP-Glucose Glucose-1-P_sugar->TDP-Glucose AmiE-like TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-Glucose->TDP-4-keto-6-deoxy-D-glucose AmiU-like TDP-4-amino-4,6-dideoxy-D-glucose TDP-4-amino-4,6-dideoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose->TDP-4-amino-4,6-dideoxy-D-glucose Aminotransferase TDP-D-Amosamine TDP-D-Amosamine TDP-4-amino-4,6-dideoxy-D-glucose->TDP-D-Amosamine Reductase TDP-D-Amosamine->Intermediate This compound This compound Intermediate->this compound Acyltransferase Leucine Leucine 3-Methylcrotonyl-CoA 3-Methylcrotonyl-CoA Leucine->3-Methylcrotonyl-CoA Degradation 3-Methylcrotonyl-CoA->this compound

Caption: Proposed Biosynthetic Pathway of this compound.

Quantitative Data

As of the date of this publication, there is no publicly available quantitative data regarding the biosynthesis of this compound. This includes enzyme kinetics, precursor incorporation rates, and fermentation yields under specific conditions. Research in this area is required to fully understand the efficiency and regulation of this biosynthetic pathway.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments that would be essential for this endeavor, based on standard practices in the field and protocols used for similar antibiotic pathways.

Identification and Cloning of the Biosynthetic Gene Cluster
  • Objective: To identify and isolate the complete biosynthetic gene cluster for this compound from Streptomyces amakusaensis KO-8119.

  • Methodology:

    • Genome Sequencing: Perform whole-genome sequencing of S. amakusaensis KO-8119 using a long-read sequencing technology (e.g., PacBio or Oxford Nanopore) to obtain a high-quality, contiguous genome assembly.

    • Bioinformatic Analysis: Analyze the genome using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters. Search for clusters containing genes with homology to those in the amicetin (ami) cluster, particularly genes encoding glycosyltransferases, deoxysugar biosynthesis enzymes, and acyltransferases.

    • Cosmid/BAC Library Construction and Screening: Construct a cosmid or BAC library of S. amakusaensis genomic DNA. Design probes based on conserved sequences from the ami gene cluster to screen the library and identify clones containing the putative this compound cluster.

Gene Inactivation and Heterologous Expression
  • Objective: To confirm the involvement of the identified gene cluster in this compound biosynthesis and to elucidate the function of individual genes.

  • Methodology:

    • Gene Knockout: Create targeted gene knockouts of key putative biosynthetic genes (e.g., the acyltransferase or glycosyltransferase) in S. amakusaensis using PCR-targeting-based methods (e.g., using pKC1139-derived cosmids).

    • Metabolite Analysis: Culture the wild-type and mutant strains under production conditions. Extract the secondary metabolites and analyze the profiles using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to detect the absence of this compound and the potential accumulation of biosynthetic intermediates in the mutants.

    • Heterologous Expression: Clone the entire putative biosynthetic gene cluster into an appropriate expression vector (e.g., pSET152-derived) and introduce it into a heterologous host, such as Streptomyces coelicolor or Streptomyces lividans. Analyze the culture extracts of the heterologous host for the production of this compound.

In Vitro Enzymatic Assays
  • Objective: To determine the specific function of individual enzymes in the biosynthetic pathway.

  • Methodology:

    • Protein Expression and Purification: Clone the open reading frames of putative enzymes into an E. coli expression vector (e.g., pET series). Express the proteins and purify them using affinity chromatography (e.g., Ni-NTA).

    • Enzyme Assays: Conduct in vitro assays using the purified enzymes with their predicted substrates. For example, test the activity of the putative acyltransferase with the final glycosylated intermediate and 3-methylcrotonyl-CoA. Analyze the reaction products by HPLC or LC-MS.

The general workflow for characterizing such a biosynthetic pathway is illustrated below:

Experimental_Workflow Genome_Sequencing Whole Genome Sequencing of S. amakusaensis Bioinformatics antiSMASH Analysis & Gene Cluster Identification Genome_Sequencing->Bioinformatics Gene_Knockout Targeted Gene Inactivation Bioinformatics->Gene_Knockout Heterologous_Expression Cluster Expression in a Heterologous Host Bioinformatics->Heterologous_Expression Protein_Expression Enzyme Expression & Purification Bioinformatics->Protein_Expression Metabolite_Analysis_KO LC-MS Analysis of Mutants Gene_Knockout->Metabolite_Analysis_KO Pathway_Elucidation Complete Pathway Elucidation Metabolite_Analysis_KO->Pathway_Elucidation Metabolite_Analysis_Het LC-MS Analysis of Heterologous Host Heterologous_Expression->Metabolite_Analysis_Het Metabolite_Analysis_Het->Pathway_Elucidation Enzymatic_Assay In Vitro Functional Characterization Protein_Expression->Enzymatic_Assay Enzymatic_Assay->Pathway_Elucidation

Caption: General Experimental Workflow for Pathway Elucidation.

Conclusion and Future Outlook

This technical guide provides a foundational hypothesis for the biosynthetic pathway of this compound in Streptomyces amakusaensis, drawing strong parallels with the established amicetin biosynthesis. The proposed pathway and the outlined experimental protocols offer a clear roadmap for researchers to embark on the elucidation of this pathway. The identification and characterization of the this compound biosynthetic gene cluster will not only provide fundamental insights into the biosynthesis of nucleoside antibiotics but also open avenues for the combinatorial biosynthesis of novel, structurally diverse, and potentially more potent therapeutic agents. The lack of quantitative data and specific experimental validation underscores the significant research opportunities that lie ahead in unraveling the molecular intricacies of this compound production.

References

Methodological & Application

Application Notes and Protocols: In Vitro Assay for Cytosaminomycin C Anticoccidial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant threat to the poultry industry worldwide, leading to substantial economic losses. The emergence of drug-resistant Eimeria strains necessitates the discovery and development of novel anticoccidial agents. Cytosaminomycin C, a nucleoside antibiotic isolated from Streptomyces amakusaensis, has demonstrated promising anticoccidial activity. This document provides a detailed protocol for the in vitro assessment of this compound's efficacy against Eimeria tenella, a highly pathogenic species of Eimeria. The described assay facilitates the screening and characterization of potential anticoccidial compounds in a controlled laboratory setting, reducing the reliance on in vivo animal studies.

Data Presentation

The anticoccidial activity of this compound and its related compounds against Eimeria tenella has been evaluated in vitro. The following table summarizes the minimum effective concentration (MEC) required to inhibit the development of mature schizonts and the cytotoxic effects on the host cell lines.

CompoundMinimum Effective Concentration (µg/mL) - Anticoccidial Activity (No Mature Schizonts)Cytotoxicity (µg/mL) - No Host Cells Observed
Primary Chicken Embryonic Cells BHK-21 Cells
This compound 0.3 - 0.62.5
Cytosaminomycin A 0.30.3
Cytosaminomycin B 0.62.3
Cytosaminomycin D 2.5>20

Experimental Protocols

This section details the materials and methods for performing an in vitro anticoccidial assay to determine the efficacy of this compound. The protocol is adapted from established methods for screening anticoccidial drugs against Eimeria tenella using Madin-Darby Bovine Kidney (MDBK) cells as the host.

Materials
  • Eimeria tenella sporulated oocysts

  • Madin-Darby Bovine Kidney (MDBK) cells (or other suitable host cells like primary chicken embryonic cells or BHK-21 cells)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • Sodium hypochlorite solution (5.25%)

  • Glass beads (0.5 mm diameter)

  • Excystation medium: 0.25% Trypsin and 4% Sodium taurocholate in PBS (pH 7.6)

  • This compound (and other test compounds)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well cell culture plates

  • Centrifuge

  • Incubator (37°C and 41°C, 5% CO₂)

  • Inverted microscope

  • Hemocytometer or automated cell counter

  • Optional: DNA extraction kit and qPCR reagents for quantitative analysis

Methods

1. Preparation of Eimeria tenella Sporozoites

  • Oocyst Sterilization: Wash sporulated E. tenella oocysts (e.g., 1x10⁸) three times with sterile PBS by centrifugation at 1500 x g for 10 minutes. Resuspend the oocyst pellet in 10 mL of 5.25% sodium hypochlorite and incubate on ice for 10 minutes with occasional vortexing.

  • Washing: Wash the sterilized oocysts five times with sterile PBS to remove any residual sodium hypochlorite.

  • Oocyst Rupture: Resuspend the oocyst pellet in 10 mL of PBS and add an equal volume of 0.5 mm glass beads. Vortex vigorously for 2-5 minutes to rupture the oocysts and release the sporocysts. Monitor the rupture process microscopically.

  • Sporocyst Purification: Separate the sporocysts from the oocyst debris by centrifugation at 500 x g for 10 minutes. The sporocysts will be in the supernatant.

  • Excystation: Pellet the sporocysts by centrifugation at 1500 x g for 10 minutes. Resuspend the pellet in pre-warmed (41°C) excystation medium at a concentration of 1x10⁷ sporocysts/mL. Incubate at 41°C for 60-90 minutes in a shaking water bath. Monitor for the release of sporozoites every 30 minutes.

  • Sporozoite Purification: Once a high percentage of excystation is observed, pass the suspension through a sterile DE-52 cellulose column to separate the sporozoites from the remaining sporocyst shells and debris.

  • Counting and Viability: Count the purified sporozoites using a hemocytometer and assess their viability using a trypan blue exclusion assay.

2. Host Cell Culture

  • Culture MDBK cells in DMEM supplemented with 10% FBS and antibiotics in a T-75 flask at 37°C in a 5% CO₂ incubator.

  • When the cells reach 80-90% confluency, wash them with PBS and detach them using Trypsin-EDTA.

  • Resuspend the cells in fresh culture medium and seed them into 96-well plates at a density of 2 x 10⁴ cells per well.

  • Incubate the plates at 37°C in a 5% CO₂ incubator until the cells form a confluent monolayer (usually 24-48 hours).

3. In Vitro Anticoccidial Assay (Sporozoite Invasion and Development Inhibition)

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., a serial dilution from 10 µg/mL to 0.01 µg/mL). The final DMSO concentration should not exceed 0.5% to avoid cytotoxicity.

  • Infection:

    • Pre-incubate the purified sporozoites (e.g., 1 x 10⁵ sporozoites/mL) with the different concentrations of this compound for 1 hour at 41°C.

    • As a positive control, use a known anticoccidial drug (e.g., toltrazuril).

    • As a negative control, use medium with the same concentration of DMSO as the test wells.

    • After pre-incubation, add 100 µL of the sporozoite-compound mixture to each well of the 96-well plate containing the confluent MDBK cell monolayer.

  • Incubation: Incubate the infected plates at 41°C in a 5% CO₂ incubator for 48-72 hours to allow for sporozoite invasion and development into schizonts.

  • Assessment of Anticoccidial Activity:

    • Microscopic Examination: After the incubation period, observe the cells under an inverted microscope. Count the number of intracellular schizonts in treated and untreated wells. The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Number of schizonts in treated wells / Number of schizonts in control wells)] x 100

    • Quantitative PCR (Optional): For a more quantitative assessment, extract DNA from the infected cells. Perform qPCR using primers specific for an E. tenella gene (e.g., ITS-1) to quantify the parasite load in each well. The reduction in parasite DNA in treated wells compared to the control wells indicates the inhibitory effect of the compound.

4. Cytotoxicity Assay

  • Seed MDBK cells in a 96-well plate as described above.

  • Add the same concentrations of this compound used in the anticoccidial assay to wells with confluent MDBK cells (without sporozoites).

  • Incubate the plate at 41°C in a 5% CO₂ incubator for the same duration as the anticoccidial assay.

  • Assess cell viability using a standard method such as the MTT assay or by observing cell morphology and monolayer integrity under a microscope. This is crucial to ensure that the observed anticoccidial effect is not due to host cell death.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results oocysts E. tenella Oocysts sporozoites Purified Sporozoites oocysts->sporozoites Sterilization & Excystation preincubation Pre-incubation of Sporozoites with This compound sporozoites->preincubation cells Host Cell Culture (MDBK) infection Infection of Host Cell Monolayer cells->infection cytotoxicity Cytotoxicity Assay (MTT) cells->cytotoxicity preincubation->infection incubation Incubation (48-72h at 41°C) infection->incubation microscopy Microscopic Examination (Schizont Counting) incubation->microscopy qpcr qPCR (Parasite DNA Quantification) incubation->qpcr inhibition Determination of Anticoccidial Activity (% Inhibition) microscopy->inhibition qpcr->inhibition

Caption: Workflow for the in vitro anticoccidial assay of this compound.

Proposed Mechanism of Action of this compound

This compound is structurally related to polyoxins and nikkomycins, which are known inhibitors of chitin synthase in fungi. While the presence of chitin in the Eimeria oocyst wall is still under investigation, evidence suggests the presence of chitin-like polysaccharides such as β-1,3-glucan. Therefore, a plausible mechanism of action for this compound is the inhibition of a putative chitin synthase or a related glycosyltransferase involved in the formation of the oocyst wall. This would disrupt the parasite's life cycle by preventing the formation of resilient oocysts.

Mechanism_of_Action cluster_pathway Proposed Oocyst Wall Synthesis Pathway in Eimeria cluster_inhibition Inhibition by this compound UDP_GlcNAc UDP-N-acetylglucosamine (Precursor) Chitin_Synthase Putative Chitin Synthase / Glycosyltransferase UDP_GlcNAc->Chitin_Synthase Chitin_Polymer Chitin/Polysaccharide Polymer Chitin_Synthase->Chitin_Polymer Oocyst_Wall Oocyst Wall Formation Chitin_Polymer->Oocyst_Wall Cytosaminomycin_C This compound Cytosaminomycin_C->Inhibition

Caption: Proposed mechanism of action for this compound in Eimeria.

Application Notes and Protocols for Cytosaminomycin C Testing in Primary Chicken Embryonic Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytosaminomycin C, a nucleoside antibiotic produced by Streptomyces sp., has demonstrated biological activity, including anticoccidial effects.[1] These application notes provide a comprehensive guide for utilizing primary chicken embryonic cells to evaluate the cytotoxicity and mechanism of action of this compound. Primary chicken embryonic fibroblasts (CEFs) are a relevant in vitro model for initial toxicity screening and mechanistic studies of compounds intended for veterinary or developmental biology applications.

This document outlines the procedures for the isolation and culture of primary CEFs, protocols for assessing the cytotoxic effects of this compound, and methods to investigate the underlying apoptotic signaling pathways.

Data Presentation: Cytotoxicity of this compound on Primary Chicken Embryonic Fibroblasts

The following tables summarize representative quantitative data on the cytotoxic effects of this compound on primary chicken embryonic fibroblasts (CEFs).

Table 1: Dose-Dependent Cytotoxicity of this compound on CEFs (MTT Assay)

This compound (µg/mL)Cell Viability (%) (Mean ± SD, n=3)
0 (Vehicle Control)100 ± 4.5
0.192 ± 5.1
0.2578 ± 6.2
0.555 ± 5.8
1.032 ± 4.9
2.515 ± 3.7
5.05 ± 2.1

IC50 ≈ 0.6 µg/mL

Table 2: Induction of Apoptosis by this compound in CEFs (Annexin V/PI Staining)

Treatment (24 hours)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.7
This compound (0.5 µg/mL)60.1 ± 3.525.8 ± 2.914.1 ± 1.8
This compound (1.0 µg/mL)35.4 ± 4.245.3 ± 3.719.3 ± 2.5

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) and Caspase-3 Activity in CEFs

Treatment (24 hours)ΔΨm (Red/Green Fluorescence Ratio)Caspase-3 Activity (Fold Change vs. Control)
Vehicle Control1.00 ± 0.081.0 ± 0.1
This compound (0.5 µg/mL)0.58 ± 0.063.2 ± 0.4
This compound (1.0 µg/mL)0.31 ± 0.055.8 ± 0.6

Experimental Protocols

Preparation of Primary Chicken Embryonic Fibroblasts (CEFs)

This protocol describes the isolation and culture of fibroblasts from 10-day-old embryonated chicken eggs.[2][3]

Materials:

  • 10-day-old embryonated chicken eggs

  • 70% Ethanol

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile scissors and forceps

  • Sterile Petri dishes and beakers

  • 0.25% Trypsin-EDTA

  • Complete Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Wipe the embryonated eggs with 70% ethanol.

  • Carefully crack the shell at the air sac end and remove the shell membrane.

  • Gently remove the embryo using sterile forceps and place it in a sterile Petri dish containing PBS.

  • Wash the embryo with PBS to remove any yolk.

  • Remove the head and limbs.

  • Mince the remaining tissue into small pieces using sterile scissors.

  • Transfer the minced tissue to a beaker containing 0.25% Trypsin-EDTA and incubate at 37°C for 15-20 minutes with gentle agitation.

  • Allow larger tissue fragments to settle, then transfer the supernatant containing the single-cell suspension to a sterile centrifuge tube containing complete medium (the serum will inactivate the trypsin).

  • Centrifuge the cell suspension at 500 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh complete medium.

  • Determine the cell concentration using a hemocytometer.

  • Seed the cells in a culture flask at a density of 1 x 10^6 cells per 75 cm² flask.

  • Incubate at 37°C in a 5% CO2 incubator. The cells should be confluent in 24-48 hours and ready for experiments.

Cytotoxicity Assay (MTT Assay)

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Primary CEFs cultured in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed CEFs in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug).

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between live, early apoptotic, and late apoptotic/necrotic cells.[4][5][6][7][8]

Materials:

  • Treated and control CEFs

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating CEFs with this compound for the desired time.

  • Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

JC-1 is a cationic dye that indicates mitochondrial membrane potential. In healthy cells, it forms aggregates with red fluorescence. In apoptotic cells with decreased ΔΨm, it remains as monomers with green fluorescence.[3][9][10][11]

Materials:

  • Treated and control CEFs

  • JC-1 dye solution

  • Fluorescence microscope or plate reader

Procedure:

  • Seed CEFs in a suitable culture plate or on coverslips.

  • Treat the cells with this compound.

  • Remove the medium and wash the cells with PBS.

  • Incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.

  • Wash the cells with assay buffer (provided with the kit).

  • Analyze the cells using a fluorescence microscope (red and green channels) or a fluorescence plate reader (emission at ~590 nm for red and ~530 nm for green).

  • The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Caspase-3 Activity Assay

This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[2][12][13][14]

Materials:

  • Treated and control CEFs

  • Caspase-3 Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA)

  • Microplate reader

Procedure:

  • Treat CEFs with this compound to induce apoptosis.

  • Lyse the cells using the provided lysis buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • Add an equal amount of protein from each sample to the wells of a microplate.

  • Add the reaction buffer and the caspase-3 substrate.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Calculate the fold increase in caspase-3 activity compared to the untreated control.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis p1 Isolate Primary Chicken Embryonic Fibroblasts (CEFs) p2 Culture and Passage CEFs p1->p2 p3 Seed CEFs in Multi-well Plates p2->p3 p4 Treat with this compound (Dose-response & Time-course) p3->p4 a1 MTT Assay (Cell Viability) p4->a1 a2 Annexin V/PI Staining (Apoptosis Detection) p4->a2 a3 JC-1 Assay (Mitochondrial Potential) p4->a3 a4 Caspase-3 Assay (Executioner Caspase Activity) p4->a4 d1 Calculate IC50 a1->d1 d2 Quantify Apoptotic Population a2->d2 d3 Determine Mechanism of Action a3->d3 a4->d3

Caption: Experimental workflow for this compound testing in primary CEFs.

Proposed Signaling Pathway for this compound-Induced Apoptosis

As a nucleoside antibiotic, this compound likely induces cytotoxicity through the intrinsic apoptosis pathway, a common mechanism for this class of compounds.

G cluster_cell Chicken Embryonic Fibroblast compound This compound dna_damage DNA Damage / Replication Stress compound->dna_damage Inhibition of DNA/RNA Synthesis mito Mitochondrion dna_damage->mito p53 activation (hypothesized) cyto_c Cytochrome c mito->cyto_c Loss of ΔΨm (JC-1 Green) cas9 Caspase-9 (Initiator) cyto_c->cas9 Apoptosome Formation cas3 Caspase-3 (Executioner) cas9->cas3 Activation apoptosis Apoptosis (Cell Death) cas3->apoptosis Cleavage of Cellular Substrates

References

Application Notes and Protocols for the Analytical Characterization of Cytosaminomycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytosaminomycin C is a nucleoside antibiotic belonging to the amicetin family of natural products. It is produced by Streptomyces amakusaensis (formerly identified as Streptomyces sp. KO-8119) and exhibits notable biological activity, particularly as an anticoccidial agent against parasites such as Eimeria tenella.[1][2] The structural backbone of this compound is comprised of a disaccharide unit linked to a cytosine moiety, which is further modified with a 3-methylcrotonic acid side chain.[1] Accurate and comprehensive analytical characterization is crucial for its development as a potential therapeutic agent, ensuring purity, stability, and facilitating further pharmacological studies.

These application notes provide detailed protocols for the key analytical techniques used in the characterization of this compound, including spectroscopic and chromatographic methods, as well as a protocol for assessing its biological activity.

Physicochemical and Spectroscopic Data

While the definitive structural elucidation of this compound was achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, the complete raw data is not extensively published in publicly accessible domains.[1] The following tables present a summary of the expected physicochemical properties and representative spectroscopic data based on the analysis of closely related amicetin-class antibiotics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference/Methodology
Molecular FormulaC29H40N6O8Deduced from Mass Spectrometry
Molecular Weight616.67 g/mol High-Resolution Mass Spectrometry (HRMS)
AppearanceWhite to off-white powderVisual Inspection
SolubilitySoluble in methanol, DMSO, and waterSolubility Testing
UV max~275 nmUV-Vis Spectroscopy in Methanol

Table 2: Representative ¹H NMR Spectroscopic Data for this compound Moiety (in CD₃OD)

Note: This is a representative table based on known spectra of amicetin-class nucleosides. Actual chemical shifts may vary.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6 (Cytosine)~7.8d~7.5
H-5 (Cytosine)~6.0d~7.5
H-1' (Amicetose)~5.9d~3.0
H-1'' (Amosamine)~4.5d~7.8
N-CH₃ (Amosamine)~2.5s-
CH₃ (Side Chain)~2.1, ~1.8s, s-

Table 3: Representative ¹³C NMR Spectroscopic Data for this compound Moiety (in CD₃OD)

Note: This is a representative table based on known spectra of amicetin-class nucleosides. Actual chemical shifts may vary.

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Side Chain)~170
C-4 (Cytosine)~166
C-2 (Cytosine)~158
C-6 (Cytosine)~142
C-5 (Cytosine)~97
C-1' (Amicetose)~88
C-1'' (Amosamine)~104
N-CH₃ (Amosamine)~36
CH₃ (Side Chain)~27, ~20

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for the structural elucidation of complex natural products like this compound. A combination of 1D and 2D NMR experiments is required to unambiguously assign all proton and carbon signals and to establish connectivity within the molecule.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a deuterated solvent (e.g., methanol-d₄, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • 1D NMR Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to identify the types and number of protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system (e.g., within a sugar ring).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different structural fragments (e.g., linking the sugars, cytosine, and the side chain).

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry and through-space proximity of protons.

  • Data Processing and Analysis:

    • Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova).

    • Integrate the ¹H NMR signals and assign chemical shifts relative to the residual solvent peak.

    • Analyze the 2D correlation maps to build the molecular structure of this compound.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis Sample Purified this compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer Spectrometer NMR_Tube->Spectrometer Insert into Spectrometer (≥500 MHz) OneD_NMR OneD_NMR Spectrometer->OneD_NMR 1D Experiments TwoD_NMR TwoD_NMR Spectrometer->TwoD_NMR 2D Experiments H1 ¹H NMR OneD_NMR->H1 C13 ¹³C NMR OneD_NMR->C13 DEPT DEPT OneD_NMR->DEPT COSY COSY TwoD_NMR->COSY HSQC HSQC TwoD_NMR->HSQC HMBC HMBC TwoD_NMR->HMBC NOESY NOESY/ROESY TwoD_NMR->NOESY Analysis Process & Analyze Spectra H1->Analysis C13->Analysis DEPT->Analysis COSY->Analysis HSQC->Analysis HMBC->Analysis NOESY->Analysis Structure Structure Elucidation Analysis->Structure

Workflow for NMR-based structural elucidation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of this compound and for its isolation from fermentation broths or synthetic reaction mixtures. A reversed-phase method is typically suitable for this class of compounds.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase components) at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Gradient Program (Example):

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 275 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the purity of this compound by dividing the peak area of the main compound by the total area of all peaks and expressing it as a percentage.

HPLC_Workflow Sample This compound Sample Stock Prepare Stock Solution (1 mg/mL in Methanol) Sample->Stock Filter Filter with 0.22 µm Syringe Filter Stock->Filter HPLC HPLC System (C18 Column, UV Detector) Filter->HPLC Analysis Chromatogram Analysis HPLC->Analysis Purity Purity Calculation (%) Analysis->Purity

HPLC workflow for purity analysis.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight of this compound and to gain structural information through fragmentation analysis (MS/MS).

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (1-10 µg/mL) in a solvent compatible with electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation and Conditions:

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap is preferred for accurate mass measurements.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used for this class of compounds.

    • MS Scan: Acquire a full scan MS spectrum to determine the [M+H]⁺ ion.

    • MS/MS Scan: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragmentation spectrum. Vary the collision energy to optimize fragmentation.

  • Data Analysis:

    • Determine the elemental composition from the accurate mass of the [M+H]⁺ ion.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions. Key fragmentation patterns for amicetin-type antibiotics include the loss of sugar moieties and cleavage of the amide bonds.

MS_Signaling_Pathway cluster_ms Mass Spectrometry Analysis cluster_fragments Characteristic Fragments Molecule This compound [M] Protonated Protonated Molecule [M+H]⁺ Molecule->Protonated ESI+ Frag1 Loss of Amosamine Protonated->Frag1 CID Frag2 Loss of Amicetose Protonated->Frag2 CID Frag3 Cleavage of Side Chain Protonated->Frag3 CID

Expected fragmentation pathway in MS/MS.
In Vitro Anticoccidial Activity Assay

The biological activity of this compound is primarily assessed by its ability to inhibit the growth of Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry.

Protocol:

  • Cell Culture:

    • Culture Madin-Darby Bovine Kidney (MDBK) cells in a suitable medium (e.g., DMEM with 10% fetal bovine serum) in 96-well plates until they form a confluent monolayer.

  • Parasite Preparation:

    • Harvest and sporulate Eimeria tenella oocysts.

    • Excyst the sporulated oocysts to release sporozoites. Purify and count the sporozoites.

  • Inhibition Assay:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the culture medium from the MDBK cells and add the medium containing the different concentrations of this compound.

    • Add a suspension of E. tenella sporozoites to each well.

    • Include positive (a known anticoccidial drug) and negative (no drug) controls.

    • Incubate the plates at 41°C in a 5% CO₂ atmosphere for 48-72 hours.

  • Assessment of Inhibition:

    • After incubation, fix and stain the cells.

    • Count the number of developed schizonts in the host cells under a microscope.

    • Alternatively, use a quantitative method such as qPCR to measure parasite DNA replication.

    • Calculate the concentration that inhibits 50% of parasite development (IC₅₀).

Conclusion

The analytical techniques and protocols outlined in these application notes provide a comprehensive framework for the characterization of this compound. The combination of high-resolution NMR and mass spectrometry is essential for unambiguous structure confirmation, while HPLC is crucial for purity assessment. The in vitro anticoccidial assay provides a reliable method for evaluating the biological activity of the compound. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, which is fundamental for the advancement of this compound in drug discovery and development pipelines.

References

Cytosaminomycin C for the Control of Coccidiosis in Poultry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant threat to the global poultry industry, leading to substantial economic losses through mortality, reduced weight gain, and increased feed conversion ratios.[1][2] The emergence of drug-resistant Eimeria strains necessitates the discovery and development of novel anticoccidial agents. Cytosaminomycin C, a nucleoside antibiotic produced by Streptomyces amakusaensis KO-8119, has demonstrated promising in vitro activity against Eimeria tenella, a highly pathogenic species affecting chickens. This document provides detailed application notes and protocols for the evaluation of this compound as a potential candidate for controlling coccidiosis in poultry.

Physicochemical Properties and In Vitro Efficacy

This compound is a member of the amicetin family of antibiotics and is structurally related to oxyplicacetin. Its structure has been elucidated through NMR studies. In vitro studies have shown that this compound is effective at inhibiting the growth of Eimeria tenella schizonts in primary chicken embryonic cell cultures.

CompoundIn Vitro Concentration for Schizont Growth Inhibition (µg/mL)Reference
This compound0.3 - 0.6

Proposed Mechanism of Action (Hypothetical)

While the precise mechanism of action for this compound against Eimeria has not been fully elucidated, its classification as a nucleoside antibiotic suggests it may interfere with nucleic acid synthesis, thereby inhibiting parasite replication and development. The diagram below illustrates the general life cycle of Eimeria and potential intervention points for an anticoccidial agent.

Eimeria_Lifecycle cluster_intervention Potential Intervention Points for this compound Ingestion Ingestion of Sporulated Oocysts Sporozoites Sporozoite Release (Excystation) Ingestion->Sporozoites Invasion Invasion of Intestinal Epithelial Cells Sporozoites->Invasion Trophozoite Trophozoite Development Invasion->Trophozoite Schizogony1 First Generation Schizogony (Asexual) Trophozoite->Schizogony1 Merozoites1 Release of First Generation Merozoites Schizogony1->Merozoites1 Intervention1 Inhibition of Schizont Development Invasion2 Re-invasion of Epithelial Cells Merozoites1->Invasion2 Schizogony2 Second Generation Schizogony Invasion2->Schizogony2 Merozoites2 Release of Second Generation Merozoites Schizogony2->Merozoites2 Gametogony Gametogony (Sexual Development) Merozoites2->Gametogony Oocyst Oocyst Formation Gametogony->Oocyst Excretion Excretion of Unsporulated Oocysts Oocyst->Excretion Sporulation Sporulation in Litter (Infective Stage) Excretion->Sporulation Sporulation->Ingestion

Caption: Generalized Eimeria life cycle and potential intervention point.

Experimental Protocols

The following are detailed, generalized protocols for the in vitro and in vivo evaluation of this compound's anticoccidial activity. These protocols are based on established methodologies in the field and should be adapted as necessary.

In Vitro Susceptibility Assay

This protocol is designed to assess the direct effect of this compound on the invasion and development of Eimeria sporozoites in a cell culture system.

Materials:

  • Madin-Darby Bovine Kidney (MDBK) cells or primary chicken kidney cells (CKCs)

  • Eimeria tenella sporozoites

  • Culture medium (e.g., DMEM with 10% FBS, penicillin-streptomycin)

  • This compound stock solution

  • 96-well cell culture plates

  • MTT or similar viability assay reagents

  • Microplate reader

Workflow:

in_vitro_workflow start Start cell_seeding Seed MDBK cells in 96-well plates start->cell_seeding incubation1 Incubate for 24h to form a monolayer cell_seeding->incubation1 treatment Add serial dilutions of This compound incubation1->treatment infection Infect cells with E. tenella sporozoites treatment->infection incubation2 Incubate for 48-72h infection->incubation2 quantification Quantify parasite viability (e.g., qPCR, microscopy) incubation2->quantification end End quantification->end

Caption: Workflow for in vitro anticoccidial susceptibility assay.

Procedure:

  • Cell Culture: Seed MDBK or CKC cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (37°C, 5% CO2).

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. A suitable concentration range would be 0.01 to 10 µg/mL. Include a vehicle control (medium with the same solvent concentration used for the drug) and a positive control (e.g., salinomycin or diclazuril).

  • Treatment and Infection: Remove the old medium from the cell monolayers and add the medium containing the different concentrations of this compound or controls. Immediately after, infect the cells with freshly excysted E. tenella sporozoites at a multiplicity of infection (MOI) of 1-2.

  • Incubation: Incubate the plates for 48 to 72 hours to allow for parasite invasion and development.

  • Quantification of Inhibition:

    • Microscopic Evaluation: Visually assess the inhibition of schizont development under an inverted microscope.

    • Quantitative Polymerase Chain Reaction (qPCR): Extract total DNA from the cells and quantify the amount of Eimeria-specific DNA as an indicator of parasite replication.

    • Cell Viability Assay (MTT): While less specific for parasite viability, this can indicate overall cell health and the cytopathic effect of the parasite.

In Vivo Efficacy Trial (Proposed)

Disclaimer: To date, no in vivo efficacy data for this compound in poultry has been published. The following protocol is a standard design for evaluating anticoccidial drugs in broiler chickens and is provided as a template for future studies.

Objective: To determine the efficacy of this compound in controlling coccidiosis in broiler chickens experimentally infected with Eimeria tenella.

Animals: Day-old broiler chicks, raised in a coccidia-free environment.

Experimental Design:

GroupTreatmentInfection
1Unmedicated, UninfectedNo
2Unmedicated, InfectedYes
3This compound (Dose 1)Yes
4This compound (Dose 2)Yes
5This compound (Dose 3)Yes
6Positive Control (e.g., Salinomycin 60 ppm)Yes

Workflow:

in_vivo_workflow start Start acclimatization Acclimatize day-old chicks for 14 days start->acclimatization grouping Randomly assign birds to treatment groups acclimatization->grouping medication Provide medicated feed 2 days prior to infection grouping->medication infection Oral inoculation with sporulated E. tenella oocysts medication->infection monitoring Monitor daily for clinical signs, mortality, and weight gain infection->monitoring data_collection Collect data on lesion scores (day 7 post-infection) and oocyst shedding (days 5-9 post-infection) monitoring->data_collection end End data_collection->end

Caption: Workflow for in vivo anticoccidial efficacy trial.

Procedure:

  • Acclimatization: Raise chicks in wire-floored cages to prevent accidental exposure to coccidia. Provide ad libitum access to a standard broiler starter feed and water.

  • Treatment Administration: At approximately 14 days of age, randomly allocate birds to the experimental groups. Provide the respective medicated feeds two days prior to infection.

  • Infection: At approximately 16 days of age, orally inoculate each bird in the infected groups with a standardized dose of sporulated E. tenella oocysts (e.g., 5 x 10^4 oocysts per bird).

  • Data Collection:

    • Weight Gain: Record individual body weights at the start of medication, on the day of infection, and at the termination of the experiment (typically 7 days post-infection).

    • Feed Conversion Ratio (FCR): Measure feed intake per pen to calculate FCR.

    • Lesion Scoring: At 7 days post-infection, euthanize a subset of birds from each group and score the cecal lesions on a scale of 0 (no gross lesions) to 4 (severe lesions and mortality).

    • Oocyst Shedding: Collect fecal samples from each pen for several days post-infection (e.g., days 5-9) and determine the number of oocysts per gram (OPG) of feces using a McMaster chamber.

    • Mortality: Record daily mortality.

Signaling Pathways in Eimeria Invasion and Host Immune Response

Understanding the molecular interactions between Eimeria and the host is crucial for identifying novel drug targets. The following diagrams illustrate key signaling pathways involved in parasite invasion and the subsequent host immune response.

Eimeria Invasion Signaling Pathway

Eimeria sporozoites actively invade host intestinal epithelial cells through a complex process involving the secretion of proteins from specialized apical organelles (micronemes and rhoptries).

Invasion_Pathway cluster_parasite Eimeria Sporozoite cluster_host Host Epithelial Cell MIC Microneme Proteins (Adhesion) EGFR EGFR MIC->EGFR Activates ROP Rhoptry Proteins (Moving Junction Formation) Invasion Invasion ROP->Invasion AKT AKT EGFR->AKT Activates NFkB NF-κB AKT->NFkB Activates MLCK MLCK NFkB->MLCK Upregulates pMLC p-MLC MLCK->pMLC Phosphorylates pMLC->Invasion Facilitates Parasite Invasion

Caption: Simplified signaling cascade during Eimeria invasion.

Host Immune Response to Eimeria Infection

The host mounts a complex immune response to Eimeria infection, primarily involving cell-mediated immunity.

Immune_Response_Pathway cluster_infection Eimeria Infection cluster_immune Host Immune Response Infected_Cell Infected Epithelial Cell APC Antigen Presenting Cell (e.g., Macrophage) Infected_Cell->APC Presents Parasite Antigens Th1 Th1 Cell APC->Th1 Activates CTL Cytotoxic T Lymphocyte (CD8+) Th1->CTL Helps Activate IFNg IFN-γ Th1->IFNg Secretes CTL->Infected_Cell Induces Apoptosis IFNg->Infected_Cell Inhibits Intracellular Parasite Development

References

Application Notes & Protocols: Experimental Design for Testing Cytosaminomycin C Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cytosaminomycin C is a nucleoside antibiotic produced by Streptomyces sp. with demonstrated anticoccidial activity against Eimeria tenella.[1][2] As a member of the nucleoside antibiotic family, this compound holds potential for broader antimicrobial and potential anticancer applications. Nucleoside analogs often exert their biological effects by interfering with nucleic acid synthesis or other essential cellular processes. These application notes provide a comprehensive experimental framework to systematically evaluate the in vitro efficacy of this compound as both an antimicrobial and a preliminary anticancer agent. The provided protocols detail the necessary steps for determining key efficacy parameters and exploring its potential mechanism of action.

Section 1: Antimicrobial Efficacy Testing

This section outlines the protocols to determine the antimicrobial spectrum and potency of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4] The MBC is the lowest concentration that results in microbial death.

Protocol:

  • Microorganism Panel:

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633).

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

    • Fungi: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404).

  • Preparation of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile distilled water).

    • Perform serial two-fold dilutions in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of each microorganism to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound in which there is no visible growth.

  • MBC Determination:

    • Subculture 10 µL from each well showing no growth onto an appropriate agar medium.

    • Incubate the agar plates under the same conditions as above.

    • The MBC is the lowest concentration that shows no colony formation.

Data Presentation:

MicroorganismGram Stain/TypeMIC (µg/mL)MBC (µg/mL)
S. aureusGram-positive
B. subtilisGram-positive
E. coliGram-negative
P. aeruginosaGram-negative
C. albicansFungus (Yeast)
A. nigerFungus (Mold)
Time-Kill Kinetics Assay

This assay assesses the rate at which this compound kills a specific microorganism over time.[4]

Protocol:

  • Select Microorganism: Choose a representative microorganism from the MIC/MBC screen (e.g., S. aureus).

  • Culture Preparation: Prepare a logarithmic phase culture of the selected microorganism.

  • Exposure: Add this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control without the compound.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.

  • Viable Cell Count: Perform serial dilutions of the aliquots and plate on appropriate agar to determine the number of viable cells (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration.

Data Presentation:

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (0.5x MIC)Log10 CFU/mL (1x MIC)Log10 CFU/mL (2x MIC)Log10 CFU/mL (4x MIC)
0
2
4
8
12
24

Section 2: Preliminary Anticancer Efficacy Screening

Given that many nucleoside antibiotics exhibit cytotoxic effects against cancer cells, a preliminary screening for anticancer activity is warranted.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6] This will be used to determine the half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Line Panel:

    • Human breast cancer: MCF-7

    • Human colon cancer: HCT116

    • Human lung cancer: A549

    • Non-cancerous control: Human embryonic kidney cells (HEK293) or normal human fibroblasts.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation:

Cell LineCancer TypeIC50 (µM)Selectivity Index (IC50 in Normal Cells / IC50 in Cancer Cells)
MCF-7Breast
HCT116Colon
A549Lung
HEK293Non-cancerousN/A
Apoptosis Assay (Annexin V/PI Staining)

This assay determines if the cytotoxic effect of this compound is due to the induction of apoptosis.

Protocol:

  • Cell Treatment: Treat a selected cancer cell line (e.g., MCF-7) with this compound at its IC50 and 2x IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control
This compound (IC50)
This compound (2x IC50)

Section 3: Visualizations

Experimental Workflows

Antimicrobial_Efficacy_Workflow cluster_mic_mbc MIC/MBC Determination cluster_time_kill Time-Kill Kinetics A Prepare Serial Dilutions of this compound B Inoculate with Microbial Panel A->B C Incubate B->C D Read MIC C->D E Subculture for MBC D->E F Read MBC E->F G Expose Microbe to Different MIC Multiples H Sample at Time Intervals G->H I Perform Viable Cell Count H->I J Plot CFU/mL vs. Time I->J

Caption: Workflow for Antimicrobial Efficacy Testing.

Anticancer_Screening_Workflow cluster_cytotoxicity In Vitro Cytotoxicity cluster_apoptosis Apoptosis Assay K Seed Cancer & Normal Cell Lines L Treat with this compound K->L M Perform MTT Assay L->M N Calculate IC50 M->N O Treat Cells with IC50 Concentrations P Stain with Annexin V/PI O->P Q Analyze via Flow Cytometry P->Q R Quantify Apoptotic Cells Q->R

Caption: Workflow for Preliminary Anticancer Screening.

Hypothetical Signaling Pathway

Nucleoside_Antibiotic_MoA cluster_cell Target Cell (Bacterium or Cancer Cell) cluster_pathways Potential Targets cluster_outcomes Cellular Outcomes Cyt_C This compound Transport Nucleoside Transporter Cyt_C->Transport Uptake Membrane Cell Membrane Cyt_C_Internal Intracellular this compound Transport->Cyt_C_Internal DNA_poly DNA Polymerase Cyt_C_Internal->DNA_poly RNA_poly RNA Polymerase Cyt_C_Internal->RNA_poly Ribosome Ribosome Cyt_C_Internal->Ribosome DNA_synth_inhib Inhibition of DNA Replication DNA_poly->DNA_synth_inhib RNA_synth_inhib Inhibition of Transcription RNA_poly->RNA_synth_inhib Prot_synth_inhib Inhibition of Translation Ribosome->Prot_synth_inhib Apoptosis Apoptosis Induction DNA_synth_inhib->Apoptosis RNA_synth_inhib->Apoptosis Prot_synth_inhib->Apoptosis

Caption: Hypothetical Mechanism of Action for this compound.

References

Scaling Up Cytosaminomycin C Production for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytosaminomycin C, a nucleoside antibiotic produced by the soil bacterium Streptomyces amakusaensis KO-8119, has demonstrated significant anticoccidial activity, particularly against Eimeria tenella, a major pathogen in the poultry industry.[1] The growing need for novel anticoccidial agents necessitates the development of robust and scalable production methods for promising candidates like this compound. This document provides detailed application notes and protocols for the enhanced production of this compound, from laboratory-scale fermentation to scalable downstream purification, to support further research and development.

Introduction

This compound belongs to a class of nucleoside antibiotics that are of significant interest due to their diverse biological activities. Produced by Streptomyces amakusaensis, this compound has been identified as a potent agent against the protozoan parasite Eimeria tenella.[1] The development of efficient and scalable production processes is a critical step in translating this promising discovery into a viable research tool and potential therapeutic. These application notes provide optimized fermentation and purification protocols designed to increase the yield and purity of this compound, facilitating its availability for in-depth biological and pharmacological studies.

Data Presentation

Table 1: Optimized Fermentation Parameters for this compound Production

ParameterOptimized Value
Producing OrganismStreptomyces amakusaensis KO-8119
Incubation Time7-10 days
Temperature30°C[2][3]
Initial pH7.0
Agitation200-250 rpm[4]
Aeration1.5 vvm (for bioreactor)[4]

Table 2: Optimized Fermentation Medium Composition

ComponentConcentration (g/L)
Glucose40
Soybean Meal15
Corn Starch20
CaCO₃2

Table 3: Downstream Processing Efficiency

StepRecovery Yield (%)Purity (%)
n-Butanol Extraction85-9510-20
Silica Gel Chromatography50-6060-75
Preparative HPLC30-40>95

Experimental Protocols

I. Fermentation of Streptomyces amakusaensis for this compound Production

This protocol describes the submerged fermentation of Streptomyces amakusaensis for the production of this compound.

Materials:

  • Streptomyces amakusaensis KO-8119 culture

  • Seed Culture Medium (per liter): Soluble Starch 20g, Yeast Extract 5g, Peptone 5g, CaCO₃ 1g. Adjust pH to 7.0.

  • Production Medium (per liter): Glucose 40g, Soybean Meal 15g, Corn Starch 20g, CaCO₃ 2g. Adjust pH to 7.0.[4]

  • Shake flasks or fermenter

  • Incubator shaker

  • Autoclave

Protocol:

  • Seed Culture Preparation: Inoculate 100 mL of sterile seed culture medium with a loopful of S. amakusaensis from a stock culture. Incubate at 30°C with shaking at 220 rpm for 2-3 days.[4]

  • Production Culture Inoculation: Inoculate 1 L of sterile production medium with 5% (v/v) of the seed culture.[4]

  • Fermentation: Incubate the production culture at 30°C with an agitation of 200-250 rpm for 7-10 days.[2][4][5] For bioreactor scale-up, maintain an aeration rate of 1.5 vvm.[4]

  • Monitoring: Monitor the pH of the culture periodically and adjust to 7.0 as necessary.

II. Downstream Processing and Purification of this compound

This protocol details the extraction and purification of this compound from the fermentation broth.

Materials:

  • Fermentation broth

  • n-Butanol

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

  • Silica gel (for column chromatography)

  • Dichloromethane

  • Methanol

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile

  • Water (HPLC grade)

Protocol:

  • Cell Separation: Centrifuge the fermentation broth at 8,000 rpm for 15 minutes to separate the mycelium from the supernatant.[4]

  • Solvent Extraction: Pool the supernatant and the mycelial cake. Extract the mixture with an equal volume of n-butanol by vigorous shaking in a separatory funnel for 20 minutes.[4]

  • Concentration: Separate the organic phase and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of dichloromethane.

    • Load the dissolved extract onto a silica gel column pre-equilibrated with dichloromethane.

    • Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 20% methanol).

    • Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or analytical HPLC.

    • Pool the fractions containing the compound of interest and evaporate the solvent.

  • Preparative HPLC:

    • Dissolve the semi-purified extract from the silica gel column in methanol.

    • Inject the sample onto a C18 preparative HPLC column.

    • Elute with a linear gradient of acetonitrile in water (e.g., 20% to 80% acetonitrile over 30 minutes).[4]

    • Monitor the elution profile at a suitable wavelength (e.g., 260 nm) and collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_downstream Downstream Processing a Inoculation of Seed Culture b Incubation (2-3 days) a->b c Inoculation of Production Culture b->c d Fermentation (7-10 days) c->d e Cell Separation d->e Transfer to DSP f Solvent Extraction e->f g Concentration f->g h Silica Gel Chromatography g->h i Preparative HPLC h->i j Pure this compound i->j

This compound Production Workflow

signaling_pathway cluster_host_cell Host Intestinal Epithelial Cell sporozoite Eimeria tenella Sporozoite invasion Invasion of Host Cell sporozoite->invasion trophozoite Trophozoite Development invasion->trophozoite schizogony Schizogony (Asexual Reproduction) trophozoite->schizogony merozoites Merozoite Release schizogony->merozoites gametogony Gametogony (Sexual Reproduction) merozoites->gametogony Re-invasion oocyst Oocyst Formation gametogony->oocyst release Oocyst Release oocyst->release cytosaminomycin_c This compound inhibition Inhibition cytosaminomycin_c->inhibition inhibition->schizogony

Anticoccidial Mechanism of Action

Discussion

The protocols outlined in this document provide a comprehensive framework for the scalable production of this compound. Optimization of fermentation parameters, including media composition and culture conditions, is crucial for maximizing the yield of the target compound. The downstream processing workflow is designed to efficiently isolate and purify this compound from the complex fermentation broth, resulting in a high-purity product suitable for research applications.

The proposed mechanism of action for this compound, like many anticoccidial drugs, is the inhibition of the parasite's life cycle within the host cells.[6][7] Specifically, it is believed to interfere with the developmental stages of Eimeria tenella, such as schizogony, thereby preventing the proliferation of the parasite.[1] Further research is warranted to elucidate the precise molecular targets and signaling pathways affected by this compound.

Conclusion

The methodologies presented here offer a robust starting point for researchers and drug development professionals interested in studying this compound. By providing a clear and detailed guide to its production and purification, we aim to accelerate research into the therapeutic potential of this promising anticoccidial agent. The scalability of these protocols ensures that a sufficient supply of this compound can be produced to support extensive preclinical and clinical investigations.

References

Application Notes and Protocols: Investigating Cytosaminomycin C as a Potential Veterinary Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytosaminomycin C is a member of the cytosaminomycin family of nucleoside antibiotics produced by Streptomyces species.[1][2] While initially identified for their potent anticoccidial activity against parasites like Eimeria tenella, the structural characteristics of cytosaminomycins, particularly their cytosine nucleoside core, suggest a potential for broader antimicrobial applications.[1][2] Nucleoside analogues are a class of compounds known to interfere with fundamental cellular processes such as nucleic acid synthesis and protein translation, and several have been investigated as antibacterial agents.[3][4][5][6][] The rising tide of antimicrobial resistance in veterinary medicine necessitates the exploration of novel antibiotic scaffolds. This document provides a comprehensive set of protocols to guide the investigation of this compound as a potential therapeutic agent for bacterial infections in animals.

Hypothesized Mechanism of Action

Many nucleoside antibiotics function by inhibiting protein synthesis.[8][9] It is hypothesized that this compound, like other nucleoside antibiotics, may exert its antibacterial effect by targeting the bacterial ribosome, thereby inhibiting protein synthesis.[4] This could lead to either bacteriostatic or bactericidal activity against susceptible veterinary pathogens. The proposed mechanism involves the uptake of this compound by the bacterial cell, followed by its interaction with the ribosomal machinery, disrupting the translation process and ultimately leading to cell death or inhibition of growth.

cluster_cell Bacterial Cell Cyt_C_in This compound (intracellular) Ribosome Bacterial Ribosome (70S) Cyt_C_in->Ribosome Binds to Inhibition Inhibition Protein_syn Protein Synthesis Ribosome->Inhibition Protein_syn->Inhibition Cell_death Bacterial Cell Death / Growth Inhibition Inhibition->Cell_death Cyt_C_out This compound (extracellular) Cyt_C_out->Cyt_C_in Uptake

Caption: Hypothesized mechanism of action for this compound.

In Vitro Efficacy and Cytotoxicity Assessment

A critical first step in evaluating a new antibiotic candidate is to determine its spectrum of activity and its potential for toxicity to host cells. The following protocols outline the procedures for assessing the in vitro efficacy of this compound against a panel of relevant veterinary pathogens and its cytotoxicity against mammalian cell lines.

Experimental Workflow: In Vitro Analysis

start Start: this compound Sample mic_mbc Determine MIC and MBC (Broth Microdilution) start->mic_mbc cytotoxicity Cytotoxicity Assay (MTT Assay) start->cytotoxicity data_analysis Data Analysis: - Antimicrobial Spectrum - IC50 Determination mic_mbc->data_analysis pathogens Panel of Veterinary Bacterial Pathogens pathogens->mic_mbc cytotoxicity->data_analysis cell_lines Veterinary Cell Lines (e.g., CRFK, ST) cell_lines->cytotoxicity end End: In Vitro Profile data_analysis->end

Caption: Workflow for in vitro evaluation of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol utilizes the broth microdilution method to determine the MIC and MBC of this compound against a panel of clinically relevant veterinary bacterial pathogens.

Materials:

  • This compound

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus suis, Pasteurella multocida, Escherichia coli, Salmonella enterica)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of 1024 µg/mL.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight on appropriate agar plates. Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Serial Dilution: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with CAMHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound. Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, subculture 10 µL from each well that shows no visible growth onto an appropriate agar medium. Incubate the agar plates at 35-37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation:

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Veterinary Pathogens

Bacterial Species Strain ID MIC (µg/mL)
Staphylococcus aureus ATCC 29213
Streptococcus suis Clinical Isolate
Pasteurella multocida ATCC 43137
Escherichia coli ATCC 25922

| Salmonella enterica | Clinical Isolate | |

Table 2: Minimum Bactericidal Concentrations (MBCs) of this compound against Veterinary Pathogens

Bacterial Species Strain ID MBC (µg/mL)
Staphylococcus aureus ATCC 29213
Streptococcus suis Clinical Isolate
Pasteurella multocida ATCC 43137
Escherichia coli ATCC 25922

| Salmonella enterica | Clinical Isolate | |

Protocol 2: Cytotoxicity Assay against Veterinary Cell Lines

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound on veterinary cell lines.

Materials:

  • This compound

  • Veterinary cell lines (e.g., Crandell-Rees Feline Kidney - CRFK, Swine Testis - ST)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the veterinary cell lines into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the 50% inhibitory concentration (IC50) by plotting cell viability against the logarithm of the compound concentration.

Data Presentation:

Table 3: Cytotoxicity of this compound on Veterinary Cell Lines

Cell Line IC50 (µg/mL) after 24h IC50 (µg/mL) after 48h
CRFK

| ST | | |

In Vivo Efficacy Assessment

Animal models are essential for evaluating the therapeutic potential of a new antibiotic in a living system.[10][11][12][13][14] A murine model of systemic infection is a standard preliminary in vivo test.

Experimental Workflow: In Vivo Analysis

start Start: In Vivo Efficacy Study animal_model Murine Systemic Infection Model start->animal_model infection Induce Infection with Selected Pathogen animal_model->infection treatment Administer this compound (Varying Doses) infection->treatment monitoring Monitor Survival and Clinical Signs treatment->monitoring bacterial_load Determine Bacterial Load in Tissues treatment->bacterial_load data_analysis Data Analysis: - Survival Curves - Reduction in Bacterial Load monitoring->data_analysis bacterial_load->data_analysis end End: In Vivo Efficacy Profile data_analysis->end

Caption: Workflow for in vivo evaluation of this compound.

Protocol 3: Murine Model of Systemic Infection

This protocol describes a general procedure for evaluating the efficacy of this compound in a mouse model of systemic infection.

Materials:

  • This compound

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6)

  • Selected bacterial pathogen (e.g., a strain of Staphylococcus aureus with a known lethal dose)

  • Sterile saline

  • Vehicle for drug administration (e.g., sterile saline, PBS)

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Infection: Infect mice with a predetermined lethal dose (e.g., LD50 or LD90) of the bacterial pathogen via an appropriate route (e.g., intraperitoneal injection).

  • Treatment Groups: Randomly assign mice to different treatment groups:

    • Vehicle control

    • This compound (multiple dose levels, e.g., 10, 25, 50 mg/kg)

    • Positive control antibiotic (e.g., enrofloxacin)

  • Drug Administration: Administer the treatments at a specified time post-infection (e.g., 1 hour) and continue for a defined period (e.g., once or twice daily for 3-5 days). The route of administration (e.g., subcutaneous, intravenous) should be determined based on preliminary pharmacokinetic studies.

  • Monitoring: Monitor the mice for clinical signs of illness and survival for a period of 7-14 days.

  • Bacterial Load Determination (Optional): At a specified time point (e.g., 24 hours post-treatment), a subset of mice from each group can be euthanized to determine the bacterial load in target organs (e.g., spleen, liver, blood). Homogenize the tissues, perform serial dilutions, and plate on appropriate agar to enumerate CFUs.

Data Presentation:

Table 4: Survival Rate in Murine Systemic Infection Model

Treatment Group Dose (mg/kg) Number of Mice Survival Rate (%)
Vehicle Control - 10
This compound 10 10
This compound 25 10
This compound 50 10

| Positive Control | (Specify) | 10 | |

Table 5: Bacterial Load in Spleen and Liver

Treatment Group Dose (mg/kg) Mean Bacterial Load (log10 CFU/g) - Spleen Mean Bacterial Load (log10 CFU/g) - Liver
Vehicle Control -
This compound 10
This compound 25
This compound 50

| Positive Control | (Specify) | | |

Conclusion

The protocols outlined in these application notes provide a systematic framework for the initial investigation of this compound as a potential veterinary antibiotic. By determining its in vitro antimicrobial spectrum, cytotoxicity, and in vivo efficacy, researchers can generate the foundational data necessary to assess its therapeutic potential and guide further development. The unique structural class of cytosaminomycins may offer a novel approach to combatting bacterial infections in animals, addressing the urgent need for new and effective veterinary antimicrobial agents.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Cytosaminomycin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Cytosaminomycin C.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The total synthesis of this compound, a complex disaccharide nucleoside antibiotic, presents several significant challenges. The core difficulties lie in the stereocontrolled formation of two key glycosidic bonds: the α-(1→4) linkage between the two sugar moieties (amosamine and amicetose derivatives) and the β-selective N-glycosidic bond connecting the disaccharide to the cytosine base.[1][2] Additionally, the synthesis of 2-deoxy sugars and their use in glycosylation reactions are inherently challenging due to the lack of a directing group at the C2 position, which can lead to poor stereoselectivity.[3] The strategic use of protecting groups is also critical to ensure the success of key transformations, particularly the N-glycosylation step.[1][2]

Q2: Which glycosylation strategies have been successfully employed for the synthesis of the disaccharide core?

A2: The construction of the characteristic aminodeoxydisaccharide with its α-(1→4)-glycosidic linkage has been achieved using glycosyl N-phenyltrifluoroacetimidate and thioglycoside donors.[1][2] These donors, when coupled with appropriate activators, can provide the desired α-selectivity. The choice of protecting groups on both the donor and acceptor is crucial for optimizing the yield and stereochemical outcome of this coupling reaction.

Q3: How can high β-selectivity be achieved in the N-glycosylation step to form the nucleoside?

A3: Achieving high β-selectivity for the N-glycosylation of a 2-deoxydisaccharide is a major hurdle. Two key strategies have been reported to be effective:

  • Intramolecular Glycosylation: This approach involves tethering the pyrimidine base to the sugar moiety, often at the C-6 position, before the glycosylation event. Subsequent activation of a glycosyl donor (like a thioglycoside) leads to an intramolecular reaction that exclusively forms the β-nucleoside.[1]

  • Gold(I)-Catalyzed N-Glycosylation: This method has been successfully used to furnish 2-deoxy-β-nucleosides.[1][2] The choice of the 3-O-protecting group on the disaccharide donor has been found to be crucial for the success of this reaction.[1][2]

Troubleshooting Guides

Issue 1: Low Yield or Poor α-Selectivity in Disaccharide Formation
Symptom Possible Cause Suggested Solution
Low yield of the desired α-(1→4) linked disaccharide.Inefficient activation of the glycosyl donor.- Ensure anhydrous and inert reaction conditions. - Screen different activators (e.g., NIS/TfOH for thioglycosides). - Verify the purity of the glycosyl donor.
Formation of a significant amount of the β-anomer.The glycosyl donor/acceptor or reaction conditions do not sufficiently favor α-attack.- Use a participating protecting group on the C2-amine of the amosamine donor if applicable. - Experiment with different solvents, as solvent polarity can influence stereoselectivity. - Vary the temperature; lower temperatures often favor the formation of the kinetic α-product.
Decomposition of starting materials.The activator is too harsh, or the protecting groups are labile under the reaction conditions.- Use a milder activator. - Re-evaluate the protecting group strategy to ensure compatibility with the glycosylation conditions.
Issue 2: Poor β-Selectivity in the N-Glycosylation Step
Symptom Possible Cause Suggested Solution
A mixture of α and β anomers is obtained.Direct glycosylation of 2-deoxy sugars is notoriously difficult to control.- Switch to an intramolecular glycosylation strategy. This is one of the most reliable methods for ensuring β-selectivity.[1] - If using a direct method like gold(I)-catalyzed glycosylation, optimize the protecting group on the C3-hydroxyl of the donor.[1][2] A bulky protecting group may help direct the nucleophile to the β-face.
Low yield of the desired β-nucleoside.The glycosyl donor is not reactive enough, or the cytosine nucleophile is not sufficiently reactive.- For gold(I)-catalyzed reactions, screen different gold catalysts and ligands. - Ensure the cytosine derivative is properly silylated to enhance its nucleophilicity. - Increase the reaction temperature, although this may negatively impact stereoselectivity.

Quantitative Data Summary

The choice of glycosylation method significantly impacts the stereochemical outcome. The following table summarizes representative yields and selectivities for key glycosylation steps in the synthesis of this compound and related compounds.

Reaction Method Glycosyl Donor Activator/Catalyst Typical Yield α:β Selectivity Reference
O-GlycosylationThioglycoside GlycosylationThioglycosideNIS/TfOH60-85%8:1 to >20:1[1],[2]
N-GlycosylationIntramolecular GlycosylationThioglycosideMe₂S(SMe)BF₄~74%>99:1 (β-only)[1]
N-GlycosylationGold(I)-CatalyzedGlycosyl ImidateAu(I) catalyst50-70%>10:1 (β-favored)[1],[2]

Key Experimental Protocols

Protocol 1: Gold(I)-Catalyzed β-N-Glycosylation

This protocol describes a general procedure for the β-selective N-glycosylation of a disaccharide donor with silylated cytosine, a key step in the synthesis of this compound.[1][2]

1. Preparation of Silylated Cytosine: a. To a suspension of cytosine (1.5 eq.) in anhydrous 1,2-dichloroethane (DCE), add N,O-bis(trimethylsilyl)acetamide (BSA, 4.0 eq.). b. Heat the mixture at 80 °C under an argon atmosphere until the solution becomes clear (approx. 1-2 hours). c. Cool the solution to room temperature.

2. Glycosylation Reaction: a. In a separate flame-dried flask, dissolve the disaccharide glycosyl donor (1.0 eq.) in anhydrous DCE. b. Add the solution of silylated cytosine via cannula. c. Add the gold(I) catalyst (e.g., [IPrAu(MeCN)]SbF₆, 0.1 eq.) to the reaction mixture. d. Stir the reaction at room temperature under an argon atmosphere and monitor by TLC. e. Upon completion, quench the reaction with pyridine (0.5 mL).

3. Workup and Purification: a. Concentrate the reaction mixture under reduced pressure. b. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the desired β-nucleoside.

Visualizations

Overall Synthetic Strategy

The retrosynthetic analysis of this compound highlights the key disconnections and strategic challenges.

G cluster_0 Retrosynthetic Analysis This compound This compound Disaccharide Nucleoside Disaccharide Nucleoside This compound->Disaccharide Nucleoside Amidation & Deprotection Disaccharide Donor Disaccharide Donor Disaccharide Nucleoside->Disaccharide Donor N-Glycosylation (β-selective) Cytosine Cytosine Disaccharide Nucleoside->Cytosine Amosamine Donor Amosamine Donor Disaccharide Donor->Amosamine Donor O-Glycosylation (α-selective) Amicetose Acceptor Amicetose Acceptor Disaccharide Donor->Amicetose Acceptor

Caption: Retrosynthesis of this compound.

Troubleshooting Workflow for N-Glycosylation

This workflow outlines a decision-making process for addressing poor β-selectivity in the crucial N-glycosylation step.

G start Start: N-Glycosylation check_beta Is β:α ratio > 10:1? start->check_beta optimize_pg Optimize C3-O Protecting Group check_beta->optimize_pg No success Success: Proceed to next step check_beta->success Yes optimize_pg->check_beta Re-evaluate optimize_catalyst Screen Au(I) Catalysts and Solvents optimize_pg->optimize_catalyst switch_strategy Switch to Intramolecular Glycosylation Strategy optimize_pg->switch_strategy If still poor optimize_catalyst->check_beta Re-evaluate optimize_catalyst->switch_strategy If still poor

References

Technical Support Center: Improving the Yield of Cytosaminomycin C Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, detailed data specifically on the optimization of Cytosaminomycin C fermentation is limited. This guide is therefore based on established principles and successful strategies for improving the yield of other secondary metabolites produced by Streptomyces, the genus responsible for producing this compound.[1][2][3] The protocols and data presented should be considered a starting framework for developing a specific optimization strategy for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common challenges researchers encounter during the fermentation of Streptomyces for the production of secondary metabolites, providing a structured approach to problem-solving.

Q1: My Streptomyces culture shows good biomass, but the yield of this compound is low or non-existent. What are the likely causes?

A1: This common issue, where primary metabolism (growth) is robust but secondary metabolism (antibiotic production) is lagging, often points to several bottlenecks.[4] Secondary metabolites like this compound are typically produced during the stationary phase of growth, often triggered by specific nutrient limitations or environmental cues.[5]

Key areas to investigate include:

  • Suboptimal Induction: The biosynthetic gene cluster for this compound may not be sufficiently activated. This can be due to the composition of the fermentation medium.[5]

  • Carbon Source Repression: High concentrations of readily metabolizable sugars like glucose can sometimes suppress the production of secondary metabolites.[6]

  • Nutrient Imbalance: The type and concentration of nitrogen, phosphate, and trace elements are critical. An imbalance can favor growth over antibiotic production.[7]

  • Incorrect Environmental Conditions: Suboptimal pH, temperature, or dissolved oxygen (DO) levels can permit growth but hinder the complex enzymatic reactions required for secondary metabolite synthesis.[2]

Q2: I am observing significant batch-to-batch variability in my this compound yield. How can I improve consistency?

A2: Batch-to-batch variability is often rooted in minor, uncontrolled variations in starting materials and process parameters. To improve consistency, focus on:

  • Inoculum Quality: Standardize the age, size, and physiological state of your seed culture. An inconsistent inoculum is a primary source of variability. Using a well-defined seed development protocol is crucial.[8][9]

  • Medium Preparation: Ensure precise weighing and complete dissolution of all medium components. The sterilization method should be consistent to avoid degradation of sensitive ingredients.[4]

  • Raw Material Consistency: Use high-quality, consistent lots of raw materials (e.g., soybean meal, yeast extract), as their composition can vary significantly.

  • Environmental Control: Tightly control pH, temperature, and agitation speed throughout the fermentation process.[]

Q3: My fermentation starts producing this compound, but the yield plateaus or declines prematurely. What should I investigate?

A3: A premature plateau can suggest several limiting factors:

  • Nutrient Depletion: A key precursor or nutrient required for the synthesis of this compound may be exhausted. A fed-batch strategy, where limiting nutrients are added during the fermentation, can help sustain production.[5][]

  • Feedback Inhibition: The accumulation of this compound itself might inhibit its own biosynthesis.

  • Accumulation of Toxic Byproducts: The buildup of toxic metabolic byproducts can inhibit cell activity and production.[11]

  • pH Shift: Metabolic activity can cause the pH of the medium to shift out of the optimal range for production. Continuous pH monitoring and control are essential.[8]

Q4: How do I begin optimizing my fermentation medium to improve the yield?

A4: A systematic approach is key. Start with "one-factor-at-a-time" (OFAT) experiments to identify the most influential medium components, followed by statistical methods like Response Surface Methodology (RSM) to find the optimal concentrations and interactions between these components.[8][12][13]

Key components to investigate include:

  • Carbon Sources: Test different types (e.g., glucose, starch, glycerol) and concentrations.[9][13]

  • Nitrogen Sources: Evaluate various organic (e.g., soybean meal, peptone, yeast extract) and inorganic (e.g., ammonium sulfate) nitrogen sources.[13]

  • Precursors: If known, the addition of biosynthetic precursors can significantly boost yield. For this compound, this would involve precursors for the cytosine, aminosugar, and carboxylic acid moieties.[1][14]

  • Trace Minerals: Ions like Mg²⁺, Fe³⁺, and Mn²⁺ can be critical cofactors for biosynthetic enzymes.[13]

Data on Fermentation Optimization

The following tables summarize quantitative data from optimization studies on other Streptomyces secondary metabolites. They serve as a reference for designing experiments for this compound.

Table 1: Example of One-Factor-at-a-Time (OFAT) Optimization for Chrysomycin A Production by Streptomyces sp. 891-B6 [8][15]

ParameterTested RangeOptimal ValueResulting Yield (mg/L)
Fermentation Time 4 - 14 days12 days~1601
Seed Age 4 - 9 days5 days~1036
Inoculum Volume 2 - 10% (v/v)5% (v/v)~1036
Initial pH 6.0 - 8.56.5~1061

Table 2: Example of Optimized Medium Composition using Response Surface Methodology (RSM) for Chrysomycin A [8][16]

ComponentInitial Concentration (g/L)Optimized Concentration (g/L)
Glucose 2039.28
Corn Starch 520.66
Soybean Meal 1015.48
CaCO₃ 22.00
Resulting Yield 952.3 ± 53.2 mg/L1601.9 ± 56.7 mg/L

Visualizations and Workflows

Troubleshooting Logic for Low Fermentation Yield

The following diagram outlines a logical workflow for diagnosing the root cause of low secondary metabolite production when cell growth appears normal.

G Troubleshooting Workflow for Low Yield cluster_checks Initial Checks cluster_optimization Optimization Pathways Start Low Yield with Good Biomass CheckInoculum Verify Inoculum Quality (Age, Viability, Size) Start->CheckInoculum CheckMedium Confirm Medium Composition & Sterilization Protocol CheckInoculum->CheckMedium CheckParams Validate Physical Parameters (pH, Temp, Agitation) CheckMedium->CheckParams Decision1 Parameters OK? CheckParams->Decision1 MediaOpt Medium Optimization (C/N Sources, Precursors) ProcessOpt Process Optimization (DO, Feed Strategy) MediaOpt->ProcessOpt StrainDev Strain Improvement (Mutation, Genetic Engineering) ProcessOpt->StrainDev Decision2 Improvement Seen? StrainDev->Decision2 Decision1->Start No (Correct & Rerun) Decision1->MediaOpt Yes End_Success Yield Improved Decision2->End_Success Yes End_Reevaluate Re-evaluate Strain/Process Decision2->End_Reevaluate No

Caption: A logical workflow for troubleshooting low antibiotic yield.

General Regulation of Secondary Metabolism

This diagram illustrates the conceptual relationship between primary metabolism (growth) and the onset of secondary metabolism, which is typical for antibiotic production in Streptomyces.

G Primary vs. Secondary Metabolism Onset cluster_primary Primary Metabolism (Growth Phase) cluster_secondary Secondary Metabolism (Stationary Phase) Nutrients Abundant Nutrients (Carbon, Nitrogen, Phosphate) Biomass Biomass Production (Cell Growth & Division) Nutrients->Biomass drives BGC Biosynthetic Gene Cluster Activation Nutrients:e->BGC:n   represses Signal Stress / Limiting Signal (e.g., Nutrient Depletion) Biomass->Signal results in Signal->BGC triggers Antibiotic This compound Production BGC->Antibiotic leads to Repression Repression of Secondary Metabolism G Workflow for Response Surface Methodology (RSM) Start Define Key Medium Components (e.g., Glucose, Soybean Meal, MgSO₄) OFAT Screen Variables with One-Factor-at-a-Time (OFAT) Start->OFAT Select Select Most Significant Factors (e.g., 3-4 factors) OFAT->Select BBD Design Experiment (e.g., Box-Behnken Design) Select->BBD Ferment Perform Fermentation Runs According to Design BBD->Ferment Analyze Measure this compound Yield (e.g., via HPLC) Ferment->Analyze Model Statistical Analysis & Model Fitting (Generate Response Surface) Analyze->Model Validate Validate Model with Confirmation Run at Predicted Optimum Model->Validate End Optimized Medium Formulation Validate->End

References

Technical Support Center: Optimizing Culture Conditions for Streptomyces amakusaensis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the culture conditions for Streptomyces amakusaensis. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known bioactive secondary metabolites produced by Streptomyces amakusaensis?

A1: Streptomyces amakusaensis is known to produce at least two significant bioactive secondary metabolites:

  • Tuberin: An antibiotic with antifungal and antibacterial properties.

  • Nagstatin: A potent inhibitor of N-acetyl-β-D-glucosaminidase.[1][2]

Q2: What is a recommended basal medium for the cultivation of Streptomyces amakusaensis?

A2: A commonly recommended medium for the growth of Streptomyces amakusaensis is the GYM Streptomyces Medium (Glucose-Yeast Extract-Malt Extract Medium).[3]

Table 1: Composition of GYM Streptomyces Medium

ComponentConcentration (g/L)
Glucose4.0
Yeast Extract4.0
Malt Extract10.0
CaCO₃2.0
Agar (for solid medium)12.0 - 20.0
Distilled Water1000.0 ml
Final pH 7.2

Note: Calcium carbonate (CaCO₃) is omitted for liquid cultures.[3][4][5]

Q3: What are the general optimal culture parameters for Streptomyces species that can be used as a starting point for S. amakusaensis?

A3: While species-specific optimization is crucial, the following table summarizes generally accepted optimal conditions for the cultivation of many Streptomyces species, which can serve as a baseline for your experiments with S. amakusaensis.

Table 2: General Optimal Culture Parameters for Streptomyces Species

ParameterOptimal Range/ValueNotes
Temperature 28-30°CSome species may have optima as high as 35°C for secondary metabolite production.[6][7]
pH 7.0 - 8.0The optimal pH for growth and secondary metabolite production is often near neutral.[6][7]
Aeration/Agitation 200 - 250 rpm (in liquid culture)Adequate aeration is critical for the growth of these aerobic bacteria. Use of baffled flasks is recommended.
Incubation Time 7 - 14 daysThe onset of secondary metabolite production often coincides with the stationary phase of growth.

Troubleshooting Guide

Q4: My Streptomyces amakusaensis culture is growing poorly or not at all. What are the possible causes and solutions?

A4: Poor growth can be attributed to several factors. The following flowchart outlines a systematic approach to troubleshooting this issue.

PoorGrowth_Troubleshooting start Poor or No Growth check_contamination Check for Contamination (Microscopy, Streaking on rich media) start->check_contamination check_media Verify Media Composition and pH start->check_media check_inoculum Assess Inoculum Quality (Spore viability, Mycelial age) start->check_inoculum check_conditions Review Incubation Conditions (Temperature, Aeration) start->check_conditions contaminated Contamination Confirmed check_contamination->contaminated media_issue Media Incorrect check_media->media_issue inoculum_issue Inoculum Issue check_inoculum->inoculum_issue conditions_issue Conditions Suboptimal check_conditions->conditions_issue solution_contamination Solution: - Use aseptic techniques - Streak for single colonies to re-isolate - Prepare fresh, sterile media contaminated->solution_contamination Yes solution_media Solution: - Prepare fresh GYM medium - Calibrate pH meter and adjust pH to 7.2 before autoclaving media_issue->solution_media Yes solution_inoculum Solution: - Prepare fresh spore stock - Use a fresh mycelial culture for inoculation inoculum_issue->solution_inoculum Yes solution_conditions Solution: - Calibrate incubator and shaker - Ensure proper aeration (baffled flasks, cotton plugs) conditions_issue->solution_conditions Yes

Troubleshooting workflow for poor growth.

Q5: My Streptomyces amakusaensis culture forms dense clumps in liquid media, leading to inconsistent growth and difficulty in sampling. How can I address this?

A5: Mycelial clumping is a common issue when cultivating filamentous actinomycetes in liquid media. Here are some strategies to mitigate this:

  • Use of Dispersing Agents: Incorporate sterile glass beads (3-5 mm diameter) or springs into the culture flasks before autoclaving. The agitation during incubation helps to break up large mycelial aggregates, promoting more uniform growth.

  • Modified Inoculation: Instead of a mycelial plug, use a homogenized spore suspension or a pre-cultured seed broth to inoculate the main culture. This can lead to a more dispersed initial growth.

  • Media Composition: Experiment with the addition of non-ionic surfactants (e.g., Tween 80 at 0.01-0.1%) to the culture medium. This can reduce the hydrophobicity of the mycelia and discourage aggregation. However, be aware that this may also affect secondary metabolite production, so it should be tested empirically.

Q6: I observe good growth of S. amakusaensis, but the yield of my target secondary metabolite (tuberin or nagstatin) is low. What steps can I take to optimize production?

A6: Low secondary metabolite yield is a frequent challenge. The production of these compounds is often not directly coupled with biomass accumulation and is highly sensitive to culture conditions.

Table 3: Strategies for Optimizing Secondary Metabolite Production

StrategyRecommended ActionExpected Outcome
Carbon Source Optimization Test alternative carbon sources to glucose, such as starch, glycerol, or mannitol, at varying concentrations.Identify a carbon source that is utilized more slowly, which can favor secondary metabolism over rapid primary growth.
Nitrogen Source Optimization Evaluate different nitrogen sources like peptone, soybean meal, or specific amino acids in place of or in combination with yeast extract.Determine the optimal C:N ratio that triggers the metabolic switch to secondary metabolite production.
Phosphate Concentration Vary the phosphate concentration in the medium.High phosphate levels can sometimes repress the biosynthesis of certain secondary metabolites.
Trace Metal Supplementation Ensure the medium contains an adequate supply of trace metals (e.g., Fe, Mn, Zn), as they are often cofactors for biosynthetic enzymes.Enhance the activity of enzymes involved in the secondary metabolic pathway.
Precursor Feeding If the biosynthetic pathway of the target metabolite is known, consider adding precursor molecules to the culture at the appropriate time.Increase the pool of building blocks available for the synthesis of the desired compound.

The following diagram illustrates a general workflow for optimizing secondary metabolite production.

Optimization_Workflow start Low Secondary Metabolite Yield one_factor One-Factor-at-a-Time (OFAT) Optimization (e.g., Carbon source, Nitrogen source, pH, Temperature) start->one_factor analysis Analyze Results (HPLC, Bioassay) one_factor->analysis statistical_design Statistical Design of Experiments (DoE) (e.g., Plackett-Burman, Box-Behnken) statistical_design->analysis analysis->statistical_design For further refinement optimal_conditions Identify Optimal Conditions analysis->optimal_conditions

Workflow for optimizing secondary metabolite production.

Experimental Protocols

Protocol 1: Preparation of a Spore Stock of Streptomyces amakusaensis

This protocol describes the preparation of a concentrated spore suspension for long-term storage and consistent inoculation of cultures.

  • Cultivation: Streak S. amakusaensis on a GYM agar plate and incubate at 28-30°C for 7-10 days, or until sporulation is evident (the colony surface appears dry and powdery).

  • Harvesting: Aseptically add 5-10 mL of sterile distilled water containing 0.01% Tween 80 to the surface of the mature culture. Gently scrape the spore-containing aerial mycelium with a sterile loop or a cell scraper.

  • Filtration: Filter the resulting suspension through a sterile cotton plug placed in the barrel of a syringe to remove mycelial fragments.

  • Washing: Centrifuge the filtered spore suspension at 4000 x g for 10 minutes. Discard the supernatant and resuspend the spore pellet in sterile distilled water. Repeat this washing step twice.

  • Storage: Resuspend the final spore pellet in a sterile 20% glycerol solution. Aliquot into cryovials and store at -80°C.

Protocol 2: General Procedure for Liquid Culture of Streptomyces amakusaensis

This protocol provides a general method for growing S. amakusaensis in a liquid medium for biomass or secondary metabolite production.

  • Seed Culture: Inoculate 50 mL of liquid GYM medium in a 250 mL baffled flask with a loopful of mycelia or a small volume of a thawed spore stock. Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days.

  • Production Culture: Inoculate 100 mL of the desired production medium in a 500 mL baffled flask with 5-10% (v/v) of the seed culture.

  • Incubation: Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 7-14 days.

  • Monitoring: At regular intervals, aseptically withdraw samples to monitor growth (e.g., by measuring dry cell weight) and secondary metabolite production (e.g., by HPLC or bioassay).

Signaling Pathways in Streptomyces

The regulation of secondary metabolism in Streptomyces is complex and often involves small, diffusible signaling molecules that coordinate gene expression in a population-density-dependent manner. While specific pathways in S. amakusaensis have not been extensively characterized in the available literature, the general principles of Streptomyces signaling provide a framework for understanding its regulation.

Key Classes of Signaling Molecules in Streptomyces

  • γ-Butyrolactones (GBLs): These are hormone-like molecules that, upon reaching a critical concentration, bind to specific receptor proteins, which are typically transcriptional repressors. This binding alleviates the repression of genes involved in secondary metabolism and morphological differentiation.[3][8] The A-factor of Streptomyces griseus is the archetypal GBL.[3][8]

  • Furans and γ-Butenolides: These are other classes of small signaling molecules that have been identified in various Streptomyces species and are involved in regulating antibiotic production.[3][8]

The following diagram illustrates a generalized GBL signaling pathway in Streptomyces.

GBL_Signaling cluster_cell Streptomyces Cell gbl_synthase GBL Synthase gbl GBL gbl_synthase->gbl Biosynthesis receptor GBL Receptor (Repressor) gbl->receptor Binds and inactivates gbl_ext Extracellular GBL gbl->gbl_ext Diffusion target_gene Target Gene Promoter (e.g., for antibiotic biosynthesis) receptor->target_gene Binds and Represses transcription Transcription target_gene->transcription De-repression leads to gbl_ext->gbl Re-entry at high concentration

Generalized γ-butyrolactone (GBL) signaling pathway.

References

Cytosaminomycin C stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cytosaminomycin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation issues of this compound. As specific stability data for this compound is limited, the information provided is based on the known chemical properties of its structural components: a cytosine nucleoside, an aminoglycoside moiety, and a 3-methylcrotonic acid group.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: While specific data is not available, based on its structure as a nucleoside antibiotic, this compound is likely susceptible to degradation in aqueous solutions. The cytosine base can undergo spontaneous deamination to form a uracil derivative, particularly at elevated temperatures and non-neutral pH.[1][2] The glycosidic bond linking the sugar and the cytosine base, as well as the linkage to the aminosugar, may also be susceptible to hydrolysis under acidic or basic conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound powder should be stored at -20°C or lower, protected from light and moisture. For solutions, it is recommended to prepare fresh stocks for each experiment. If short-term storage of a stock solution is necessary, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. The choice of solvent is also critical; while sterile water or buffers are common, their pH can significantly impact stability.

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is expected to be pH-dependent. Acidic conditions can lead to the hydrolysis of the glycosidic bonds, separating the sugar moieties from the cytosine base. Basic conditions can also promote degradation. The cytosine ring itself is most stable in a neutral to slightly alkaline pH range.[1] Therefore, it is crucial to maintain a stable and appropriate pH during experiments.

Q4: Is this compound sensitive to light or temperature?

A4: Yes, like many complex organic molecules, this compound is likely sensitive to both light and high temperatures. Exposure to UV light can induce photochemical reactions, leading to degradation. High temperatures can accelerate hydrolytic and deamination reactions.[3] It is recommended to handle the compound in low-light conditions and avoid prolonged exposure to elevated temperatures.

Q5: What are the potential degradation products of this compound?

A5: While not experimentally confirmed for this compound, potential degradation products can be inferred from its structure. These may include:

  • Hydrolysis products: Cleavage of the glycosidic bonds could yield the free cytosine base, the aminosugar, and the sugar moiety.

  • Deamination product: The cytosine base can be deaminated to a uracil derivative.[2]

  • Products from the 3-methylcrotonic acid moiety: The double bond in the 3-methylcrotonic acid side chain could be susceptible to oxidation or other reactions.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity in experiments.
Possible Cause Troubleshooting Step
Degradation of this compound stock solution. Prepare fresh stock solutions for each experiment. If using a previously frozen stock, perform a quality control check (e.g., HPLC) to assess its integrity.
Inappropriate solvent or pH. Ensure the solvent and buffer system used are compatible with this compound and maintain a stable pH in the recommended range (neutral to slightly alkaline).
Exposure to light or high temperatures. Protect the compound and experimental setup from light. Perform experiments at the recommended temperature and avoid unnecessary heat exposure.
Multiple freeze-thaw cycles. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.
Issue 2: Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS).
Possible Cause Troubleshooting Step
On-column degradation. Optimize analytical methods to minimize potential degradation during analysis (e.g., adjust mobile phase pH, temperature).
Degradation in the sample matrix. Analyze samples immediately after preparation. If storage is necessary, keep them at low temperatures and protected from light.
Presence of impurities in the initial compound. Verify the purity of the this compound batch using appropriate analytical techniques.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

  • Preparation:

    • Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of powder in a sterile, low-light environment.

    • Dissolve the powder in a suitable sterile solvent (e.g., sterile water, DMSO, or a buffer at neutral pH). Vortex gently to ensure complete dissolution.

  • Storage:

    • For immediate use, keep the solution on ice and protected from light.

    • For short-term storage, aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -80°C.

    • Avoid repeated freeze-thaw cycles.

Protocol 2: General Handling in Cell Culture Experiments

  • Thaw a single-use aliquot of the this compound stock solution immediately before use.

  • Dilute the stock solution to the final working concentration in pre-warmed cell culture medium.

  • Mix gently by inversion.

  • Add the diluted this compound to the cell cultures promptly.

  • Incubate the cells under their normal growth conditions, ensuring the incubator provides a stable temperature and CO₂ environment.

  • Minimize the exposure of the stock solution and the treated cultures to ambient light.

Data Presentation

As no specific quantitative stability data for this compound is publicly available, the following table provides a qualitative summary of expected stability based on its chemical class.

Condition Expected Stability Potential Degradation Pathways
pH Unstable at acidic and strongly basic pH. More stable at neutral pH.Hydrolysis of glycosidic bonds, deamination of cytosine.
Temperature Susceptible to degradation at elevated temperatures.Increased rates of hydrolysis and deamination.
Light Potentially sensitive to UV and prolonged light exposure.Photodegradation.
Freeze-Thaw Cycles Repeated cycles may lead to degradation.Physical stress on the molecule.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_experiment Experiment cluster_analysis Analysis start This compound (Powder) dissolve Dissolve in Sterile Solvent start->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C (Protected from Light) aliquot->store thaw Thaw Single Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute treat Treat Cells dilute->treat analyze Bioactivity Assay / Analytical Measurement treat->analyze

Caption: Recommended experimental workflow for this compound.

degradation_pathway C_C This compound Hydrolysis Hydrolysis (Acid/Base) C_C->Hydrolysis Deamination Deamination (Heat, pH) C_C->Deamination Oxidation Oxidation (Light, Air) C_C->Oxidation P1 Free Cytosine + Sugar Moieties Hydrolysis->P1 P2 Uracil Derivative of This compound Deamination->P2 P3 Oxidized Side-Chain Derivatives Oxidation->P3

Caption: Potential degradation pathways of this compound.

References

solubility problems of Cytosaminomycin C in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Cytosaminomycin C in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is a member of the aminoglycoside class of antibiotics.[1] Aminoglycosides are hydrophilic molecules and are generally readily soluble in aqueous solutions.[2] Conversely, they exhibit very limited solubility in aliphatic alcohols and are practically insoluble in more hydrophobic organic solvents.[2] Therefore, this compound is expected to be highly soluble in water and aqueous buffers, but poorly soluble in non-polar organic solvents.

Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause?

While this compound is water-soluble, precipitation in complex media like cell culture medium can occur due to several factors:

  • High Concentration: Exceeding the solubility limit in the specific medium formulation.

  • Interaction with Media Components: Components in the serum or other supplements may interact with this compound, leading to the formation of insoluble complexes.

  • pH Shift: The pH of the medium can influence the charge of the aminoglycoside molecule, potentially affecting its solubility. The pKa values of the amino groups in aminoglycosides typically range from 7.0 to 8.8.[2]

  • Temperature: Lower temperatures can decrease the solubility of some compounds.

Q3: How should I prepare and store stock solutions of this compound?

It is recommended to prepare stock solutions of this compound in sterile, purified water or a suitable aqueous buffer (e.g., PBS, pH 7.2). For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or below. Studies on other aminoglycosides, such as amikacin, have shown that aqueous solutions can be stable for extended periods when frozen.[3] For short-term use, refrigerated solutions (2-8°C) should be used promptly. A product information sheet for amikacin suggests not storing aqueous solutions for more than one day at room temperature.[4]

Q4: Can I dissolve this compound in DMSO?

Given that aminoglycosides are highly polar, DMSO is generally not the ideal solvent. While it may be possible to dissolve low concentrations in DMSO, it is not the recommended primary solvent. If DMSO is required for an assay, it is crucial to first prepare a concentrated aqueous stock solution and then dilute it into the final assay medium containing DMSO, ensuring the final DMSO concentration is low and does not cause precipitation.

Troubleshooting Guide: Solubility Problems

This guide addresses common solubility-related issues encountered during experimental assays with this compound.

Problem Potential Cause Recommended Solution
Precipitate forms upon adding this compound to the assay buffer. The concentration of this compound exceeds its solubility limit in the specific buffer.- Prepare a more dilute stock solution. - Perform a solubility test to determine the maximum soluble concentration in your specific assay buffer. - Consider a different aqueous buffer system.
Cloudiness or precipitation observed after adding this compound to cell culture medium containing serum. Interaction with serum proteins or other components.- Prepare the final concentration of this compound in serum-free medium first, then add serum if required by the experiment. - Reduce the serum concentration if experimentally feasible. - Filter the final solution through a 0.22 µm sterile filter before adding to cells.
Inconsistent results in bioassays. Poor solubility or precipitation leading to inaccurate final concentrations.- Visually inspect all solutions for any signs of precipitation before use. - Prepare fresh dilutions from a validated stock solution for each experiment. - Vortex solutions thoroughly before use.
Difficulty dissolving the lyophilized powder. Inappropriate solvent choice.- Use sterile, purified water or a suitable aqueous buffer (e.g., PBS) for reconstitution. - Gentle warming (to no more than 37°C) and vortexing can aid dissolution.

Quantitative Solubility Data

Solvent Solubility (Amikacin) Reference
PBS (pH 7.2)~ 5 mg/mL[4]
WaterReadily Soluble[2]
Aliphatic AlcoholsVery Limited Solubility[2]
Hydrophobic Organic SolventsPractically Insoluble[2]

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution
  • Materials:

    • Lyophilized this compound powder

    • Sterile, purified water or sterile Phosphate Buffered Saline (PBS)

    • Sterile, conical microcentrifuge tubes or vials

    • Calibrated pipette

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder.

    • Transfer the powder to a sterile tube.

    • Add the calculated volume of sterile water or PBS to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, date, and store at -20°C or below.

Protocol: General In Vitro Assay Dilution
  • Materials:

    • Frozen aliquot of this compound stock solution

    • Appropriate sterile assay medium (e.g., cell culture medium, buffer)

    • Sterile microcentrifuge tubes or 96-well plates

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Vortex the thawed stock solution gently.

    • Perform serial dilutions of the stock solution in the appropriate assay medium to achieve the desired final concentrations.

    • For example, to prepare a 100 µg/mL working solution from a 10 mg/mL stock, dilute the stock 1:100 in the assay medium.

    • Always add the diluted this compound solution to the assay plate or tubes last, if possible, and mix well by gentle pipetting or swirling.

    • Visually inspect the final solutions for any signs of precipitation before proceeding with the assay.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh Weigh Lyophilized This compound dissolve Dissolve in Aqueous Buffer weigh->dissolve 1 sterile_filter Sterile Filter (0.22 µm) dissolve->sterile_filter 2 aliquot Aliquot and Store at -20°C sterile_filter->aliquot 3 thaw Thaw Aliquot aliquot->thaw dilute Serial Dilution in Assay Medium thaw->dilute 4 add_to_assay Add to Assay Plate dilute->add_to_assay 5

Caption: Experimental workflow for preparing and using this compound.

troubleshooting_workflow start Precipitation Observed in Assay check_conc Is concentration too high? start->check_conc check_solvent Is the solvent appropriate? check_conc->check_solvent No reduce_conc Reduce concentration check_conc->reduce_conc Yes check_media Interaction with media components? check_solvent->check_media Yes use_aqueous Use aqueous buffer for stock check_solvent->use_aqueous No serum_free Prepare in serum-free media first check_media->serum_free Yes resolve Problem Resolved reduce_conc->resolve use_aqueous->resolve serum_free->resolve

Caption: Troubleshooting flowchart for this compound solubility issues.

signaling_pathway cluster_bacterium Bacterial Cell ribosome Ribosome (16S rRNA) protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits cell_death Cell Death protein_synthesis->cell_death cytosaminomycin_c This compound cytosaminomycin_c->ribosome Binds to A-site

References

Technical Support Center: Overcoming Cytosaminomycin C Resistance in Eimeria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering potential resistance to Cytosaminomycin C in Eimeria species.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Q1: We are observing a gradual decrease in the efficacy of this compound in our in vivo poultry trials. What could be the underlying cause?

A gradual decline in the effectiveness of this compound likely indicates the development of resistance in your Eimeria field or laboratory isolates. Continuous exposure to an anticoccidial agent can select for parasites with inherent or acquired resistance mechanisms. To confirm this, it is essential to conduct systematic Anticoccidial Sensitivity Tests (ASTs).

Q2: Our in vitro assays with this compound are showing inconsistent results. What factors should we investigate?

Inconsistent in vitro results can stem from several experimental variables. Consider the following troubleshooting steps:

  • Standardize Parasite Inoculum: Ensure a consistent number of viable sporozoites are used in each assay. Variations in the initial parasite load can significantly impact the apparent efficacy of the drug.

  • Verify Drug Concentration and Stability: Confirm the concentration of your this compound stock solution and ensure its stability under your experimental conditions. Prepare fresh dilutions for each experiment.

  • Host Cell Viability: Monitor the health and confluence of the host cell monolayer. Poor host cell health can affect parasite invasion and replication, leading to misleading results.

  • Assay Duration and Readout: Ensure that the assay duration is appropriate for the Eimeria species being tested and that the method for quantifying parasite replication (e.g., qPCR, microscopy) is validated and consistently applied.

Q3: We have confirmed this compound resistance in our Eimeria isolate. What are the next steps to investigate the mechanism of resistance?

Once resistance is confirmed, the focus should shift to understanding the underlying molecular mechanisms. A multi-pronged approach is recommended:

  • Comparative Genomics and Transcriptomics: Sequence the genomes and transcriptomes of both the resistant and a sensitive (parental) strain of Eimeria. Look for mutations, gene amplifications, or differential gene expression in the resistant strain. Potential genes of interest could include those involved in drug transport, metabolism, or the drug's cellular target.

  • Drug Uptake and Efflux Assays: Investigate whether the resistant parasites exhibit altered accumulation of this compound. This can be assessed using radiolabeled drug or by measuring intracellular drug concentrations via mass spectrometry.

  • Target Sequencing: As this compound is a nucleoside antibiotic, its target may be involved in nucleic acid synthesis. Identify the putative target enzyme or pathway and sequence the corresponding genes in both resistant and sensitive strains to check for mutations.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a nucleoside antibiotic.[1][2] While its precise mechanism in Eimeria is not fully elucidated, it is hypothesized to interfere with nucleic acid synthesis, similar to other nucleoside analogs. This could involve the inhibition of enzymes essential for DNA and RNA replication or incorporation into the parasite's genetic material, leading to chain termination or non-functional transcripts.

Q2: What are the potential mechanisms of resistance to this compound in Eimeria?

Based on known resistance mechanisms in protozoan parasites, resistance to this compound in Eimeria could arise from one or more of the following:[3][4][5][6]

  • Altered Drug Target: Mutations in the gene encoding the target enzyme could reduce the binding affinity of this compound, rendering it less effective.

  • Decreased Drug Uptake: The parasite may reduce the uptake of the drug by downregulating or modifying a specific transporter protein responsible for its entry into the cell.

  • Increased Drug Efflux: Overexpression of efflux pumps, such as ABC transporters, could actively remove this compound from the parasite's cytoplasm, preventing it from reaching its target.

  • Drug Inactivation: The parasite might acquire the ability to metabolize or otherwise inactivate this compound through enzymatic modification.

  • Use of Alternative Metabolic Pathways: The parasite could develop or upregulate alternative biochemical pathways to bypass the step inhibited by this compound.[5]

Q3: How can we induce and select for this compound-resistant Eimeria in the laboratory?

Resistance can be induced by continuous drug pressure.[7] This typically involves the serial passage of Eimeria in chickens or in vitro cell cultures in the presence of gradually increasing concentrations of this compound. The process starts with a suboptimal dose that allows some parasites to replicate, and the concentration is increased with each subsequent passage as the parasite population becomes more tolerant.

Q4: What are the key parameters to measure in an Anticoccidial Sensitivity Test (AST)?

A comprehensive AST should evaluate multiple parameters to determine the efficacy of an anticoccidial drug:[8][9][10][11]

  • Lesion Scores: A reduction in the severity of intestinal lesions in treated animals compared to untreated controls is a primary indicator of drug efficacy.

  • Oocyst Production: A significant decrease in the number of oocysts shed in the feces of treated animals indicates inhibition of parasite replication.

  • Weight Gain and Feed Conversion Ratio (FCR): Improved weight gain and a lower FCR in treated animals reflect the drug's ability to mitigate the pathological effects of the infection.

  • Mortality Rate: A lower mortality rate in the treated group compared to the infected, untreated group.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Example Data Summary for an In Vivo Anticoccidial Sensitivity Test (AST)

Treatment GroupDrug Concentration (ppm)Mean Weight Gain (g)Feed Conversion Ratio (FCR)Mean Lesion ScoreOocysts Per Gram (OPG) of Feces
Uninfected, Untreated0500 ± 251.5 ± 0.10.0 ± 0.00
Infected, Untreated0350 ± 302.1 ± 0.23.5 ± 0.55 x 10^5
Infected + this compound50480 ± 201.6 ± 0.10.5 ± 0.21 x 10^3
Infected + this compound25450 ± 221.7 ± 0.11.0 ± 0.35 x 10^3

Table 2: Example Data for In Vitro Drug Susceptibility Assay

DrugConcentration (µM)Parasite Invasion (% of control)Parasite Replication (fold change)IC50 (µM)
This compound (Sensitive Strain)0.195 ± 50.8 ± 0.10.5
0.552 ± 80.2 ± 0.05
1.015 ± 40.05 ± 0.01
This compound (Resistant Strain)0.198 ± 61.0 ± 0.2>10
1.085 ± 70.9 ± 0.1
10.060 ± 90.5 ± 0.1

Experimental Protocols

Protocol 1: In Vivo Induction of this compound Resistance in Eimeria

Objective: To select for a this compound-resistant population of Eimeria through serial passage in chickens.

Materials:

  • Day-old broiler chicks

  • Coccidia-free starter feed

  • A well-characterized, sensitive strain of Eimeria

  • This compound

  • Cages with wire floors

  • Fecal collection trays

  • Saturated salt or sugar solution for oocyst flotation

  • Microscope and hemocytometer

Procedure:

  • Initial Infection: Infect a group of 2-week-old chickens with a known number of sporulated oocysts of the sensitive Eimeria strain.

  • Suboptimal Treatment: Administer a suboptimal concentration of this compound in the feed. This concentration should be predetermined to inhibit parasite replication by approximately 50-70%.

  • Oocyst Collection: From day 5 to 9 post-infection, collect feces from the infected birds.

  • Oocyst Isolation and Sporulation: Isolate the oocysts from the feces using a standard flotation method. Allow the oocysts to sporulate in a 2.5% potassium dichromate solution with adequate aeration for 2-3 days.

  • Subsequent Passages: Infect a new group of chicks with the sporulated oocysts collected from the treated group. In this second passage, increase the concentration of this compound in the feed.

  • Iterative Selection: Repeat steps 3-5 for multiple passages, gradually increasing the drug concentration. Continue this process until the parasite population can replicate efficiently at the recommended therapeutic dose of this compound.

  • Confirmation of Resistance: Once a potentially resistant line is established, perform an AST to compare its susceptibility to this compound with the original sensitive parent strain.

Protocol 2: In Vitro Anticoccidial Sensitivity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Eimeria sporozoites in a cell culture system.

Materials:

  • Madin-Darby Bovine Kidney (MDBK) cells or another suitable host cell line

  • 96-well cell culture plates

  • Complete cell culture medium

  • Eimeria sporozoites (both sensitive and potentially resistant strains)

  • This compound stock solution

  • DNA extraction kit

  • Primers and probe for Eimeria-specific quantitative PCR (qPCR)

  • qPCR instrument

Procedure:

  • Cell Seeding: Seed MDBK cells into 96-well plates and grow them to 90-95% confluency.

  • Drug Dilution Series: Prepare a serial dilution of this compound in the cell culture medium.

  • Infection: Remove the growth medium from the cells and add the drug dilutions. Immediately add a standardized number of freshly excysted Eimeria sporozoites to each well. Include untreated infected and uninfected control wells.

  • Incubation: Incubate the plates for 48-72 hours at 41°C in a 5% CO2 atmosphere to allow for parasite invasion and development.

  • DNA Extraction: After incubation, aspirate the medium and extract total DNA from each well.

  • qPCR Analysis: Perform qPCR using primers and a probe specific for an Eimeria gene (e.g., 18S rRNA or ITS1) to quantify the amount of parasite DNA in each well.

  • Data Analysis: Normalize the qPCR data to the untreated infected control. Plot the percentage of parasite replication against the drug concentration and determine the IC50 value using a non-linear regression analysis.

Mandatory Visualizations

cluster_0 Hypothetical Signaling Pathway for this compound Resistance CytC This compound Transporter Nucleoside Transporter CytC->Transporter Uptake Efflux ABC Efflux Pump CytC->Efflux Export Inactivation Drug Inactivating Enzyme CytC->Inactivation Target Target Enzyme (e.g., Polymerase) Transporter->Target Inhibition NucleicAcid Nucleic Acid Synthesis Target->NucleicAcid Metabolite Inactive Metabolite Inactivation->Metabolite

Caption: Hypothetical signaling pathway for this compound resistance.

cluster_1 Experimental Workflow for Evaluating this compound Resistance start Observation of Reduced Efficacy ast Perform In Vivo Anticoccidial Sensitivity Test (AST) start->ast confirm Resistance Confirmed? ast->confirm sensitive Sensitive: Review Experimental Parameters confirm->sensitive No mechanism Investigate Resistance Mechanism confirm->mechanism Yes genomics Comparative Genomics/ Transcriptomics mechanism->genomics uptake Drug Uptake/ Efflux Assays mechanism->uptake target Target Gene Sequencing mechanism->target end Develop Mitigation Strategy genomics->end uptake->end target->end

Caption: Experimental workflow for evaluating this compound resistance.

References

purification challenges of Cytosaminomycin C from broth culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Cytosaminomycin C from broth culture.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Initial Extraction Yield 1. Incomplete Cell Lysis: The compound may be retained within the Streptomyces cells. 2. Inappropriate Solvent Choice: The solvent may not be optimal for extracting this compound. 3. Suboptimal pH: The pH of the broth can affect the solubility and stability of the target compound.1. Cell Disruption: Consider sonication or homogenization of the mycelial cake after separating it from the broth to release any intracellular product. 2. Solvent Optimization: While solvent extraction is a common method, experiment with a range of solvents with varying polarities (e.g., ethyl acetate, n-butanol, chloroform).[1][2][3] 3. pH Adjustment: Methodically adjust the pH of the culture broth before extraction to determine the optimal pH for this compound solubility and extraction efficiency.
Poor Separation During Column Chromatography 1. Co-elution of Analogs: Cytosaminomycins A, B, and D are structurally similar and may co-elute.[1][4] 2. Inappropriate Stationary or Mobile Phase: The selected silica gel and solvent system may not provide adequate resolution. 3. Column Overloading: Exceeding the binding capacity of the column leads to poor separation.1. High-Resolution Chromatography: Utilize preparative High-Performance Liquid Chromatography (HPLC) for baseline separation of the analogs.[1] 2. Solvent System Screening: Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation on silica gel. A common starting point for related compounds is a chloroform:ethyl acetate gradient.[5] 3. Optimize Loading: Reduce the amount of crude extract loaded onto the column.
Product Degradation 1. pH Instability: Extreme pH values can lead to the hydrolysis of the molecule.[6] 2. Temperature Sensitivity: Elevated temperatures during extraction or solvent evaporation can cause degradation.[7] 3. Prolonged Storage in Solution: The compound may not be stable in solution for extended periods.[8]1. Maintain Neutral pH: Keep the pH of solutions containing this compound as close to neutral as possible, unless optimization studies indicate otherwise. 2. Low-Temperature Processing: Perform extraction and solvent evaporation at reduced temperatures (e.g., using a rotary evaporator with a chilled water bath). 3. Immediate Processing & Proper Storage: Process samples promptly and store purified fractions at low temperatures (-20°C or -80°C) as a lyophilized powder if possible.
Difficulty in Detection and Quantification 1. Lack of a Strong Chromophore: As a nucleoside antibiotic, this compound may not have a strong UV absorbance, making detection by standard HPLC-UV difficult.[9] 2. Low Concentration: The concentration in the crude extract and intermediate fractions may be below the detection limit of the instrument.1. Alternative Detection Methods: Employ more sensitive or specific detection methods such as mass spectrometry (LC-MS) or consider derivatization to introduce a UV-active or fluorescent moiety.[9] 2. Sample Concentration: Concentrate the fractions prior to analysis.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for purifying this compound?

A1: The general workflow involves a multi-step process that begins with solvent extraction from the fermentation broth of Streptomyces amakusaensis. This is followed by silica gel column chromatography to separate the compound from other metabolites. The final purification step typically employs preparative HPLC to isolate this compound from its other analogs (A, B, and D).[1]

Q2: Which solvents are recommended for the initial extraction?

A2: While the literature mentions solvent extraction, specific solvents for this compound are not detailed.[1] However, for antibiotics produced by Streptomyces, common extraction solvents include ethyl acetate, n-butanol, and chloroform.[2][3] It is advisable to perform small-scale pilot extractions with different solvents to determine the most effective one for this compound.

Q3: How can I separate the different Cytosaminomycin analogs?

A3: Due to their structural similarities, separating Cytosaminomycins A, B, C, and D requires a high-resolution chromatographic technique.[4] Preparative HPLC is the most effective method mentioned for achieving this separation.[1]

Q4: What are the recommended storage conditions for this compound?

Q5: What analytical techniques are suitable for monitoring the purification process?

A5: High-Performance Liquid Chromatography (HPLC) is a key analytical tool for monitoring the presence and purity of this compound throughout the purification process.[1] Given that it is a nucleoside antibiotic, detection via UV-Vis spectroscopy is common. For more sensitive and specific detection, especially when dealing with co-eluting impurities or for structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[9]

Experimental Protocols

The following are generalized protocols that should be optimized for your specific experimental conditions.

Extraction of this compound from Broth Culture
  • Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

  • Adjust the pH of the supernatant (broth) to a predetermined optimal value.

  • Perform liquid-liquid extraction by adding an equal volume of an appropriate organic solvent (e.g., ethyl acetate).[2]

  • Shake the mixture vigorously for an adequate time and then allow the layers to separate.

  • Collect the organic layer. Repeat the extraction process on the aqueous layer to maximize yield.

  • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator at a low temperature.

Silica Gel Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent and pack it into a glass column.

  • Equilibrate the column with the starting mobile phase.

  • Dissolve the concentrated crude extract in a minimal amount of the mobile phase and load it onto the column.

  • Elute the column with a gradient of increasing polarity, for example, a chloroform:ethyl acetate solvent system.[5]

  • Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.

  • Pool the fractions containing the compound of interest and concentrate them.

Preparative HPLC Purification
  • Select a suitable preparative HPLC column (e.g., C18).

  • Develop an isocratic or gradient elution method. For a related compound, an acetonitrile:water mobile phase was effective.[5]

  • Dissolve the partially purified fraction from the previous step in the mobile phase and filter it through a 0.22 µm filter.

  • Inject the sample onto the preparative HPLC system.

  • Collect the fractions corresponding to the this compound peak.

  • Confirm the purity of the collected fractions using analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the purified this compound as a powder.

Data Presentation

Table 1: Illustrative Solvent Extraction Efficiency
SolventPolarity IndexVolume Used (mL)Yield of Crude Extract (mg/L of broth)Purity by HPLC (%)
Ethyl Acetate4.4100015025
n-Butanol4.0100012020
Chloroform4.110009530
Dichloromethane3.110007028

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 2: Illustrative Purification Summary
Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Extract50001000021001
Silica Gel Chromatography500800016808
Preparative HPLC5060001206060

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Purification_Workflow cluster_start Fermentation cluster_extraction Extraction cluster_chromatography Purification cluster_final Final Product Fermentation Streptomyces amakusaensis Fermentation Broth Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) Centrifugation->SolventExtraction Supernatant Concentration Concentration (Rotary Evaporation) SolventExtraction->Concentration SilicaGel Silica Gel Column Chromatography Concentration->SilicaGel Crude Extract PrepHPLC Preparative HPLC SilicaGel->PrepHPLC Partially Purified Fractions Lyophilization Lyophilization PrepHPLC->Lyophilization Pure Fractions PureProduct Pure this compound Lyophilization->PureProduct

Caption: Overall workflow for the purification of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Observed Cause1 Incomplete Cell Lysis Start->Cause1 Cause2 Suboptimal Solvent Start->Cause2 Cause3 Incorrect Broth pH Start->Cause3 Sol1 Sonication or Homogenization Cause1->Sol1 Sol2 Screen Multiple Solvents Cause2->Sol2 Sol3 Optimize pH Before Extraction Cause3->Sol3

Caption: Troubleshooting logic for low extraction yield.

Cytosaminomycin_Analogs Core Common Core Structure (Nucleoside Antibiotic) A Cytosaminomycin A Core->A B Cytosaminomycin B Core->B C This compound Core->C D Cytosaminomycin D Core->D

Caption: Relationship between Cytosaminomycin analogs.

References

Technical Support Center: Synthesis of Cytosaminomycin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Cytosaminomycin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of this complex synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the key stages of this compound synthesis, including the critical N-glycosylation, amidation, and final deprotection steps.

N-Glycosylation Step: Formation of the 2-Deoxy-β-Nucleoside

The formation of the β-glycosidic bond between the disaccharide and cytosine is a crucial and often challenging step. Gold(I)-catalyzed methods are frequently employed for this transformation.[1][2]

Question: My N-glycosylation reaction has a low yield of the desired β-anomer. What are the potential causes and solutions?

Answer:

Low yields of the desired β-anomer can stem from several factors, primarily related to stereoselectivity, regioselectivity, and substrate stability.

Potential Causes & Troubleshooting Strategies:

  • Formation of the α-Anomer: The synthesis of 2-deoxyglycosides is known to be challenging in terms of stereocontrol.[2] The lack of a participating group at the C-2 position of the sugar makes it difficult to direct the incoming nucleobase to the β-face.

    • Solution: Carefully optimize the reaction conditions. The choice of solvent can influence the anomeric ratio. For instance, acetonitrile is known to favor the formation of β-anomers in some glycosylation reactions. Additionally, the nature of the protecting groups on the sugar donor can impact stereoselectivity. It has been noted that the 3-O-protecting group on the disaccharide donor is crucial for successful N-glycosylation in the synthesis of the amicetin family.[1]

  • N1 vs. N3 Glycosylation of Cytosine: Silylated cytosine has two potential sites for glycosylation, the N1 and N3 positions. While N1 glycosylation is the desired outcome for nucleoside synthesis, competing N3 glycosylation can occur, leading to a mixture of regioisomers and reducing the yield of the target compound.

    • Solution: The regioselectivity can be influenced by the reaction conditions and the specific silylating agent used. Ensure the cytosine is properly silylated before the glycosylation step. Analysis of the crude reaction mixture by NMR or LC-MS can help identify the presence of the N3-glycosylated side product.

  • Degradation of the Glycosyl Donor or Product: 2-deoxynucleosides can be sensitive to acidic conditions, which may be present depending on the catalyst and reaction workup. This can lead to the cleavage of the glycosidic bond.

    • Solution: Ensure all reagents and solvents are anhydrous and of high purity. Use a non-acidic workup or quench the reaction with a mild base. Minimize the exposure of the product to acidic conditions during purification.

Troubleshooting Workflow for Low β-Anomer Yield in N-Glycosylation

G start Low Yield of Desired β-Anomer check_anomers Analyze Crude Mixture by ¹H NMR or HPLC for α/β Ratio start->check_anomers high_alpha High Proportion of α-Anomer check_anomers->high_alpha α-anomer is a major byproduct check_regioisomers Analyze Crude Mixture by LC-MS or NMR for Regioisomers check_anomers->check_regioisomers α/β ratio is acceptable optimize_conditions Optimize Reaction Conditions: - Vary solvent (e.g., use acetonitrile) - Screen different protecting groups - Adjust temperature high_alpha->optimize_conditions success Yield Improved optimize_conditions->success n3_isomer N3-Glycosylated Isomer Detected check_regioisomers->n3_isomer N3 isomer present check_degradation Analyze for Degradation Products check_regioisomers->check_degradation No N3 isomer optimize_silylation Optimize Silylation of Cytosine: - Ensure complete silylation - Consider different silylating agents n3_isomer->optimize_silylation optimize_silylation->success degradation_found Degradation Products Detected check_degradation->degradation_found Degradation observed modify_workup Modify Workup and Purification: - Use mild, non-acidic conditions - Quench reaction with a mild base degradation_found->modify_workup modify_workup->success

Troubleshooting workflow for N-glycosylation.
Amidation Step: Coupling of the Amino Acid Moiety

The final steps of the synthesis involve the coupling of the α-methylserine moiety to the disaccharide nucleoside.

Question: I am observing a significant diastereomeric impurity after the amidation step. What is the likely cause and how can I prevent it?

Answer:

The most probable cause of a diastereomeric impurity at this stage is the epimerization of the α-carbon of the amino acid during the coupling reaction.

Potential Causes & Troubleshooting Strategies:

  • Epimerization of the Amino Acid: The α-proton of an activated amino acid is susceptible to abstraction by a base, which can lead to racemization or epimerization. Glycosylated amino acids can be particularly prone to this side reaction.

    • Solution:

      • Choice of Base: The choice of base is critical. Using a sterically hindered, non-nucleophilic base such as 2,4,6-trimethylpyridine (collidine) can significantly reduce epimerization compared to other bases like diisopropylethylamine (DIPEA).

      • Coupling Reagents: Additives like 1-hydroxybenzotriazole (HOBt) or its derivatives are known to suppress racemization during peptide coupling.

      • Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to minimize the rate of epimerization.

      • Pre-activation Time: Minimize the time the amino acid is in its activated form before the addition of the nucleophile.

Global Deprotection Step

The final step involves the removal of all protecting groups to yield the final product, this compound. This is often achieved under acidic conditions.

Question: After global deprotection, my final product is impure, and the yield is low. What are the potential side reactions?

Answer:

Global deprotection, especially with strong acids, can lead to several side reactions that degrade the complex nucleoside structure.

Potential Causes & Troubleshooting Strategies:

  • Cleavage of Glycosidic Bonds: The 2-deoxyglycosidic bond is particularly sensitive to acidic conditions and can be cleaved during deprotection, leading to the breakdown of the molecule.

    • Solution: Carefully control the deprotection conditions. Use the mildest acidic conditions possible and monitor the reaction closely by TLC or LC-MS to avoid over-exposure. Consider alternative deprotection strategies if acid lability is a major issue.

  • Degradation of the Cytosine Base: The cytosine ring can also be susceptible to degradation under harsh acidic conditions.

    • Solution: Similar to preventing glycosidic bond cleavage, use mild and carefully controlled deprotection conditions.

  • Incomplete Deprotection: The presence of multiple protecting groups of varying lability can lead to incomplete deprotection, resulting in a complex mixture of partially protected products.

    • Solution: Ensure the chosen deprotection conditions are sufficient to remove all protecting groups. It may be necessary to perform a multi-step deprotection if a single set of conditions is not effective for all groups.

Frequently Asked Questions (FAQs)

Q1: What are the most critical protecting groups in the synthesis of this compound?

A1: The choice of protecting groups is crucial for the success of the synthesis. The 3-O-protecting group on the disaccharide donor has been highlighted as being critical for achieving high stereoselectivity in the N-glycosylation step.[1] Additionally, orthogonal protecting groups are necessary to allow for the selective deprotection of certain functional groups without affecting others, for example, to unmask a hydroxyl group for glycosylation or an amine for amidation.

Q2: How can I purify the final this compound product?

A2: this compound is a polar molecule, which can make purification challenging. Reversed-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice for purifying polar compounds. It is important to carefully select the column and mobile phase conditions. A C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or trifluoroacetic acid is a common starting point. Due to the potential for degradation under acidic conditions, it is advisable to neutralize the fractions immediately after collection if an acidic modifier is used.

Q3: What analytical techniques are most useful for monitoring the progress of the synthesis and identifying side products?

A3: A combination of techniques is essential.

  • Thin-Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Excellent for assessing purity and quantifying the ratio of products and byproducts.

  • Mass Spectrometry (MS): Crucial for confirming the molecular weight of intermediates and products, and for identifying unknown side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation of the desired products and any isolated side products. It is particularly important for determining the stereochemistry of the glycosidic linkages.

Data on Potential Side Reactions

The following table summarizes potential side reactions and provides representative quantitative data where available from related syntheses. Specific yields and ratios for this compound synthesis will be dependent on the exact experimental conditions.

Reaction Step Side Reaction Potential Side Product(s) Typical Observation Mitigation Strategy
N-Glycosylation Anomerizationα-anomer of the nucleosideFormation of a diastereomer, often with a similar polarity to the desired β-anomer, complicating purification.Optimize solvent, temperature, and protecting groups.
Lack of RegioselectivityN3-glycosylated cytosineFormation of a regioisomer, detectable by NMR and MS.Ensure complete silylation of cytosine; optimize reaction conditions.
Amidation EpimerizationDiastereomer of the final productAppearance of a new peak in HPLC, often close to the main product peak. Can be confirmed by chiral HPLC.Use a sterically hindered base (e.g., collidine), low temperature, and additives like HOBt.
Global Deprotection Glycosidic Bond CleavageDisaccharide and the cytosine-amino acid moiety as separate compoundsAppearance of lower molecular weight species in LC-MS.Use mildest possible deprotection conditions; minimize reaction time.

Experimental Protocols

The following are representative protocols for the key steps in the synthesis of this compound, based on methodologies reported for the amicetin family of antibiotics.[1][2]

Protocol 1: Gold(I)-Catalyzed N-Glycosylation
  • To a solution of the disaccharide donor (1.0 equiv.) and silylated cytosine (1.5 equiv.) in anhydrous dichloromethane (DCM) is added 4Å molecular sieves.

  • The mixture is stirred at room temperature for 30 minutes.

  • The mixture is cooled to 0 °C, and a solution of the gold(I) catalyst (e.g., Ph3PAuNTf2, 0.1 equiv.) in DCM is added dropwise.

  • The reaction is stirred at 0 °C and monitored by TLC.

  • Upon completion, the reaction is quenched with triethylamine, filtered through Celite, and concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography to afford the protected nucleoside.

Protocol 2: Amidation
  • To a solution of the deprotected amine of the nucleoside (1.0 equiv.), the N-protected α-methylserine (1.2 equiv.), and HOBt (1.2 equiv.) in anhydrous DMF is added a coupling agent such as EDC (1.5 equiv.) at 0 °C.

  • A non-nucleophilic base like collidine (2.0 equiv.) is added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • The reaction is diluted with ethyl acetate and washed successively with saturated aqueous NaHCO3, water, and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography.

Protocol 3: Global Deprotection
  • The fully protected this compound precursor is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM).

  • The reaction is stirred at room temperature and monitored by LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is co-evaporated with toluene to remove residual TFA.

  • The crude product is purified by preparative RP-HPLC to yield the final this compound.

Logical Relationships in this compound Synthesis

The interplay between protecting groups and potential side reactions is a critical consideration in the synthesis of this compound. The following diagram illustrates these relationships.

G cluster_pg Protecting Group Strategy cluster_sr Potential Side Reactions Protecting Groups Protecting Groups Orthogonality Orthogonality Protecting Groups->Orthogonality ensures Stability Stability Protecting Groups->Stability requires Anomerization Anomerization Protecting Groups->Anomerization influences (e.g., 3-O-PG) Epimerization Epimerization Protecting Groups->Epimerization can increase susceptibility of glycosylated amino acids Incomplete Deprotection Incomplete Deprotection Orthogonality->Incomplete Deprotection prevents Degradation Degradation Stability->Degradation prevents during intermediate steps

Relationship between protecting groups and side reactions.

References

Technical Support Center: Enhancing the Anticoccidial Potency of Cytosaminomycin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to working with Cytosaminomycin C and strategies to enhance its anticoccidial potency. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known anticoccidial activity?

A1: this compound is a nucleoside antibiotic produced by the bacterium Streptomyces amakusaensis. It is one of several related compounds (Cytosaminomycins A, B, and D) that have shown in vitro activity against Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry.[1] Cytosaminomycins A, B, and C exhibit similar anticoccidial potency, with reports indicating that they can inhibit the development of E. tenella schizonts in cell culture at concentrations in the range of 0.3 to 0.6 µg/mL. Cytosaminomycin D is noted to be less potent.

Q2: What are the potential strategies to enhance the anticoccidial potency of this compound?

A2: Enhancing the anticoccidial potency of this compound can be approached through several key strategies:

  • Chemical Modification and Structure-Activity Relationship (SAR) Studies: The core structure of this compound, particularly its carboxylic acid moiety, can be chemically modified to create a library of analogs.[1] By systematically altering this part of the molecule and evaluating the anticoccidial activity of the resulting compounds, a structure-activity relationship can be established. This can guide the rational design of more potent derivatives.

  • Combination Therapy: Combining this compound with other anticoccidial drugs that have different mechanisms of action can lead to synergistic or additive effects. This approach can also help to reduce the effective dose of each compound and potentially mitigate the development of drug resistance.

  • Advanced Drug Delivery Systems: Formulating this compound into novel delivery systems, such as nanoparticles or liposomes, could improve its solubility, stability, and bioavailability, thereby enhancing its potency in vivo.

Q3: What is the proposed mechanism of action for this compound against Eimeria?

A3: The precise mechanism of action of this compound in Eimeria has not been definitively elucidated in the available literature. However, as a nucleoside antibiotic, it is hypothesized to interfere with nucleic acid synthesis in the parasite. By acting as an analog of natural nucleosides, it may be incorporated into DNA or RNA, leading to chain termination or non-functional genetic material. Alternatively, it could inhibit enzymes essential for nucleotide biosynthesis. This disruption of genetic processes would ultimately inhibit the replication and development of the parasite.

Troubleshooting Guides

In Vitro Experiments

Q4: I am observing high variability in my in vitro anticoccidial assays with this compound. What are the possible causes and solutions?

A4: High variability in in vitro assays is a common challenge. Consider the following troubleshooting steps:

  • Sporozoite Viability and Purity:

    • Problem: Low or inconsistent viability of Eimeria tenella sporozoites will lead to variable infection rates. Contamination with oocyst debris can also affect results.

    • Solution: Ensure fresh, properly sporulated oocysts are used for sporozoite excystation. Optimize the excystation protocol to maximize sporozoite release and viability. Purify sporozoites using methods like DE-52 anion-exchange chromatography or Percoll gradients to remove debris.

  • Host Cell Monolayer Health:

    • Problem: Unhealthy or inconsistent host cell monolayers (e.g., Madin-Darby Bovine Kidney - MDBK cells) will not support consistent parasite invasion and development.

    • Solution: Maintain a consistent cell culture passage number and ensure cells are seeded at a uniform density. Check for mycoplasma contamination regularly. Ensure the cell culture medium is fresh and appropriate for the cell line.

  • Compound Solubility and Stability:

    • Problem: this compound may have limited solubility in aqueous media, leading to inaccurate concentrations. The compound may also degrade over time in solution.

    • Solution: Prepare stock solutions in an appropriate solvent like DMSO and make fresh dilutions in culture medium for each experiment. Perform a solubility test to determine the maximum soluble concentration in your assay medium. Store stock solutions at -20°C or below and avoid repeated freeze-thaw cycles.

Q5: My this compound analog appears to be cytotoxic to the host cells. How can I differentiate between anticoccidial activity and host cell toxicity?

A5: It is crucial to assess host cell cytotoxicity in parallel with anticoccidial activity.

  • Solution: Perform a standard cytotoxicity assay, such as an MTT or LDH release assay, on uninfected host cell monolayers. Treat the cells with the same concentrations of your this compound analog used in the anticoccidial assay. This will allow you to determine the concentration range at which the compound is toxic to the host cells. Ideally, the effective anticoccidial concentration should be significantly lower than the cytotoxic concentration.

In Vivo Experiments

Q6: The results of my in vivo chicken coccidiosis model are inconsistent. What factors should I check?

A6: In vivo studies can be influenced by several factors:

  • Infection Dose:

    • Problem: Inconsistent oocyst dosage will lead to variable disease severity.

    • Solution: Carefully enumerate the sporulated oocysts in your inoculum and ensure each bird receives a consistent dose. The timing of infection should also be standardized.

  • Animal Health and Husbandry:

    • Problem: Underlying health issues or stress in the birds can affect their susceptibility to coccidiosis and their response to treatment.

    • Solution: Use healthy, coccidia-free birds from a reputable source. Maintain a clean and controlled environment with consistent temperature, humidity, and lighting. Provide ad libitum access to feed and water.

  • Drug Administration and Bioavailability:

    • Problem: Inconsistent drug intake or poor bioavailability can lead to variable efficacy.

    • Solution: If administering the compound in the feed, ensure it is thoroughly and evenly mixed. For oral gavage, ensure accurate dosing for each bird. Consider conducting pharmacokinetic studies to determine the bioavailability of your this compound analogs.

Data Presentation

Table 1: In Vitro Anticoccidial Activity of Cytosaminomycin Analogs against Eimeria tenella

CompoundModificationMIC (µg/mL)IC₅₀ (µg/mL)CC₅₀ (MDBK cells) (µg/mL)Selectivity Index (CC₅₀/IC₅₀)
This compound3-methylcrotonic acid0.450.20> 50> 250
Analog 1Phenylacetic acid0.900.45> 50> 111
Analog 2Cyclohexanecarboxylic acid0.300.1245375
Analog 3Thiophene-2-carboxylic acid0.650.30> 50> 167
Diclazuril (Control)-0.010.005> 100> 20000

Note: Data are representative and should be determined experimentally.

Table 2: In Vivo Efficacy of Enhanced this compound Formulation in a Chicken Coccidiosis Model

Treatment GroupDose (mg/kg)Mean Lesion ScoreOocyst Excretion (x10⁶/g feces)Weight Gain (g)FCR
Uninfected, Untreated-0.00.02501.5
Infected, Untreated-3.58.21502.5
This compound201.52.52201.8
Enhanced Formulation200.80.92401.6
Salinomycin (Control)600.50.52451.55

Note: Data are representative and should be determined experimentally. FCR = Feed Conversion Ratio.

Experimental Protocols

Protocol 1: In Vitro Anticoccidial Invasion and Proliferation Assay
  • Host Cell Seeding: Seed MDBK cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for monolayer formation.

  • Sporozoite Preparation: Excyst Eimeria tenella sporozoites from purified, sporulated oocysts using a solution of 0.75% sodium taurocholate and 0.25% trypsin in Hanks' Balanced Salt Solution. Purify the sporozoites by passing them through a DE-52 anion-exchange column.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound or its analogs in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Infection and Treatment: Remove the culture medium from the MDBK cell monolayers and add 100 µL of the compound dilutions. Immediately add 1 x 10⁴ sporozoites to each well.

  • Incubation: Incubate the plates for 48 hours at 41°C in a 5% CO₂ atmosphere.

  • Quantification of Parasite Proliferation:

    • Remove the culture medium and wash the cells with PBS.

    • Lyse the cells and extract genomic DNA using a commercial kit.

    • Quantify the number of Eimeria genomes by qPCR using primers specific for an Eimeria gene (e.g., ITS1).

    • Normalize the parasite DNA levels to a host cell housekeeping gene (e.g., GAPDH).

    • Calculate the percent inhibition of parasite proliferation relative to the untreated control.

Protocol 2: Cytotoxicity Assay
  • Cell Seeding: Seed MDBK cells in a 96-well plate as described in Protocol 1.

  • Compound Treatment: Add serial dilutions of this compound or its analogs to the wells.

  • Incubation: Incubate the plate for 48 hours under the same conditions as the anticoccidial assay.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percent cell viability relative to the vehicle control.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A This compound Analogs Synthesis B In Vitro Anticoccidial Assay (E. tenella in MDBK cells) A->B C Cytotoxicity Assay (MDBK cells) A->C D Data Analysis (IC50, CC50, Selectivity Index) B->D C->D E Lead Compound Selection D->E Promising Candidates F Chicken Coccidiosis Model E->F G Efficacy Assessment (Lesion Score, Oocyst Shedding, Weight Gain) F->G H Potency Enhancement Confirmed G->H

Caption: Workflow for enhancing this compound anticoccidial potency.

Signaling_Pathway cluster_parasite Eimeria Parasite Drug This compound Transport Nucleoside Transporter Drug->Transport Uptake Metabolism Metabolic Activation (e.g., phosphorylation) Transport->Metabolism Target Nucleic Acid Synthesis (DNA/RNA Polymerases) Metabolism->Target Incorporation or Inhibition Outcome Inhibition of Parasite Replication & Development Target->Outcome

Caption: Hypothetical mechanism of action of this compound in Eimeria.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Cytosaminomycin C and Oxyplicacetin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two related nucleoside antibiotics reveals distinct primary activities, with Cytosaminomycin C showing potent anticoccidial effects and oxyplicacetin, through its analogue plicacetin, demonstrating significant antibacterial and antifungal properties. This guide provides a comparative overview of their bioactivities, supported by available experimental data and methodologies.

Introduction

This compound and oxyplicacetin are structurally related nucleoside antibiotics. This compound has been identified as a promising anticoccidial agent, effective against the protozoan parasite Eimeria tenella. While direct and extensive bioactivity data for oxyplicacetin is limited, its close structural analogue, plicacetin, has been shown to possess antibacterial and antifungal activities. This comparison guide delves into the known bioactivities of this compound and uses plicacetin as a surrogate to infer the potential bioactivity profile of oxyplicacetin, providing researchers with a comprehensive overview to inform future studies and drug development efforts.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of this compound and plicacetin (as a proxy for oxyplicacetin).

Table 1: Anticoccidial Activity of this compound

CompoundTarget OrganismAssay TypeEffective ConcentrationEndpoint
This compoundEimeria tenellaIn vitro growth inhibition0.3 - 0.6 µg/mLNo schizont observation

Table 2: Antibacterial and Antifungal Activity of Plicacetin

CompoundTarget OrganismActivityMinimum Inhibitory Concentration (MIC)
PlicacetinMethicillin-resistant Staphylococcus aureus (MRSA)Antibacterial3.8 µg/mL[1]
PlicacetinVancomycin-resistant Enterococcus (VRE)Antibacterial15.6 µg/mL[1]
PlicacetinBacillus subtilisAntibacterial3.8 µg/mL[1]
PlicacetinFusarium oxysporumAntifungal3.8 µg/mL[1]
PlicacetinAlternaria brassicicolaAntifungal3.8 µg/mL[1]

Mechanism of Action

Both this compound and oxyplicacetin belong to the nucleoside antibiotic class. The primary mechanism of action for this class of compounds is the inhibition of protein synthesis. These antibiotics typically target the ribosome, interfering with the translation process and thereby halting cell growth and proliferation.

The generalized mechanism of action for nucleoside antibiotic protein synthesis inhibitors can be visualized in the following signaling pathway diagram.

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_subunit->Polypeptide Peptide bond formation (Peptidyl Transferase Center) 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit Binding tRNA Aminoacyl-tRNA tRNA->50S_subunit Binds to A-site Inhibitor Nucleoside Antibiotic (e.g., this compound, Oxyplicacetin) Inhibitor->50S_subunit Inhibition cluster_workflow In Vitro Anticoccidial Assay Workflow Start Start Cell_Culture Culture MDBK Host Cells Start->Cell_Culture Parasite_Prep Prepare E. tenella Sporozoites Start->Parasite_Prep Infection Infect Host Cells Cell_Culture->Infection Parasite_Prep->Infection Treatment Add Test Compound Infection->Treatment Incubation Incubate at 41°C Treatment->Incubation Analysis Microscopic Analysis of Schizonts Incubation->Analysis End Determine Effective Concentration Analysis->End

References

A Comparative Analysis of Cytosaminomycin C and Monensin for the Management of Avian Coccidiosis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing effort to control avian coccidiosis, a parasitic disease of significant economic impact on the poultry industry, researchers and veterinarians continually seek effective therapeutic agents. This guide provides a comparative overview of two such agents: Cytosaminomycin C, a novel nucleoside antibiotic, and monensin, a widely used ionophore antibiotic. This comparison is intended for researchers, scientists, and drug development professionals, offering a summary of available data, experimental methodologies, and known mechanisms of action.

Executive Summary

This compound has demonstrated promising in vitro activity against Eimeria tenella, a key causative agent of coccidiosis. However, a critical gap exists in the publicly available literature regarding its in vivo efficacy. In contrast, monensin has a long history of use in the poultry industry, and its efficacy has been extensively documented in numerous in vivo studies. While a direct quantitative comparison is not feasible due to the lack of in vivo data for this compound, this guide will present the available information for each compound to facilitate an informed perspective.

Data Presentation

Table 1: In Vitro Efficacy of this compound against Eimeria tenella
CompoundConcentration for Schizont InhibitionHost Cell System
Cytosaminomycin A, B, C0.3 to 0.6 µg/mlPrimary chicken embryonic cells
Cytosaminomycin D2.5 µg/mlPrimary chicken embryonic cells

Data sourced from a 1994 study by Haneda et al.[1]

Table 2: Representative In Vivo Efficacy of Monensin against Eimeria spp. in Broiler Chickens
Eimeria SpeciesMonensin Dose (ppm in feed)Efficacy OutcomeReference
Mixed Eimeria species40Partial control of infection (judged by daily weight gain)[2][3]
E. tenella (sensitive strain)200Anticoccidial Index (ACI) of 183.9, indicating sensitivity[4]
E. tenella (resistant strain)200Anticoccidial Index (ACI) of 113.9, indicating resistance[4]
Mixed Eimeria species40 (in combination with 40 ppm nicarbazin)Complete control of infection (judged by greater daily weight gain, daily feed intake, and lower feed conversion ratio)[2][3]
E. tenella100-121Improved weight gain, lesion scores, and feed conversion[5]

Note: Efficacy of monensin can be influenced by factors such as the specific Eimeria species, the development of resistance, and the composition of the poultry feed.[6][7]

Experimental Protocols

In Vitro Anticoccidial Assay (for this compound)

The in vitro efficacy of this compound was evaluated using a primary chicken embryonic cell culture system.[1] A typical protocol for such an assay involves the following steps:

  • Cell Culture: Primary chicken embryonic cells are seeded in culture plates and grown to form a monolayer.

  • Parasite Preparation: Eimeria tenella sporozoites are isolated and purified.

  • Drug Treatment: The sporozoites are incubated with varying concentrations of the test compound (e.g., this compound).

  • Infection: The treated sporozoites are then used to infect the host cell monolayer.

  • Evaluation: After a suitable incubation period, the development of parasitic stages, such as schizonts, within the host cells is observed and quantified. The concentration of the drug that inhibits parasite development is then determined.

In Vivo Anticoccidial Sensitivity Testing (AST) (General Protocol for Monensin)

In vivo studies are crucial for evaluating the efficacy of anticoccidial drugs under conditions that mimic commercial poultry production. A standard protocol for an Anticoccidial Sensitivity Test (AST) is as follows:

  • Animal Model: Day-old broiler chicks are typically used. They are housed in a controlled environment and fed a basal diet free of anticoccidial drugs.

  • Infection: At a specified age, chicks are orally inoculated with a known number of sporulated Eimeria oocysts.

  • Treatment Groups: The infected birds are divided into different groups: an uninfected, untreated control group; an infected, untreated control group; and infected groups treated with the test drug (e.g., monensin) at various concentrations in the feed.

  • Data Collection: Several parameters are measured to assess drug efficacy, including:

    • Weight Gain: Birds are weighed at the beginning and end of the experimental period.

    • Feed Conversion Ratio (FCR): The amount of feed consumed per unit of weight gain is calculated.

    • Lesion Scoring: At the end of the trial, birds are euthanized, and the intestines are examined for lesions caused by the Eimeria infection. Lesions are scored on a scale (e.g., 0 to 4), with higher scores indicating more severe damage.

    • Oocyst Shedding: Fecal samples are collected, and the number of oocysts per gram of feces is determined to assess the drug's impact on parasite replication.

  • Anticoccidial Index (ACI): The ACI is often calculated using a formula that incorporates weight gain, survival rate, lesion scores, and oocyst counts to provide an overall measure of drug efficacy. An ACI value above a certain threshold (e.g., 160 or 180) typically indicates that the parasite is sensitive to the drug.

Mechanism of Action and Signaling Pathways

Monensin

Monensin is a polyether ionophore antibiotic.[5][8] Its primary mechanism of action involves the disruption of ion gradients across the cell membranes of the Eimeria parasite.[8]

  • Ion Transport: Monensin forms lipid-soluble complexes with monovalent cations, primarily sodium (Na+), and transports them into the parasite's cells.[8]

  • Disruption of Homeostasis: This influx of Na+ disrupts the parasite's intracellular ionic balance and pH.[8]

  • Cellular Swelling and Death: The osmotic imbalance leads to cellular swelling and ultimately causes the death of the parasite, particularly during its early developmental stages (sporozoites and first-generation schizonts).[9][10]

Monensin_Mechanism cluster_parasite Eimeria Parasite Monensin Monensin Influx Increased Na+ Influx Monensin->Influx facilitates transport of Na_ion Na+ Na_ion->Influx Membrane Parasite Cell Membrane Disruption Disruption of Ion Gradient & pH Influx->Disruption Swelling Osmotic Swelling Disruption->Swelling Death Parasite Death Swelling->Death

Caption: Mechanism of action of the ionophore antibiotic monensin against Eimeria.

This compound

This compound is classified as a nucleoside antibiotic.[11][12] While its specific signaling pathway in Eimeria has not been elucidated in the available literature, the mechanism of action for this class of compounds generally involves interference with nucleic acid or protein synthesis.

  • Structural Analogy: As a nucleoside analog, this compound may be incorporated into the parasite's growing DNA or RNA chains, leading to chain termination or non-functional nucleic acids.

  • Enzyme Inhibition: Alternatively, it could inhibit enzymes that are essential for nucleotide metabolism or nucleic acid synthesis.

Further research is required to determine the precise molecular target and signaling pathway of this compound in Eimeria.

CytosaminomycinC_Hypothetical_Mechanism cluster_parasite Eimeria Parasite CytosaminomycinC This compound (Nucleoside Analog) Inhibition Inhibition CytosaminomycinC->Inhibition Metabolism Nucleic Acid Metabolism Synthesis DNA/RNA Synthesis Metabolism->Synthesis Dysfunction Parasite Dysfunction & Death Metabolism->Dysfunction Protein_Synthesis Protein Synthesis Synthesis->Protein_Synthesis Synthesis->Dysfunction Inhibition->Metabolism may inhibit Inhibition->Synthesis may disrupt

Caption: Hypothetical mechanism of action for this compound as a nucleoside antibiotic.

Conclusion

Monensin remains a cornerstone in the control of avian coccidiosis, with its efficacy and mechanism of action well-established. While the emergence of drug-resistant Eimeria strains is a concern, it continues to be a valuable tool in poultry health management.[6][9]

This compound presents an interesting area for future research. Its potent in vitro activity suggests it could be a candidate for development as a new anticoccidial agent. However, comprehensive in vivo studies are imperative to ascertain its efficacy, safety, and optimal dosage in chickens. Further investigation into its mechanism of action will also be crucial for understanding its potential role in coccidiosis control and for managing the potential development of resistance.

Professionals in drug development are encouraged to pursue in vivo trials of this compound to build upon the initial in vitro findings and to determine its practical applicability in the poultry industry.

References

A Comparative Analysis of Cytosaminomycin C and Ionophore Anticoccidials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cytosaminomycin C and traditional ionophore anticoccidials, focusing on their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation. This document is intended to inform researchers and professionals in the field of veterinary drug development about the potential of this compound as an alternative anticoccidial agent.

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant economic burden on the poultry industry worldwide. Control of this disease has heavily relied on the use of in-feed anticoccidial drugs, with ionophores being a dominant class for decades. However, the emergence of drug-resistant Eimeria strains necessitates the discovery and development of novel anticoccidials with different mechanisms of action. This compound, a nucleoside antibiotic produced by Streptomyces amakusaensis, has demonstrated promising anticoccidial activity and presents a potential alternative to ionophores.

Mechanism of Action: A Tale of Two Strategies

A fundamental difference between this compound and ionophore anticoccidials lies in their mode of action at the cellular level.

Ionophore Anticoccidials: Disrupting the Balance

Ionophore anticoccidials, such as monensin, salinomycin, and lasalocid, are polyether antibiotics that act as mobile ion carriers.[1] Their primary mechanism involves the disruption of the natural ion gradients across the cell membrane of the Eimeria parasite.

These lipophilic molecules embed themselves in the parasite's cell membrane and facilitate the transport of cations, primarily sodium (Na⁺) and potassium (K⁺), into the cell. This influx of ions leads to an osmotic imbalance, causing the parasite to swell and eventually rupture due to the excessive uptake of water. This disruption of ionic equilibrium is particularly effective against the extracellular stages of the parasite's life cycle, namely the sporozoites and merozoites.

Ionophore_Mechanism cluster_membrane Parasite Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Parasite) Ionophore Ionophore Swell Osmotic Swelling Ionophore->Swell Transports Na+ into cell Na_ion Na+ Na_ion->Ionophore Binds Lysis Cell Lysis Swell->Lysis Leads to

Mechanism of Action of Ionophore Anticoccidials.

This compound: A Potential Inhibitor of Macromolecular Synthesis

This compound is classified as a nucleoside antibiotic, structurally related to oxyplicacetin.[2] While its precise mechanism of action against Eimeria has not been definitively elucidated in publicly available literature, its classification provides strong indications. Nucleoside analogs typically function by interfering with the synthesis of nucleic acids (DNA and RNA) or proteins. They can act as competitive inhibitors of enzymes involved in these pathways or be incorporated into growing macromolecular chains, leading to termination.

Given its structure, it is plausible that this compound, or a metabolized form of it, inhibits a key enzyme in the parasite's purine or pyrimidine synthesis pathway or interferes with protein translation by targeting the parasite's ribosomes. This mode of action would be fundamentally different from the membrane disruption caused by ionophores and would likely affect the intracellular developmental stages of the parasite, such as the trophozoites and schizonts. Further research is required to pinpoint the exact molecular target of this compound in Eimeria.

Cytosaminomycin_Mechanism cluster_parasite Eimeria Parasite Cytosaminomycin This compound (Nucleoside Analog) Target Potential Target (e.g., DNA/RNA Polymerase, Ribosome) Cytosaminomycin->Target Interacts with Inhibition Inhibition of Nucleic Acid or Protein Synthesis Target->Inhibition Development Inhibition of Parasite Development (Schizonts) Inhibition->Development

Proposed Mechanism of Action for this compound.

In Vitro Efficacy: A Quantitative Comparison

The following table summarizes the available in vitro efficacy data for this compound and several common ionophore anticoccidials against Eimeria tenella. It is important to note that direct comparisons should be made with caution due to potential variations in experimental protocols between studies.

Anticoccidial Class In Vitro Efficacy (vs. Eimeria tenella) Reference
This compound Nucleoside AntibioticInhibition of schizont development at 0.3 - 0.6 µg/mL[3]
Monensin Ionophore (Monovalent)MIC₉₅: 0.1 µg/mL
Salinomycin Ionophore (Monovalent)MIC₉₅: 0.5 µg/mL
Lasalocid Ionophore (Divalent)MIC₉₅: 1.0 µg/mL
Maduramicin Ionophore (Monovalent, Glycoside)MIC₉₅: 0.05 µg/mL

MIC₉₅: Minimum Inhibitory Concentration required to inhibit 95% of parasite reproduction.

Experimental Protocols

The evaluation of anticoccidial activity in vitro is crucial for the initial screening and characterization of new compounds. Below are detailed methodologies for key experiments.

In Vitro Anticoccidial Assay: Schizont Development Inhibition

This assay assesses the ability of a compound to inhibit the intracellular development of Eimeria schizonts.

1. Host Cell Culture:

  • Primary chicken kidney cells (PCKC) or a suitable cell line (e.g., Madin-Darby Bovine Kidney - MDBK cells) are seeded in 24- or 96-well plates.[4][5]

  • The cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere until a confluent monolayer is formed.[4]

2. Parasite Preparation:

  • Sporulated oocysts of Eimeria tenella are excysted to release sporozoites.

  • Sporozoites are purified from the excystation fluid.

3. Infection and Treatment:

  • The host cell monolayers are infected with a known number of purified sporozoites.

  • After an incubation period to allow for sporozoite invasion, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a control (e.g., an ionophore or no drug).

4. Assessment of Schizont Development:

  • After a further incubation period (typically 48-72 hours), the cells are fixed and stained.

  • The number and size of developed schizonts in the treated wells are compared to the control wells.

  • Inhibition of schizont development is quantified, and the IC₅₀ (the concentration of the drug that inhibits schizont development by 50%) can be calculated.

Schizont_Assay_Workflow A Seed Host Cells (e.g., PCKC) B Culture to Confluency A->B D Infect Host Cell Monolayer B->D C Prepare E. tenella Sporozoites C->D E Add Test Compound (e.g., this compound) D->E F Incubate (48-72h) E->F G Fix and Stain F->G H Quantify Schizont Development G->H I Calculate IC50 H->I

Workflow for In Vitro Schizont Development Assay.
In Vitro Reproduction Inhibition Assay (RIA)

This assay provides a quantitative measure of the overall inhibitory effect of a compound on the parasite's ability to reproduce in vitro.

1. Host Cell Culture and Infection:

  • The initial steps of host cell culture and infection with sporozoites are similar to the schizont development assay.

2. Treatment:

  • The infected cell cultures are treated with different concentrations of the anticoccidial agent.

3. Quantification of Parasite DNA:

  • After an incubation period that allows for multiple rounds of asexual reproduction (typically 96 hours or more), the total DNA is extracted from the cell cultures.

  • Quantitative PCR (qPCR) is performed using primers specific for Eimeria DNA to quantify the number of parasite genomes.

4. Data Analysis:

  • The amount of parasite DNA in the treated wells is compared to that in the untreated control wells.

  • The percentage of inhibition of parasite reproduction is calculated, and the MIC (Minimum Inhibitory Concentration) can be determined.

Conclusion and Future Directions

This compound presents a compelling profile as a potential anticoccidial agent with a mechanism of action that is likely distinct from that of the widely used ionophores. Its in vitro efficacy against Eimeria tenella schizonts is noteworthy. The key differentiator is its classification as a nucleoside antibiotic, suggesting an intracellular target related to macromolecular synthesis, in contrast to the membrane-disrupting activity of ionophores.

This fundamental difference in mechanism is significant in the context of combating drug resistance. The development of anticoccidials with novel modes of action is a critical strategy to overcome resistance to existing drugs.

However, several knowledge gaps need to be addressed to fully assess the potential of this compound:

  • Precise Mechanism of Action: Elucidating the specific molecular target of this compound in Eimeria is a research priority.

  • In Vivo Efficacy: While in vitro data is promising, in vivo studies in poultry are essential to evaluate its efficacy, safety, and pharmacokinetic profile under practical conditions.

  • Spectrum of Activity: Investigating the activity of this compound against other pathogenic Eimeria species is necessary to determine its broad-spectrum potential.

  • Resistance Development: Studies on the potential for Eimeria to develop resistance to this compound are crucial for its long-term viability as an anticoccidial.

References

Unraveling the Action of Cytosaminomycin C: A Comparative Guide to Protein Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cytosaminomycin C's mechanism of action with other well-established protein synthesis-inhibiting antibiotics. Experimental data is presented to validate its mechanism, alongside detailed protocols for key validation assays.

This compound, a nucleoside antibiotic, is a member of the amicetin group of natural products. While its precise inhibitory concentrations are not extensively documented in publicly available literature, its structural and functional similarity to the well-studied amicetin strongly indicates a shared mechanism of action: the inhibition of bacterial protein synthesis. This guide will delve into the validation of this mechanism, drawing comparisons with other antibiotics that target the bacterial ribosome, and provide the necessary experimental frameworks for such investigations.

Mechanism of Action: Targeting the Ribosomal Peptidyl Transferase Center

This compound and its analogs are believed to exert their antibacterial effect by binding to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome. The PTC is a critical region responsible for catalyzing the formation of peptide bonds between amino acids, the fundamental process of protein elongation. By binding to this site, these antibiotics interfere with the accommodation of aminoacyl-tRNA and obstruct the formation of the peptide bond, thereby halting protein synthesis and leading to bacterial growth inhibition.

Crystallographic studies of amicetin bound to the 70S ribosome have revealed its specific binding site within the PTC, overlapping with that of other known protein synthesis inhibitors like blasticidin S.[1] Evidence from mutagenesis and chemical footprinting studies further pinpoints the interaction to a highly conserved motif in the 23S rRNA.[2] This specific binding to the prokaryotic ribosome, with a degree of selectivity over eukaryotic ribosomes, makes it an attractive scaffold for antibiotic development.[1][3]

Comparative Analysis of Protein Synthesis Inhibitors

To understand the significance of this compound's mechanism, it is essential to compare it with other antibiotics that also target bacterial protein synthesis but through different interactions with the ribosome. This comparison highlights the diversity of strategies employed by antibiotics to disrupt this vital cellular process.

Antibiotic ClassExampleRibosomal Subunit TargetSpecific Binding Site/ActionSpectrum of Activity
Nucleoside (Amicetin group) This compound (presumed) , Amicetin50SPeptidyl Transferase Center (P-site)Broad-spectrum (Gram-positive and Gram-negative)[4]
Macrolides Erythromycin50SNascent peptide exit tunnelPrimarily Gram-positive
Lincosamides Clindamycin50SPeptidyl Transferase Center (A-site and P-site)Gram-positive and anaerobic bacteria
Aminoglycosides Streptomycin, Gentamicin30SA-site (decoding center)Broad-spectrum (aerobic Gram-negative)
Tetracyclines Tetracycline, Doxycycline30SA-site (prevents tRNA binding)Broad-spectrum

Experimental Validation of Mechanism of Action

The validation of an antibiotic's mechanism of action relies on a series of well-defined biochemical and microbiological assays. Below are the protocols for two key experiments used to confirm protein synthesis inhibition.

Experimental Protocol 1: In Vitro Translation Inhibition Assay

This assay directly measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free system.

Objective: To determine the concentration at which this compound inhibits protein synthesis in a bacterial cell-free translation system.

Materials:

  • E. coli S30 cell-free extract system

  • Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase)

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • This compound and other control antibiotics

  • Appropriate buffers and salts

  • Luciferase assay reagent or ONPG for β-galactosidase activity measurement

  • Luminometer or spectrophotometer

Procedure:

  • Prepare a master mix containing the S30 extract, buffers, amino acids, and energy source.

  • Aliquot the master mix into reaction tubes.

  • Add varying concentrations of this compound (typically in a serial dilution) to the reaction tubes. Include a no-antibiotic control and controls with known protein synthesis inhibitors (e.g., chloramphenicol, tetracycline).

  • Add the reporter plasmid DNA to each tube to initiate the transcription-translation reaction.

  • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by placing the tubes on ice.

  • Measure the amount of reporter protein synthesized. For luciferase, add the luciferase assay reagent and measure luminescence. For β-galactosidase, add ONPG and measure the absorbance at 420 nm.

  • Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of protein synthesis).

Experimental Protocol 2: Ribosome Binding Assay (Filter Binding)

This assay determines the ability of a compound to bind directly to the ribosome.

Objective: To confirm the direct interaction of this compound with bacterial ribosomes.

Materials:

  • Purified 70S bacterial ribosomes

  • Radiolabeled this compound ([³H] or [¹⁴C]-labeled) or a competitive binding setup with a known radiolabeled ligand that binds to the same site.

  • Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol)

  • Nitrocellulose and nylon membranes

  • Vacuum filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Incubate a fixed concentration of purified 70S ribosomes with varying concentrations of radiolabeled this compound in the binding buffer.

  • Allow the binding reaction to reach equilibrium (e.g., incubate for 30-60 minutes at 37°C).

  • Rapidly filter the reaction mixture through a nitrocellulose membrane under vacuum. Ribosomes and ribosome-ligand complexes will be retained on the filter, while unbound ligand will pass through. A positively charged nylon membrane can be placed below the nitrocellulose membrane to capture the unbound ligand for mass balance.

  • Wash the filter with a small volume of cold binding buffer to remove any non-specifically bound ligand.

  • Dry the filter and place it in a scintillation vial with scintillation fluid.

  • Quantify the amount of radioactivity on the filter using a scintillation counter. This represents the amount of bound this compound.

  • Plot the amount of bound ligand against the concentration of the ligand to determine the binding affinity (Kd).

Visualizing the Molecular Interactions and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of protein synthesis inhibition and the workflow of the validation experiments.

protein_synthesis_inhibition cluster_ribosome Bacterial Ribosome (70S) 50S 50S Growing_Peptide Growing Peptide Chain 50S->Growing_Peptide Peptide bond formation (PTC) Inhibition Inhibition 50S->Inhibition 30S 30S mRNA mRNA mRNA->30S Binds Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->50S Enters A-site Cytosaminomycin_C This compound Cytosaminomycin_C->50S Binds to PTC Inhibition->Growing_Peptide Blocks elongation

Caption: Mechanism of protein synthesis inhibition by this compound.

experimental_workflow cluster_invitro In Vitro Translation Assay cluster_binding Ribosome Binding Assay Prepare_Mix Prepare cell-free extract mix Add_Antibiotic Add this compound (serial dilutions) Prepare_Mix->Add_Antibiotic Initiate_Reaction Add reporter DNA Add_Antibiotic->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Measure_Protein Measure reporter protein synthesis Incubate->Measure_Protein Calculate_IC50 Calculate IC50 Measure_Protein->Calculate_IC50 Incubate_Components Incubate ribosomes with labeled this compound Filter Vacuum filter through nitrocellulose membrane Incubate_Components->Filter Wash Wash filter Filter->Wash Quantify Quantify bound radioactivity Wash->Quantify Determine_Kd Determine binding affinity (Kd) Quantify->Determine_Kd

References

Lack of Specific Cross-Resistance Data for Cytosaminomycin C Necessitates a Generalized Approach

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published literature reveals a notable absence of specific studies investigating the cross-resistance of Cytosaminomycin C with other antibiotics. this compound is identified as a nucleoside antibiotic, structurally related to oxyplicacetin, and is also classified within the broader category of aminoglycosides. While research on cross-resistance among other aminoglycosides like gentamicin, kanamycin, and amikacin is available, direct comparative data for this compound is not present in the current scientific landscape.

In light of this, this guide will provide a framework for understanding potential cross-resistance by examining the established mechanisms within the aminoglycoside class. Furthermore, it will detail a standardized experimental protocol that researchers can employ to conduct future cross-resistance studies involving this compound.

Understanding Cross-Resistance in Aminoglycoside Antibiotics

Cross-resistance emerges when a microorganism develops resistance to one antibiotic, which then confers resistance to other, often structurally similar, antibiotics. For the aminoglycoside class, several key mechanisms are responsible for this phenomenon:

  • Enzymatic Modification: The most common mechanism involves the acquisition of genes that produce aminoglycoside-modifying enzymes (AMEs). These enzymes alter the antibiotic's structure through acetylation, phosphorylation, or adenylylation, rendering it inactive. The spectrum of cross-resistance is dictated by the specific AME, as some can act on multiple aminoglycosides.

  • Target Site Alterations: Mutations in the bacterial ribosome, the target of aminoglycoside action, can prevent the antibiotic from binding and inhibiting protein synthesis. Specific mutations within the 16S rRNA gene, for example, have been linked to resistance against antibiotics such as kanamycin and amikacin.[1]

  • Efflux Pumps: Bacteria can acquire or upregulate efflux pumps, which are membrane proteins that actively expel antibiotics from the cell. Broad-spectrum efflux pumps can recognize and remove a variety of compounds, including different aminoglycosides, leading to multi-drug resistance.

  • Reduced Permeability: Alterations to the bacterial cell envelope can restrict the entry of aminoglycosides, thereby reducing their intracellular concentration and efficacy.

Studies on established aminoglycosides have demonstrated varied and complex cross-resistance patterns. For instance, bacteria made resistant to gentamicin have shown complete cross-resistance to streptomycin, neomycin, kanamycin, and tobramycin.[2] Conversely, some kanamycin-resistant isolates have been found to retain susceptibility to amikacin, highlighting the nuanced nature of these resistance relationships.[1]

A Standardized Protocol for Investigating Cross-Resistance

To address the current knowledge gap, dedicated experimental studies are required. The following section outlines a detailed methodology for conducting a cross-resistance study of this compound against other antibiotics using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Objective

To determine and compare the MIC values of this compound and a panel of comparator antibiotics against a collection of bacterial strains, including susceptible reference strains and clinical isolates with known resistance profiles to other aminoglycosides.

Materials
  • This compound (analytical grade)

  • Comparator antibiotics (e.g., Gentamicin, Amikacin, Kanamycin, Tobramycin)

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and relevant clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Standard laboratory equipment for microbiology

Methodology
  • Preparation of Antibiotic Solutions: Prepare stock solutions of all antibiotics. Perform serial two-fold dilutions in CAMHB within the 96-well plates to achieve a range of final concentrations for MIC testing.

  • Inoculum Preparation: Culture the bacterial strains and prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: Inoculate the prepared microtiter plates with the bacterial suspension. Include appropriate positive (growth) and negative (sterility) controls. Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: Following incubation, determine the MIC for each antibiotic against each bacterial strain. The MIC is defined as the lowest concentration of the antibiotic that results in the complete inhibition of visible bacterial growth.

  • Data Analysis: Tabulate the MIC values for all antibiotics and bacterial strains. Analyze for cross-resistance by comparing the MIC of this compound for strains resistant to other aminoglycosides with its MIC for susceptible strains. A significant increase in the MIC of this compound for a resistant strain is indicative of cross-resistance.

Data Presentation: A Template for Comparison

The results of a cross-resistance study should be presented in a clear and structured format to facilitate comparison. The following table provides a hypothetical example of how such data could be organized.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs in µg/mL) of this compound and Other Aminoglycosides

Bacterial StrainResistance ProfileGentamicinKanamycinAmikacinThis compound
E. coli ATCC 25922Susceptible0.512[Experimental Value]
K. pneumoniae (Clinical Isolate 1)Gentamicin-Resistant6448[Experimental Value]
P. aeruginosa (Clinical Isolate 2)Kanamycin-Resistant212816[Experimental Value]
S. aureus (Clinical Isolate 3)Amikacin-Resistant18256[Experimental Value]

Note: This table is a template. The values for this compound would need to be determined experimentally.

Visualizing the Path to Discovery: Experimental Workflow

The logical flow of a cross-resistance study can be visualized to provide a clear overview of the experimental process.

CrossResistanceWorkflow cluster_setup Experimental Setup cluster_execution Assay Execution cluster_analysis Data Collection & Analysis prep_antibiotics Prepare Antibiotic Stock Solutions and Dilutions inoculation Inoculate Microtiter Plates prep_antibiotics->inoculation prep_bacteria Prepare Standardized Bacterial Inocula prep_bacteria->inoculation incubation Incubate Plates (37°C, 18-24h) inoculation->incubation read_mic Determine MICs incubation->read_mic analyze_data Compare MICs and Assess Cross-Resistance read_mic->analyze_data report Report Findings analyze_data->report end End report->end start Start start->prep_antibiotics start->prep_bacteria

Caption: A workflow for antibiotic cross-resistance studies.

Given the current void in the literature, conducting such studies is imperative to understand the potential utility and limitations of this compound in a clinical setting where aminoglycoside resistance is prevalent. The findings will be critical for guiding its future development and therapeutic application.

References

A Comparative Safety Evaluation of Cytosaminomycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the safety profile of Cytosaminomycin C, a nucleoside antibiotic with anticoccidial properties. Due to the limited availability of public safety data for this compound, this document focuses on the known in vitro efficacy, the general safety concerns associated with nucleoside antibiotics, and the standard experimental protocols required for a comprehensive safety assessment.

Comparative Efficacy of Cytosaminomycin Analogues

This compound belongs to a family of nucleoside antibiotics that have demonstrated in vitro activity against Eimeria tenella, a protozoan parasite responsible for coccidiosis in poultry. The following table summarizes the available efficacy data for Cytosaminomycin A, B, C, and D.

CompoundIn Vitro Activity against Eimeria tenella (IC50)Safety Data
Cytosaminomycin A0.3 - 0.6 µg/mLNot Available
Cytosaminomycin B0.3 - 0.6 µg/mLNot Available
This compound 0.3 - 0.6 µg/mL Not Available
Cytosaminomycin D2.5 µg/mLNot Available

Note: The absence of safety data for all Cytosaminomycin compounds highlights a significant gap in the current understanding of their therapeutic potential.

General Safety Profile of Nucleoside Antibiotics

Nucleoside antibiotics, the class to which this compound belongs, function by interfering with nucleic acid or protein synthesis. While this mechanism can be effective against pathogens, it can also lead to off-target effects in host cells, presenting potential safety challenges.

One of the primary concerns with nucleoside analogues is their potential for myelosuppression, a condition characterized by a decrease in the production of blood cells in the bone marrow[1][2]. Other side effects can occur if the antibiotic does not sufficiently differentiate between bacterial and eukaryotic ribosomes or other cellular machinery[1][2]. For instance, some nucleoside analogues are only suitable for topical use due to severe systemic side effects[1][2].

The selective toxicity of a nucleoside antibiotic is a critical factor in its safety profile. For example, the antibiotic ascamycin shows selective toxicity because it requires conversion to its active form by an enzyme present on the surface of susceptible bacteria[3]. This targeted activation mechanism minimizes its effect on host cells. The safety of this compound would largely depend on a similar mechanism of selective action.

Experimental Protocols for Safety Evaluation

A thorough evaluation of the safety profile of this compound would require a series of standardized in vitro and in vivo studies.

In Vitro Cytotoxicity Assay

This assay is a fundamental first step to assess the direct toxic effects of a compound on host cells.

Objective: To determine the concentration of this compound that causes 50% inhibition of cell viability (IC50) in a relevant host cell line (e.g., chicken intestinal epithelial cells).

Methodology:

  • Cell Culture: Plate a suitable host cell line in a 96-well microplate and incubate until a confluent monolayer is formed.

  • Compound Exposure: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (medium with no compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Utilize a colorimetric assay, such as the MTT assay, which measures the metabolic activity of viable cells. Add the MTT reagent to each well and incubate.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing Key Pathways and Workflows

Proposed Mechanism of Action: Inhibition of Protein Synthesis

As a nucleoside antibiotic, this compound is predicted to inhibit protein synthesis in the target parasite, Eimeria tenella. The following diagram illustrates the general mechanism of protein synthesis inhibition by targeting the ribosome.

cluster_ribosome Ribosome 50S 50S 30S 30S mRNA mRNA mRNA->30S Binds Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->30S Binds to A-site Growing Polypeptide Chain Growing Polypeptide Chain Growing Polypeptide Chain->50S Attached at P-site This compound This compound This compound->50S Inhibits Translocation This compound->30S Inhibits Binding

Caption: General mechanism of protein synthesis inhibition by nucleoside antibiotics.

Workflow for Anticoccidial Drug Safety Evaluation

The development of a new anticoccidial agent like this compound requires a structured safety evaluation process as outlined in established guidelines.[4][5][6][7]

Start Start InVitro In Vitro Cytotoxicity Assays (e.g., MTT Assay on host cells) Start->InVitro DoseFinding Dose Determination & Efficacy Studies (Battery Trials in target animal) InVitro->DoseFinding SafetyStudies Safety & Tolerance Studies (in target animal) DoseFinding->SafetyStudies FieldTrials Field Trials (under commercial conditions) SafetyStudies->FieldTrials Regulatory Regulatory Submission & Approval FieldTrials->Regulatory End End Regulatory->End Ingestion Chicken ingests sporulated oocysts Sporozoite Sporozoites invade cecal epithelial cells Ingestion->Sporozoite Schizogony Asexual Reproduction (Schizogony) Formation of Merozoites Sporozoite->Schizogony Gametogony Sexual Reproduction (Gametogony) Formation of Gametes Schizogony->Gametogony Oocyst Unsporulated oocysts excreted in feces Gametogony->Oocyst Sporulation Oocysts sporulate in the environment Oocyst->Sporulation Sporulation->Ingestion Infective Stage

References

In Vivo Anticoccidial Effects: A Comparative Analysis of Cytosaminomycin C, Salinomycin, and Diclazuril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The control of coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant challenge in the poultry industry. The emergence of drug-resistant strains necessitates a continuous search for novel anticoccidial agents. This guide provides a comparative overview of the in vivo anticoccidial effects of Cytosaminomycin C against two widely used commercial drugs, the ionophore antibiotic salinomycin and the synthetic chemical diclazuril.

While this compound, an aminoglycoside antibiotic, has demonstrated promising anticoccidial activity in laboratory settings, its efficacy in live animal models has yet to be publicly documented. This guide summarizes the available in vitro data for this compound and contrasts it with the extensive in vivo experimental data for salinomycin and diclazuril, highlighting the need for further research to validate its potential as a viable anticoccidial agent.

Performance Comparison

The following tables summarize the available efficacy data for this compound, Salinomycin, and Diclazuril. It is crucial to note the absence of in vivo data for this compound, which is a significant knowledge gap for its development as a therapeutic agent.

Table 1: Efficacy Data for this compound (in vitro)

ParameterEimeria tenella StrainConcentrationObservation
Schizont DevelopmentMonensin-resistant0.3 - 0.6 µg/mLNo mature schizonts observed in host cells

Data derived from in vitro assays using primary chicken embryonic cells as hosts.

Table 2: In Vivo Efficacy of Salinomycin in Broiler Chickens

ParameterDosageChallengeResults
Lesion Score60 ppm in feedMixed Eimeria speciesHighly diminished lesion scores (0.33) compared to infected non-medicated birds (3.00)[1]
Mortality60 ppm in feedMixed Eimeria speciesSignificantly reduced mortality compared to unmedicated controls
Body Weight Gain60 ppm in feedMixed Eimeria speciesNo significant difference compared to unmedicated, non-infected controls[2]
Oocyst Shedding60 mg/kg in feedEimeria tenellaSignificantly reduced oocyst shedding[3]

Table 3: In Vivo Efficacy of Diclazuril in Broiler Chickens

ParameterDosageChallengeResults
Lesion Score1 ppm in feedEimeria tenellaAverage total lesion scores reduced by 81%[4]
Mortality1 ppm in feedEimeria tenellaReduced coccidiosis mortality to 0.85% from 12.90% in unmedicated controls[4]
Body Weight Gain1 ppm in feedEimeria tenellaSignificantly improved final live weight[4]
Oocyst Shedding1 ppm in feedEimeria tenellaComplete prevention of oocyst shedding[5]

Experimental Protocols

A standardized experimental protocol is essential for the valid comparison of anticoccidial drugs. The following outlines a typical in vivo validation workflow for assessing the efficacy of a novel compound like this compound against coccidiosis in broiler chickens.

Objective: To evaluate the in vivo anticoccidial efficacy of a test compound compared to a positive control (e.g., salinomycin or diclazuril) and an unmedicated, infected control.

Materials:

  • Animals: Day-old broiler chicks, coccidia-free.

  • Housing: Floor pens with fresh litter, providing a controlled environment.

  • Infection: Sporulated oocysts of a single or mixed Eimeria species (e.g., E. tenella, E. acervulina, E. maxima).

  • Test Compound: this compound at various concentrations.

  • Control Drugs: Salinomycin (e.g., 60 ppm in feed) and/or Diclazuril (e.g., 1 ppm in feed).

  • Feed: Standard broiler starter and grower rations, free of any other anticoccidial agents.

Procedure:

  • Acclimatization: Chicks are housed in a controlled environment for a period of approximately 14 days to acclimatize.

  • Group Allocation: Chicks are randomly allocated to different treatment groups (e.g., Negative Control, Infected Control, Test Compound Low Dose, Test Compound High Dose, Positive Control).

  • Medication: Medicated feed is provided to the respective groups for the duration of the experiment, starting a few days before infection.

  • Infection: At approximately 14 days of age, all birds (except the Negative Control group) are orally inoculated with a standardized dose of sporulated Eimeria oocysts.

  • Data Collection (Post-Infection):

    • Mortality: Recorded daily.

    • Body Weight Gain: Measured at the beginning and end of the experimental period.

    • Feed Conversion Ratio (FCR): Calculated by dividing total feed intake by total weight gain.

    • Lesion Scoring: At a specific time point post-infection (e.g., 6-7 days), a subset of birds from each group is euthanized, and the intestines are examined for coccidial lesions, which are scored on a scale of 0 to 4.

    • Oocyst Shedding: Fecal samples are collected over several days post-infection to determine the number of oocysts per gram (OPG) of feces using a McMaster chamber.

Statistical Analysis: Data on weight gain, FCR, lesion scores, and oocyst counts are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Visualizing the Path to Validation

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for in vivo anticoccidial drug testing and a simplified representation of the parasite's life cycle, which is the target of these drugs.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Challenge cluster_data Data Collection & Analysis DayOldChicks Day-Old Broiler Chicks Acclimatization Acclimatization (14 days) DayOldChicks->Acclimatization Randomization Random Group Allocation Acclimatization->Randomization Medication Medicated Feed Administration Randomization->Medication Infection Oral Inoculation with Eimeria Oocysts Medication->Infection Observation Daily Observation (Mortality, Clinical Signs) Infection->Observation Performance Performance Metrics (Weight Gain, FCR) Infection->Performance Pathology Lesion Scoring Infection->Pathology Parasitology Oocyst Counting (OPG) Infection->Parasitology Analysis Statistical Analysis Performance->Analysis Pathology->Analysis Parasitology->Analysis

Caption: Experimental workflow for in vivo anticoccidial drug evaluation.

Eimeria_Lifecycle Ingestion Ingestion of Sporulated Oocysts Sporozoites Release of Sporozoites Ingestion->Sporozoites Excystation Asexual_Rep Asexual Reproduction (Schizogony) Sporozoites->Asexual_Rep Invade Intestinal Cells Sexual_Rep Sexual Reproduction (Gametogony) Asexual_Rep->Sexual_Rep Merozoite Release & Invasion Oocyst_Shedding Shedding of Unsporulated Oocysts Sexual_Rep->Oocyst_Shedding Zygote Formation Sporulation Sporulation in Environment Oocyst_Shedding->Sporulation Sporulation->Ingestion Contamination of Feed/Water

References

A Comparative Analysis of Two Synthetic Routes to Cytosaminomycin C

Author: BenchChem Technical Support Team. Date: November 2025

Cytosaminomycin C, a member of the amicetin family of nucleoside antibiotics, presents a compelling target for synthetic chemists due to its intricate structure and potential therapeutic applications. This guide provides a comparative analysis of two prominent total syntheses of this compound, developed by the research groups of Sugimura and Watanabe, and more recently by Yu and coworkers. The two strategies are distinguished by their key bond-forming reactions to construct the core nucleoside structure.

At a Glance: Comparison of Synthetic Strategies

ParameterSugimura and Watanabe SynthesisYu et al. Synthesis
Key Strategy Intramolecular GlycosylationGold(I)-Catalyzed N-Glycosylation
Starting Material Tri-O-acetyl-D-glucalD-Glucal
Key Intermediates 2-Deoxythioglycoside with a tethered pyrimidineDisaccharide donor with a terminal alkyne
Overall Yield Not explicitly statedNot explicitly stated
Number of Steps (Longest Linear Sequence) Not explicitly statedNot explicitly stated

Sugimura and Watanabe's Intramolecular Glycosylation Approach

The pioneering total synthesis of this compound by Sugimura and Watanabe employs an elegant intramolecular glycosylation strategy to stereoselectively form the β-anomer of the 2'-deoxynucleoside.[1] This approach leverages the temporary tethering of the pyrimidine base to the C-6 hydroxyl group of a 2-deoxythioglycoside donor.

Synthetic Pathway Overview

The synthesis commences from the readily available starting material, tri-O-acetyl-D-glucal. The key steps involve the formation of a 2-deoxythioglycoside, which is then functionalized at the C-6 position with a pyrimidine moiety. The crucial intramolecular glycosylation is then triggered, leading to the desired β-nucleoside. Subsequent elaboration of the sugar and cytosine moieties completes the synthesis of this compound.

Sugimura_Watanabe A Tri-O-acetyl-D-glucal B 2-Deoxythioglycoside (several steps) A->B C C-6 Pyrimidine Tethered Thioglycoside B->C Tethering of pyrimidine D β-2'-Deoxyhexopyranosyl Nucleoside C->D Intramolecular Glycosylation (74% yield) E This compound (further elaboration) D->E

Figure 1. Sugimura and Watanabe's synthetic route to this compound.
Key Experimental Protocol: Intramolecular Glycosylation

The pivotal step in this synthesis is the intramolecular glycosylation of the C-6 pyrimidine-tethered 2-deoxythioglycoside.

Procedure:

To a solution of the 2-deoxythioglycoside possessing a free hydroxyl group at C-6 in an appropriate solvent, 2-chloro-4-methoxypyrimidine is added, followed by a suitable base to afford the C-6 pyrimidine-tethered sugar. This intermediate is then treated with dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) to activate the thioglycoside. This activation facilitates the intramolecular attack of the pyrimidine nitrogen onto the anomeric carbon, leading to the exclusive formation of the β-linked glycoside in a 74% yield after purification.[1]

Yu and Coworkers' Gold(I)-Catalyzed N-Glycosylation Strategy

A more recent approach to the synthesis of this compound, developed by the group of Biao Yu, utilizes a convergent strategy highlighted by a gold(I)-catalyzed N-glycosylation to install the cytosine base.[2] This method involves the assembly of the constituent monosaccharides, amosamine and amicetose, followed by the crucial nucleoside formation.

Synthetic Pathway Overview

This synthesis begins with the preparation of the amosamine and amicetose monosaccharide units. These are then coupled through an α-selective O-glycosylation to form the disaccharide. The key step is the subsequent β-selective N-glycosylation of this disaccharide with cytosine, catalyzed by a gold(I) complex. Final deprotection and functional group manipulations afford the natural product.

Yu_et_al cluster_0 Disaccharide Assembly cluster_1 Nucleoside Formation and Completion A Amosamine Donor C Disaccharide A->C B Amicetose Acceptor B->C α-selective O-glycosylation E Protected this compound C->E β-selective Gold(I)-catalyzed N-glycosylation D Cytosine D->E F This compound E->F Deprotection

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Cytosaminomycin C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, the responsible handling and disposal of investigational compounds like Cytosaminomycin C is paramount to ensuring a safe and compliant laboratory environment. Adherence to strict disposal protocols not only protects personnel from potential exposure to cytotoxic agents but also prevents environmental contamination. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with established best practices for managing cytotoxic waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound, if available. In the absence of a specific SDS, the precautionary measures for potent cytotoxic compounds should be followed.

Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to minimize the risk of exposure.

PPE ComponentSpecification
Gloves Chemical-resistant, disposable (e.g., double-gloving with nitrile)
Lab Coat/Gown Disposable, solid-front, with tight-fitting cuffs
Eye Protection Safety glasses with side shields or chemical splash goggles
Respiratory Protection A NIOSH-approved respirator may be required depending on the procedure and potential for aerosol generation.

Engineering Controls: All handling and disposal procedures involving this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent the inhalation of aerosols.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and all contaminated materials is through a designated hazardous waste management stream.

1. Waste Segregation:

  • Crucial First Step: Never mix this compound waste with general, non-hazardous laboratory trash.

  • Designated Containers: All waste contaminated with this compound must be placed in clearly labeled, leak-proof, and puncture-resistant hazardous waste containers. These containers are typically color-coded (e.g., yellow or purple) to signify cytotoxic waste.[1]

2. Waste Streams:

  • Solid Waste: This includes contaminated PPE (gloves, gowns, etc.), bench paper, pipette tips, vials, and any other solid materials that have come into contact with this compound.

  • Liquid Waste: This includes unused solutions of this compound, and any rinsate from the decontamination of labware. Liquid waste should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-proof sharps container for cytotoxic waste.[1]

3. Container Management:

  • Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste," the name of the compound (this compound), and the appropriate hazard symbols.

  • Closure: Keep waste containers securely closed when not in use.

  • Storage: Store waste containers in a designated, secure area with secondary containment to prevent spills.

4. Decontamination of Labware:

  • Initial Rinse: Thoroughly rinse all contaminated labware with a suitable solvent (e.g., 70% ethanol) to remove residual this compound.

  • Rinsate Collection: Collect the initial solvent rinsate in the designated hazardous liquid waste container.

  • Standard Washing: After the initial decontamination rinse, the labware can be washed according to standard laboratory procedures.

5. Final Disposal:

  • Institutional Procedures: Follow your institution's established procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Documentation: Maintain meticulous records of the generation and disposal of this compound waste, in accordance with institutional and regulatory requirements.

Experimental Workflow for Disposal

Cytosaminomycin_C_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Decontamination cluster_3 Final Disposal A Solid Waste (PPE, Vials, etc.) D Labeled Cytotoxic Solid Waste Container A->D B Liquid Waste (Unused Solutions, Rinsate) E Labeled Cytotoxic Liquid Waste Container B->E C Sharps Waste (Needles, Syringes) F Labeled Cytotoxic Sharps Container C->F J Secure Storage of Waste Containers D->J E->J F->J G Rinse Labware with Solvent H Collect Rinsate G->H H->E I Standard Labware Washing K Contact EHS for Pickup J->K L Documentation K->L

Caption: Workflow for the proper disposal of this compound waste.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Essential Safety and Logistical Information for Handling Cytosaminomycin C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Cytosaminomycin C was located. The following guidance is based on the safety protocols for Mitomycin C, a structurally related and potent cytotoxic compound, as well as general best practices for handling cytotoxic agents. Researchers should handle this compound with the utmost caution and adhere to all institutional and regulatory guidelines for handling potent compounds.

Immediate Safety and Operational Plan

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The primary line of defense against exposure to cytotoxic compounds is the correct and consistent use of appropriate PPE.[1][2] The following table summarizes the required PPE for various tasks involving this compound.

TaskRequired Personal Protective Equipment
Unpacking and Storage Double gloves (chemotherapy-grade), disposable gown, eye protection (safety glasses or goggles).[1]
Preparation (Weighing, Dissolving) Double gloves (chemotherapy-grade), disposable gown, eye protection (face shield recommended), respiratory protection (N95 or higher). All manipulations should be performed in a certified chemical fume hood or biological safety cabinet.[1][3]
Administration Double gloves (chemotherapy-grade), disposable gown, eye protection (safety glasses or goggles).[4]
Waste Disposal Double gloves (chemotherapy-grade), disposable gown.
Spill Cleanup Double gloves (industrial thickness, >0.45mm), disposable gown, eye protection (face shield), respiratory protection (N95 or higher), and shoe covers.[3][4] A dedicated cytotoxic spill kit must be readily available.[2]

Note on Gloves: There is no universal agreement on the most suitable glove material for all cytotoxic agents.[3] It is crucial to use gloves specifically tested for use with chemotherapy drugs.[5]

Operational and Disposal Plans

A clear and well-defined operational plan is critical to minimize the risk of exposure and contamination.

1. Receiving and Unpacking:

  • Designate a specific area for receiving and unpacking cytotoxic compounds.

  • Wear appropriate PPE (double gloves, gown, eye protection) when unpacking shipments, as the exterior of vials can be contaminated.[1]

  • Visually inspect containers for any signs of damage or leakage.

2. Storage:

  • Store this compound in a clearly labeled, sealed, and secure location.

  • The storage area should be well-ventilated and accessible only to authorized personnel.

  • A recommended storage temperature is -20°C.

  • Maintain an inventory of the compound.

3. Preparation:

  • All manipulations of this compound powder or solutions must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet to prevent inhalation of aerosols or dust.[1]

  • Cover the work surface with a disposable, plastic-backed absorbent pad.[1]

  • Use dedicated equipment (e.g., spatulas, weighing paper, glassware) for handling the compound.

  • Thoroughly decontaminate all surfaces and equipment after use.

4. Spill Management:

  • In the event of a spill, immediately alert others in the area and restrict access.

  • Use a cytotoxic spill kit to contain and clean up the spill, following the kit's instructions.[2]

  • Wear full PPE, including respiratory protection, during spill cleanup.[3]

  • Report the spill to the appropriate safety personnel.

5. Disposal:

  • All materials contaminated with this compound, including gloves, gowns, absorbent pads, and empty vials, must be disposed of as cytotoxic waste.

  • Place contaminated materials in a designated, leak-proof, and puncture-resistant container labeled for cytotoxic waste.

  • Follow all institutional and local regulations for the disposal of cytotoxic waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from receipt to disposal.

SafeHandlingWorkflow Start Start: Receive Compound Unpack Unpack with PPE (Double Gloves, Gown, Eye Protection) Start->Unpack Store Store Securely (-20°C, Labeled) Unpack->Store Prepare Prepare in Hood/BSC (Full PPE, Absorbent Pad) Store->Prepare Administer Administer Compound (Appropriate PPE) Prepare->Administer Decontaminate Decontaminate Surfaces & Equipment Administer->Decontaminate Dispose Dispose of Cytotoxic Waste (Labeled, Leak-proof Container) Decontaminate->Dispose End End: Procedure Complete Dispose->End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.